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Aspergillic acid

Cat. No.: B1200694
CAS No.: 22810-67-9
M. Wt: 224.30 g/mol
InChI Key: IUZCDJYHMMWBBE-UHFFFAOYSA-N
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Description

Aspergillic acid is a pale yellow, crystalline secondary metabolite with the molecular formula C12H20N2O2, originally isolated from strains of the fungus Aspergillus flavus . This compound is a pyrazinone cyclic hydroxamic acid and demonstrates significant antibiotic and antifungal properties in research settings, showing bactericidal activity against a range of Gram-positive and some Gram-negative bacteria . Its biological activity is primarily attributed to its hydroxamic acid functional group, which enables it to act as a potent iron chelator; the sequestration of physiologically essential ions like calcium and iron is a likely mechanism for its toxic effects on microbial cells . Recent studies have identified the biosynthetic gene cluster (the asa cluster) responsible for its production in Aspergillus flavus . Biosynthetically, this compound is derived from the condensation of L-leucine and L-isoleucine, a reaction catalyzed by a non-ribosomal peptide synthetase-like (NRPS-like) enzyme . Contemporary investigations continue to explore its potential, with one 2024 study identifying it in a fungal crude extract that exhibited significant anticancer activity against various cancer cell lines . This product is intended for research use only (RUO) and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O2 B1200694 Aspergillic acid CAS No. 22810-67-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22810-67-9

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one

InChI

InChI=1S/C12H20N2O2/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14(11)16/h7-9,16H,5-6H2,1-4H3

InChI Key

IUZCDJYHMMWBBE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=C(C(=O)N1O)CC(C)C

Synonyms

6-sec-butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone
aspergillic acid

Origin of Product

United States

Foundational & Exploratory

The Discovery of Aspergillic Acid: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

Unveiling a Novel Antibiotic from Aspergillus flavus

The history of aspergillic acid is a compelling narrative of early antibiotic research, showcasing the meticulous processes of isolation, characterization, and structural elucidation in the pre-spectroscopic era. This technical guide provides an in-depth look at the pivotal experiments and findings that introduced this fascinating hydroxamic acid-containing pyrazinone to the scientific world.

First observed in 1940 by Edwin C. White and Justina H. Hill, a bactericidal substance was found in the culture filtrate of a strain of Aspergillus flavus.[1] This initial discovery set the stage for its isolation in crystalline form in 1943, at which point it was named this compound, reflecting its fungal origin and acidic nature.[1] The subsequent years saw intensive research to determine its chemical structure, a significant challenge that was ultimately solved by Dutcher and Spring and their colleagues.[1]

Experimental Protocols: From Mold to Molecule

The following sections detail the methodologies employed in the foundational studies on this compound. These protocols are reconstructed from the available historical scientific literature and represent the state-of-the-art techniques of the time.

I. Production and Isolation of this compound

The initial production and isolation of this compound relied on surface culture fermentation of Aspergillus flavus, followed by a series of extraction and purification steps.

A. Fungal Cultivation

  • Organism: Aspergillus flavus

  • Medium: A tryptone-salt medium was commonly used, consisting of 2% tryptone and 0.5% sodium chloride in distilled water.[2]

  • Culture Conditions: The fungus was grown in surface culture at 23°C.[2] Growth commenced with the formation of a heavy, white, wrinkled pellicle within 48 hours.[2] The antibacterial activity of the culture filtrate was monitored daily from the third to the twelfth day.[2]

B. Isolation from Culture Filtrate

  • Adsorption: The active substance was removed from the acidified (pH 4.0) culture filtrate by treatment with activated charcoal (e.g., Norite).

  • Elution: The charcoal was then eluted with a suitable organic solvent, such as ether, to recover the adsorbed this compound.

  • Extraction: The crude this compound was further purified by extraction from the ether solution into a mildly alkaline aqueous solution (e.g., sodium bicarbonate), followed by re-acidification and re-extraction into ether.

  • Crystallization: The ether was evaporated, and the resulting residue was crystallized from a suitable solvent like dilute alcohol to yield pale yellow needles.[1]

II. Physicochemical Characterization and Structure Elucidation

The determination of this compound's structure was a multi-step process involving elemental analysis, physical property measurements, and chemical degradation studies.

A. Preliminary Characterization

  • Appearance: Pale yellow needles.[1]

  • Molecular Formula: Determined by elemental analysis to be C₁₂H₂₀N₂O₂.[1]

  • Melting Point: The crystalline solid exhibited a melting point of 97-99°C.

B. Key Chemical Reactions for Structure Determination

  • Reaction with Ferric Chloride: In an alcoholic solution, this compound gives a characteristic wine-red or green color with ferric chloride (FeCl₃), suggesting the presence of a hydroxamic acid or enolic group.[1]

  • Reduction to Deoxythis compound: Dry distillation of this compound with a copper chromite catalyst resulted in the formation of a neutral, deoxythis compound.[1] This reaction was crucial in identifying the core pyrazine ring structure.

  • Alkaline Hydrolysis: Hydrolysis of this compound yielded products that helped to identify the constituent amino acid precursors.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the early studies of this compound.

PropertyValueReference
Physical Properties
Molecular FormulaC₁₂H₂₀N₂O₂[1]
Molecular Weight224.30 g/mol [1]
Melting Point97-99 °C
AppearancePale yellow needles[1]
Production
Yield (Crude Crystalline)0.005 - 0.07 mg/mL of culture medium[2]

Visualizing the Discovery and Biosynthesis

Workflow of this compound Discovery

The following diagram illustrates the key stages in the historical discovery and characterization of this compound.

Aspergillic_Acid_Discovery_Workflow cluster_Discovery Discovery & Isolation cluster_Characterization Characterization & Structure Elucidation Observation Observation of Bactericidal Activity (White & Hill, 1940) Cultivation Surface Culture of Aspergillus flavus on Tryptone-Salt Medium Observation->Cultivation Filtration Filtration of Culture Medium Cultivation->Filtration Adsorption Charcoal Adsorption Filtration->Adsorption Elution Ether Elution Adsorption->Elution Extraction Acid-Base Extraction Elution->Extraction Crystallization Crystallization (1943) Extraction->Crystallization Crude_Aspergillic_Acid Crude Crystalline This compound Crystallization->Crude_Aspergillic_Acid Physicochemical Physicochemical Analysis (m.p., elemental analysis) Crude_Aspergillic_Acid->Physicochemical Chemical_Reactions Chemical Degradation & Reactions Crude_Aspergillic_Acid->Chemical_Reactions Structure_Proposal Structure Proposal (Dutcher & Spring) Physicochemical->Structure_Proposal FeCl3_Test FeCl3 Test (Hydroxamic Acid Indication) Chemical_Reactions->FeCl3_Test Reduction Reduction to Deoxythis compound Chemical_Reactions->Reduction Reduction->Structure_Proposal

Workflow of the discovery and characterization of this compound.
Biosynthetic Pathway of this compound

This compound is biosynthesized from the amino acids L-leucine and L-isoleucine. The following diagram outlines the proposed biosynthetic pathway.

Aspergillic_Acid_Biosynthesis cluster_Biosynthesis Biosynthesis of this compound L_Leucine L-Leucine Diketopiperazine Diketopiperazine Intermediate L_Leucine->Diketopiperazine L_Isoleucine L-Isoleucine L_Isoleucine->Diketopiperazine Deoxyaspergillic_Acid Deoxythis compound Diketopiperazine->Deoxyaspergillic_Acid Oxidative Steps Aspergillic_Acid This compound Deoxyaspergillic_Acid->Aspergillic_Acid N-oxidation

Proposed biosynthetic pathway of this compound from amino acid precursors.

The discovery and elucidation of this compound's structure represent a significant achievement in the early days of natural product chemistry and antibiotic research. The methods employed, though now largely superseded by modern spectroscopic techniques, highlight the ingenuity and perseverance of the scientists of that era. This historical perspective provides valuable context for contemporary drug discovery and development efforts.

References

aspergillic acid biosynthesis pathway in Aspergillus flavus

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Aspergillic Acid Biosynthesis Pathway in Aspergillus flavus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus flavus is a ubiquitous saprophytic fungus known for its ability to colonize a wide range of agricultural commodities, including maize, peanuts, and cottonseed. This fungus is a significant concern for food safety and public health due to its production of mycotoxins, most notably the highly carcinogenic aflatoxins.[1] Beyond aflatoxin, the A. flavus genome harbors numerous biosynthetic gene clusters responsible for the production of a diverse array of secondary metabolites.[2] One such metabolite is this compound, a pyrazinone derivative with antimicrobial properties.[2] this compound is derived from the amino acids L-leucine and L-isoleucine.[2] This technical guide provides a comprehensive overview of the , including the genetic basis, enzymatic transformations, and detailed experimental protocols for its study.

The this compound (asa) Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes co-located in a specific region of the A. flavus chromosome, referred to as the asa gene cluster (Cluster 11).[2] This cluster contains the core biosynthetic enzymes, as well as genes predicted to be involved in transport and regulation. The key genes within the asa cluster and their putative functions are summarized below.

Gene NameLocus ID (A. flavus NRRL 3357)Putative Function
asaCAFLA_023020Non-ribosomal peptide synthetase (NRPS)-like enzyme
asaDAFLA_023030Cytochrome P450 oxidoreductase
asaBAFLA_023050Desaturase/Hydroxylase
asaRNot specified in snippetsZinc finger transcription factor
asaENot specified in snippetsMajor Facilitator Superfamily (MFS) transporter
asaANot specified in snippetsAnkyrin domain protein

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the condensation of two amino acid precursors, L-leucine and L-isoleucine. The pathway proceeds through a series of enzymatic modifications to yield the final product and its derivatives.

  • Formation of Deoxythis compound: The initial and central step in the pathway is the formation of the pyrazinone ring of deoxythis compound from L-leucine and L-isoleucine. This reaction is catalyzed by the non-ribosomal peptide synthetase (NRPS)-like enzyme, AsaC . The knockout of the asaC gene results in the complete abolition of this compound and its precursors.[2]

  • Hydroxylation to this compound: The precursor, deoxythis compound, is then converted to this compound through a hydroxylation reaction. This step is catalyzed by the cytochrome P450 oxidoreductase, AsaD . Inactivation of the asaD gene leads to the accumulation of deoxythis compound.[3]

  • Formation of Hydroxythis compound: this compound can be further modified by the desaturase/hydroxylase enzyme, AsaB , to form hydroxythis compound.[2]

The hydroxamic acid functional group in this compound is crucial for its biological activity, including its ability to chelate iron, which results in the formation of a reddish pigment known as ferriaspergillin.[2]

Aspergillic_Acid_Biosynthesis precursors L-Leucine + L-Isoleucine deoxyaspergillic_acid Deoxythis compound precursors->deoxyaspergillic_acid AsaC (NRPS-like) aspergillic_acid This compound deoxyaspergillic_acid->aspergillic_acid AsaD (P450) hydroxyaspergillic_acid Hydroxythis compound aspergillic_acid->hydroxyaspergillic_acid AsaB (Desaturase/Hydroxylase)

Fig. 1: this compound Biosynthesis Pathway

Quantitative Data on this compound Production

While the qualitative effects of gene knockouts on this compound production are well-established, specific quantitative data on production titers under various conditions are not extensively reported in the readily available literature. The following table summarizes the observed effects of genetic modifications on the production of this compound and its precursors. Transcriptomic analysis has shown that the expression of seven genes within the this compound biosynthesis cluster can be significantly downregulated, with fold changes ranging from -4.8 to -2.3 under certain conditions.[2]

Genetic ModificationObserved Effect on Metabolite ProfileReference
ΔasaC (knockout of the NRPS-like enzyme)Complete loss of this compound and its precursors.[2]
ΔasaD (knockout of the P450 oxidoreductase)Accumulation of the precursor, deoxythis compound.[3]
ΔasaB (knockout of the desaturase/hydroxylase)Abolished formation of hydroxythis compound.[2]

Experimental Protocols

Gene Knockout of asaC via CRISPR/Cas9

This protocol is adapted from established CRISPR/Cas9 methods for Aspergillus flavus and provides a framework for the targeted deletion of the asaC gene.[4][5]

Gene_Knockout_Workflow cluster_sgRNA sgRNA Cassette Construction cluster_vector Vector Construction cluster_transformation Fungal Transformation cluster_screening Screening and Verification sgRNA_design Design sgRNAs targeting asaC fusion_pcr Fusion PCR to generate sgRNA expression cassette sgRNA_design->fusion_pcr ligation Clone sgRNA cassette into CRISPR vector fusion_pcr->ligation crispr_vector CRISPR/Cas9 vector (pAf-CRISPR) crispr_vector->ligation peg_transformation PEG-mediated transformation with CRISPR plasmid ligation->peg_transformation protoplast_prep Prepare A. flavus protoplasts protoplast_prep->peg_transformation selection Select transformants on appropriate medium peg_transformation->selection genomic_dna_extraction Genomic DNA extraction selection->genomic_dna_extraction pcr_verification PCR verification of asaC deletion genomic_dna_extraction->pcr_verification sequencing Sequencing to confirm deletion pcr_verification->sequencing

Fig. 2: Workflow for CRISPR/Cas9-mediated gene knockout

Materials:

  • Aspergillus flavus wild-type strain

  • CRISPR/Cas9 vector (e.g., pAf-CRISPR)[5]

  • Primers for sgRNA construction and verification

  • High-fidelity DNA polymerase for fusion PCR

  • Restriction enzymes and T4 DNA ligase

  • Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

  • Polyethylene glycol (PEG) solution

  • Appropriate selection media (e.g., containing pyrithiamine for the ptrA marker)

  • Genomic DNA extraction kit

Procedure:

  • sgRNA Design and Construction:

    • Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' regions of the asaC coding sequence.

    • Synthesize the sgRNA expression cassettes using fusion PCR with primers containing the sgRNA target sequences.

  • Vector Construction:

    • Digest the CRISPR/Cas9 vector and the sgRNA PCR product with appropriate restriction enzymes.

    • Ligate the sgRNA cassette into the vector.

    • Transform the ligation product into E. coli and select for positive clones.

    • Verify the sequence of the sgRNA insert.

  • Protoplast Preparation and Transformation:

    • Grow A. flavus mycelia in liquid culture.

    • Harvest and wash the mycelia.

    • Incubate the mycelia with protoplasting enzyme solution to generate protoplasts.

    • Purify the protoplasts by filtration and centrifugation.

    • Transform the protoplasts with the asaC-targeting CRISPR/Cas9 plasmid using a PEG-mediated method.

  • Selection and Screening of Transformants:

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent.

    • Isolate individual transformant colonies.

    • Extract genomic DNA from the putative mutants.

    • Screen for the deletion of asaC by PCR using primers flanking the target region and internal to the gene.

  • Verification:

    • Confirm the deletion of the asaC gene by sequencing the PCR product from the flanking primers.

Extraction and Analysis of this compound by HPLC-MS

This protocol provides a general framework for the extraction and analysis of this compound from A. flavus cultures. For quantitative analysis, the method must be validated with an authentic this compound standard.

HPLC_Analysis_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis HPLC-MS Analysis inoculation Inoculate A. flavus in liquid medium incubation Incubate under appropriate conditions inoculation->incubation separation Separate mycelium and culture filtrate incubation->separation extraction Extract with an organic solvent (e.g., ethyl acetate or methanol) separation->extraction evaporation Evaporate solvent to dryness extraction->evaporation reconstitution Reconstitute extract in mobile phase evaporation->reconstitution hplc_ms Inject extract into HPLC-MS system reconstitution->hplc_ms data_analysis Analyze data for this compound peak and mass hplc_ms->data_analysis

Fig. 3: Workflow for Extraction and HPLC-MS Analysis

Materials:

  • A. flavus culture (liquid or solid)

  • Ethyl acetate or methanol (HPLC grade)

  • Rotary evaporator

  • HPLC-MS system with a C18 column

  • Mobile phase: Acetonitrile and water with 0.1% formic acid

  • This compound standard (for quantification)

Procedure:

  • Fungal Culture and Extraction:

    • Inoculate A. flavus in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 5-7 days.

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate and/or the mycelium with an equal volume of ethyl acetate or methanol. Repeat the extraction three times.[6][7]

    • Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Preparation for HPLC-MS:

    • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.7 µm).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 10% B, increase to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+H]⁺ ion of this compound (m/z 225.129).

  • Data Analysis and Quantification:

    • Identify the this compound peak in the chromatogram based on its retention time and mass-to-charge ratio compared to an authentic standard.

    • For quantification, generate a standard curve using serial dilutions of the this compound standard. Calculate the concentration in the samples by interpolating their peak areas on the standard curve.

Conclusion

The is a well-defined process governed by the asa gene cluster. The core enzymes, AsaC, AsaD, and AsaB, have been functionally characterized through gene knockout studies, which have elucidated their roles in the stepwise synthesis of this compound and its derivatives. While the qualitative aspects of this pathway are understood, there is a need for more quantitative data on production levels and the biochemical characterization of the enzymes involved. The protocols provided in this guide offer a starting point for researchers to further investigate this pathway, which may lead to the development of novel antimicrobial agents or strategies to control A. flavus in agricultural settings. Future research should focus on the detailed kinetic analysis of the Asa enzymes and the elucidation of the regulatory networks that control the expression of the asa gene cluster.

References

An In-depth Technical Guide to Aspergillic Acid: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid is a pyrazine derivative with notable antibiotic properties, first isolated from the fungus Aspergillus flavus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action. The information presented herein is intended to support further research and development of this compound and its analogues as potential therapeutic agents.

Chemical Structure and Properties

This compound is a yellow crystalline solid with the chemical formula C₁₂H₂₀N₂O₂.[1] Its structure was elucidated as a cyclic hydroxamic acid derivative of a substituted pyrazine.[1] The IUPAC name for this compound is 6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one
Synonyms 1-Hydroxy-6-(1-methylpropyl)-3-(2-methylpropyl)-2(1H)-pyrazinone, 6-sec-Butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone
CAS Number 490-02-8
Molecular Formula C₁₂H₂₀N₂O₂
Molecular Weight 224.30 g/mol
SMILES CCC(C)C1=CN=C(C(=O)N1O)CC(C)C
InChI InChI=1S/C12H20N2O2/c1-5-9(4)11-7-13-10(6-8(2)3)12(15)14(11)16/h7-9,16H,5-6H2,1-4H3

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Pale yellow needles[2]
Melting Point 97-99 °C[2]
pKa 5.5[2]
Optical Rotation [α]D¹⁸ +13.3° (c=3.9 in ethanol)[2]
UV max (pH 8) 328 nm (ε 8500), 235 nm (ε 10500)[2]
Solubility Slightly soluble in cold water; soluble in dilute acids and alkalies, alcohol, ether, acetone, benzene, chloroform, pyridine.[2]
Spectroscopic Data

The structural elucidation of this compound has been supported by various spectroscopic techniques.

  • ¹H NMR Spectroscopy: A predicted ¹H NMR spectrum in D₂O shows characteristic peaks for the alkyl side chains and the pyrazinone ring protons.[3]

  • Mass Spectrometry: Mass spectrometry data confirms the molecular weight of this compound.[4][5][6] The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl and hydroxyl groups.[7][8]

Biological Properties and Mechanism of Action

This compound exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[1] Its primary mechanism of action is attributed to its ability to chelate iron, an essential nutrient for microbial growth and proliferation.

Iron Chelation

The hydroxamic acid moiety in the this compound structure is a key functional group responsible for its iron-chelating activity.[7] this compound forms a stable, colored complex with ferric iron (Fe³⁺), known as ferriaspergillin.[9] By sequestering iron from the environment, this compound deprives microorganisms of this vital element, thereby inhibiting their growth and metabolic processes.

Iron_Chelation_Mechanism Aspergillic_Acid This compound (Hydroxamic Acid Moiety) Ferriaspergillin Ferriaspergillin Complex Aspergillic_Acid->Ferriaspergillin Chelates Iron Fe³⁺ (Iron) Iron->Ferriaspergillin Iron_Uptake Iron Uptake Iron->Iron_Uptake Ferriaspergillin->Iron_Uptake Prevents Microorganism Microorganism Microorganism->Iron_Uptake Requires Growth_Inhibition Inhibition of Growth and Proliferation Iron_Uptake->Growth_Inhibition Leads to

Mechanism of action of this compound via iron chelation.

This sequestration of iron can disrupt various iron-dependent cellular processes in microorganisms, including DNA synthesis, respiration, and enzyme function, ultimately leading to bacteriostatic or bactericidal effects.

Antimicrobial Spectrum

Biosynthesis

The biosynthesis of this compound in Aspergillus flavus originates from the amino acids L-leucine and L-isoleucine. The biosynthetic pathway is governed by a dedicated gene cluster, designated as the asa cluster.[9][11]

Biosynthesis_Pathway cluster_precursors Precursors cluster_biosynthesis Biosynthesis (Asa Gene Cluster) L-Leucine L-Leucine AsaC (NRPS-like) AsaC (NRPS-like) L-Leucine->AsaC (NRPS-like) L-Isoleucine L-Isoleucine L-Isoleucine->AsaC (NRPS-like) Deoxythis compound Deoxythis compound AsaC (NRPS-like)->Deoxythis compound AsaD (P450 monooxygenase) AsaD (P450 monooxygenase) Deoxythis compound->AsaD (P450 monooxygenase) Oxidation This compound This compound AsaD (P450 monooxygenase)->this compound

Simplified biosynthetic pathway of this compound.

The key steps in the biosynthesis involve the condensation of L-leucine and L-isoleucine by a non-ribosomal peptide synthetase (NRPS)-like enzyme (AsaC) to form deoxythis compound. This intermediate is then oxidized by a cytochrome P450 monooxygenase (AsaD) to yield this compound.[9]

Experimental Protocols

Isolation and Purification of this compound from Aspergillus flavus

The following is a general protocol for the isolation and purification of this compound, adapted from literature procedures.[2]

  • Cultivation: Inoculate a suitable liquid medium (e.g., tryptone-based) with a spore suspension of Aspergillus flavus. Incubate the culture for a specified period to allow for the production of this compound.

  • Extraction: After incubation, separate the mycelium from the culture broth by filtration. Acidify the filtrate to approximately pH 4 and extract with an organic solvent such as chloroform or ethyl acetate.

  • Purification: The crude extract can be further purified using techniques such as column chromatography on silica gel or alumina.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as methanol or ethanol, to obtain pale yellow needles.

Chemical Synthesis

The chemical synthesis of this compound has been reported, providing a means to produce the compound and its analogues for further study. A general synthetic approach involves the condensation of α-amino acid hydroxamates with α-keto acids.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution or agar diffusion assays.

  • Broth Microdilution: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate. Inoculate each well with a standardized suspension of the test microorganism. Incubate the plates and determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth.

  • Agar Diffusion: Impregnate sterile paper discs with a known concentration of this compound. Place the discs on an agar plate previously inoculated with the test microorganism. After incubation, measure the diameter of the zone of growth inhibition around the disc.

Conclusion and Future Directions

This compound represents a promising natural product with significant antimicrobial potential. Its unique structure and mechanism of action via iron chelation make it an interesting candidate for further investigation in the context of rising antimicrobial resistance. Future research should focus on:

  • Comprehensive evaluation of its antimicrobial spectrum through determination of MIC values against a wide range of clinically relevant pathogens.

  • Elucidation of the specific downstream signaling pathways in microorganisms that are affected by iron deprivation induced by this compound.

  • Structure-activity relationship studies to design and synthesize more potent and selective analogues.

  • In vivo efficacy and toxicity studies to assess its therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and its potential applications in medicine.

References

Aspergillic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of aspergillic acid, a mycotoxin produced by certain strains of the fungus Aspergillus flavus. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties, biosynthesis, and experimental analysis of this compound. This document summarizes its physicochemical properties, details experimental protocols for its study, and illustrates its biosynthetic pathway.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound recognized for its antibiotic and antifungal properties.[1] First isolated in 1943, it is a pale yellow crystalline substance.[1] The core of its biological activity and toxicity is attributed to its hydroxamic acid functional group, which enables it to chelate metal ions.

Molecular Formula and Weight

The fundamental molecular details of this compound are summarized below.

PropertyValue
Molecular FormulaC₁₂H₂₀N₂O₂
Molar Mass224.304 g·mol⁻¹
IUPAC Name6-butan-2-yl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one
Physicochemical Data

Quantitative physical and chemical properties of this compound are presented in the following table for reference.

PropertyValueReference Conditions
AppearancePale yellow needles-
Melting Point98 °C (208 °F; 371 K)-
Density1.163 g/cm³Standard State
log P (Octanol/Water)1.7Standard State

Biosynthesis of this compound

This compound is a secondary metabolite derived from the condensation of two amino acids: L-leucine and L-isoleucine.[1] Its biosynthesis is orchestrated by a dedicated gene cluster in Aspergillus flavus, referred to as the asa cluster. Functional analysis through gene knockout studies has elucidated the roles of several key enzymes in this pathway.[2]

The pathway begins with the condensation of L-leucine and L-isoleucine, a step catalyzed by the nonribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC. This leads to the formation of the pyrazinone ring and the first key intermediate, deoxythis compound. Subsequently, the cytochrome P450 oxidoreductase, AsaD, hydroxylates this intermediate to yield this compound. A further hydroxylation can be catalyzed by the desaturase/hydroxylase enzyme, AsaB, to produce hydroxythis compound.

Aspergillic_Acid_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Leu L-Leucine Ile L-Isoleucine DA Deoxythis compound Leu->DA AsaC (NRPS-like) Ile->DA AsaC (NRPS-like) AA This compound DA->AA AsaD (P450 Oxidoreductase) [Oxidation] HAA Hydroxythis compound AA->HAA AsaB (Hydroxylase) [Hydroxylation]

Caption: Biosynthetic pathway of this compound from amino acid precursors.

Experimental Protocols

This section provides generalized methodologies for the production, extraction, and genetic analysis of this compound in Aspergillus flavus. These protocols are representative and may require optimization based on specific laboratory conditions and fungal strains.

Production and Culturing

Production of this compound is typically achieved through surface culture of A. flavus.

  • Media Preparation: Prepare a liquid medium rich in organic nitrogen. A commonly used medium contains 2% tryptone and 0.5% sodium chloride.[1] Alternatively, media containing yeast extract have proven effective.[3] Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the sterile medium with spores or mycelia of a known this compound-producing strain of A. flavus.

  • Incubation: Incubate the cultures at approximately 23-28°C for 7 to 12 days.[3] this compound production occurs as a heavy, wrinkled pellicle forms on the surface of the liquid.[3]

  • Monitoring: The concentration of this compound in the culture filtrate can be monitored periodically using spectrophotometry or HPLC.

Extraction and Purification

The following is a general protocol for the isolation of this compound from culture filtrate.

  • Harvesting: After the incubation period, separate the fungal mycelium (pellicle) from the liquid culture medium by filtration.

  • Acidification & Extraction: Acidify the cell-free culture filtrate to a pH of approximately 4.0 using a suitable acid (e.g., HCl). Extract the acidified filtrate multiple times with an organic solvent such as chloroform or ethyl acetate.

  • Alkaline Wash: To separate this compound from neutral and basic impurities, wash the organic extract with a 2% sodium bicarbonate solution. This compound, being acidic, will move into the aqueous alkaline phase.

  • Precipitation: Carefully re-acidify the sodium bicarbonate solution to precipitate the crude this compound.

  • Recrystallization: Collect the crude precipitate by filtration. Further purify the compound by recrystallization from a suitable solvent, such as dilute ethanol, to obtain pale yellow needles.[4]

  • Chromatography (Optional): For higher purity, the recrystallized product can be subjected to column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC).

Gene Knockout via Homologous Recombination

Functional analysis of the asa gene cluster requires the creation of targeted gene knockouts. This workflow describes a representative method for deleting a target gene (e.g., asaC) in A. flavus using a selectable marker like the pyrithiamine resistance gene (ptrA).

Gene_Knockout_Workflow cluster_cassette 1. Construct Deletion Cassette cluster_transform 2. Fungal Transformation cluster_verify 3. Verification pcr_flanks PCR Amplify 5' and 3' Flanking Regions of Target Gene fusion_pcr Assemble Flanks and Marker (Fusion PCR or Cloning) pcr_flanks->fusion_pcr pcr_marker PCR Amplify ptrA Selectable Marker pcr_marker->fusion_pcr transform Transform Protoplasts with Deletion Cassette (PEG-mediated) fusion_pcr->transform protoplast Prepare A. flavus Protoplasts protoplast->transform selection Select Transformants on Pyrithiamine-Containing Medium transform->selection colony_pcr Screen Transformants (Colony PCR) selection->colony_pcr southern_blot Confirm Gene Replacement (Southern Blot) colony_pcr->southern_blot hplc Analyze Metabolite Profile (HPLC) (Loss of this compound) southern_blot->hplc

References

A Technical Guide to the Natural Sources of Aspergillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of aspergillic acid, a mycotoxin and antibiotic agent. It details its primary natural sources, biosynthetic pathways, production yields, and the experimental protocols for its isolation, purification, and characterization. This guide is intended to serve as a comprehensive resource for professionals engaged in natural product research, mycotoxin analysis, and antimicrobial drug development.

Natural Microbial Sources of this compound

This compound and its related analogues are pyrazinone-containing secondary metabolites produced by several species of filamentous fungi, primarily within the genus Aspergillus. First isolated in 1943 from Aspergillus flavus, this fungus remains the most well-documented and significant natural source of the compound.[1][2] The production of this compound is often strain-specific and highly dependent on culture conditions.

Various species within Aspergillus sections Flavi and Circumdati have been identified as producers of this compound or its structural isomers, such as neothis compound and hydroxythis compound.[3][4] The ability of these fungi to synthesize such compounds is linked to the presence of a specific biosynthetic gene cluster.[3][5]

Fungal SpeciesCompound(s) ProducedSectionReference(s)
Aspergillus flavusThis compound, Hydroxythis compound, AnaloguesFlavi[1][5][6][7]
Aspergillus parasiticusThis compoundFlavi[7][8]
Aspergillus oryzaeThis compound (strain-specific)Flavi[9]
Aspergillus subolivaceusThis compoundFlavi[7]
Aspergillus melleusNeothis compoundCircumdati[10]
Aspergillus sclerotiorumNeothis compoundCircumdati[11]
Aspergillus ochraceusNeothis compoundCircumdati[11]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus flavus originates from two amino acid precursors: L-leucine and L-isoleucine.[1][5] The entire process is orchestrated by a set of genes organized in a biosynthetic gene cluster, often referred to as cluster 11 or the asa cluster.[5][11][12] This cluster encodes the essential enzymes required for the synthesis of the pyrazinone core and its subsequent modifications.

The key steps in the pathway are:

  • Precursor Assembly : A nonribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, selectively activates and condenses L-leucine and L-isoleucine.[5][11]

  • Pyrazinone Formation : The condensed precursors cyclize to form the core pyrazinone structure, deoxythis compound.[5][12]

  • Hydroxylation : The final step involves N-hydroxylation of deoxythis compound by a desaturase/hydroxylase (AsaB) to yield this compound.[5][12] Another enzyme, a P450 oxidoreductase (AsaD), is also critical in this process.[5]

This compound's characteristic ability to chelate iron, forming a red-orange complex known as ferriaspergillin, is due to its hydroxamic acid functional group.[3][5]

This compound Biosynthesis cluster_precursors Amino Acid Precursors cluster_enzymes Key Enzymes (Asa Gene Cluster) cluster_intermediates Biosynthetic Pathway Leu L-Leucine AsaC AsaC (NRPS-like) Leu->AsaC Activation & Condensation Ile L-Isoleucine Ile->AsaC Activation & Condensation DA Deoxythis compound AsaC->DA Cyclization AsaD AsaD (P450 Oxidoreductase) AsaD->DA AsaB AsaB (Hydroxylase) AsaB->DA AA This compound DA->AA N-Hydroxylation

Fig. 1: Biosynthetic pathway of this compound.

Production and Quantitative Yields

The production of this compound is highly influenced by the composition of the culture medium. Studies have shown that supplementing media with specific amino acid precursors can significantly alter the yield and the profile of analogues produced. For instance, supplementing a culture of A. flavus with leucine leads to a higher production of 3,6-diisobutyl-HPY, while an isoleucine supplement boosts the production of 3,6-di-sec-butyl-HPY.[13]

The following table summarizes quantitative data on this compound production from various studies.

Fungal StrainMedium CompositionYieldReference(s)
Aspergillus flavus PRL 9322% Yeast Extract568 mg/L (Total HPYs*)~398 mg/L (this compound**)[13]
Aspergillus flavusTryptone-salt surface culture22 mg from 1500 mL (~14.7 mg/L)[14]
Aspergillus oryzae NRRL 3483Casein Peptone (CP) MediumQuantified via HPLC (specific yield not stated)[9]
Aspergillus flavus2% Yeast Extract + SucroseProduction is optimal in this medium[15]

* HPYs: 1-hydroxy-2(1H)-pyrazinones, the family of compounds including this compound. ** Calculated as 70% of the total HPY yield, as reported in the study.[13]

Experimental Protocols

The following sections provide generalized methodologies for the culture, extraction, and analysis of this compound, based on established protocols in the literature.

This protocol describes the surface culture method for producing this compound from Aspergillus flavus.

  • Media Preparation : Prepare a liquid medium conducive to secondary metabolite production. A common medium consists of 2% yeast extract and 2% sucrose in distilled water.[15] Sterilize the medium by autoclaving.

  • Inoculation : Inoculate the sterile liquid medium with a spore suspension or mycelial plugs of a known this compound-producing strain of Aspergillus flavus.

  • Incubation : Incubate the cultures statically at 28-30°C for 7-14 days.[16] The absence of agitation promotes the formation of a fungal mat on the surface, which is often favorable for producing these metabolites.

  • Harvesting : After the incubation period, separate the fungal mycelium from the culture broth by filtration (e.g., through cheesecloth or a sterile filter paper). The filtrate contains the secreted this compound.

This protocol details the steps for isolating and purifying this compound from the culture filtrate.

  • Acidification : Adjust the pH of the culture filtrate to approximately 2.0-4.0 with a strong acid (e.g., HCl).[13][14] This step protonates the acidic this compound, making it more soluble in organic solvents.

  • Solvent Extraction : Perform a liquid-liquid extraction of the acidified filtrate using an immiscible organic solvent such as chloroform or ethyl acetate.[13][17] Repeat the extraction 2-3 times to maximize recovery.

  • Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

  • Chromatographic Purification :

    • Initial Cleanup : The crude extract can be partially purified using silica gel chromatography.

    • High-Resolution Separation : For high purity, employ preparative High-Performance Liquid Chromatography (HPLC).[17][18] A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (often with a modifier like formic acid) is typically used.

  • Crystallization : The purified fractions containing this compound can be concentrated and crystallized, often from a methanol or ethanol solution, to yield pale yellow needles.[1][2]

This protocol outlines methods for confirming the identity and determining the concentration of the isolated compound.

  • Thin-Layer Chromatography (TLC) : Use TLC for rapid preliminary analysis of fractions during purification.[17]

  • High-Performance Liquid Chromatography (HPLC) : Use analytical HPLC with a UV-Vis or Diode Array Detector (DAD) for quantification. This compound exhibits characteristic UV absorbance maxima around 235 nm and 328 nm.[2] A calibration curve with a pure standard is required for accurate quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is the definitive method for identification.[5][6] It provides both the retention time and the mass-to-charge ratio (m/z) of the compound. For this compound (C₁₂H₂₀N₂O₂), the expected [M+H]⁺ ion is approximately 225.15.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For complete structural elucidation of this compound or novel analogues, ¹H and ¹³C NMR spectroscopy are essential.[13][17]

Experimental Workflow A 1. Fungal Culture (A. flavus) B 2. Filtration (Separate Mycelia & Filtrate) A->B C 3. Acidification of Filtrate (pH ~2-4) B->C D 4. Solvent Extraction (e.g., Chloroform) C->D E 5. Concentration (Rotary Evaporation) D->E F Crude Extract E->F G 6. Purification (Preparative HPLC) F->G H Pure this compound G->H I 7. Characterization H->I J LC-MS I->J K NMR I->K L HPLC Quantification I->L

Fig. 2: General workflow for this compound isolation.

References

The Enigmatic Role of Aspergillic Acid: A Fungal Metabolite at the Crossroads of Iron Homeostasis, Virulence, and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillic acid, a pyrazinone-derived secondary metabolite primarily produced by fungi of the genus Aspergillus, has long been a subject of scientific inquiry. Initially identified for its antimicrobial properties, its biological significance extends far beyond simple antibiotic action. This in-depth technical guide synthesizes the current understanding of this compound's multifaceted role in fungal biology, with a particular focus on its function as an iron chelator, its contribution to fungal virulence, and its potential as a lead compound in drug development. We delve into its biosynthetic pathway, present available quantitative data on its biological activities, and provide detailed experimental protocols for its study. Furthermore, we explore its putative interactions with key fungal signaling pathways, offering a comprehensive resource for researchers in mycology, infectious disease, and natural product chemistry.

Introduction

First isolated from Aspergillus flavus in the 1940s, this compound is a pale yellow crystalline compound with a distinctive hydroxamic acid functional group.[1] This moiety is central to its primary biological function: the chelation of ferric iron (Fe³⁺).[2][3] Iron is an essential nutrient for virtually all living organisms, including fungi, but it is often poorly bioavailable in the host environment. By producing and secreting siderophores like this compound, fungi can scavenge this crucial element, facilitating their growth and survival.

However, the story of this compound is not merely one of nutrient acquisition. Its ability to bind iron is intrinsically linked to its antimicrobial activity and its role as a virulence factor in pathogenic fungi.[4] This guide will explore these interconnected functions, providing a detailed overview of the current state of knowledge.

Biosynthesis of this compound

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), often referred to as the asa cluster in Aspergillus flavus.[2][3] This cluster encodes a series of enzymes that catalyze the conversion of amino acid precursors into the final pyrazinone scaffold.

The biosynthesis begins with the condensation of two amino acids, typically L-leucine and L-isoleucine.[2] The core of the biosynthetic machinery is a non-ribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, which is responsible for the initial steps of precursor activation and condensation.[5] Subsequent modifications, including oxidations and hydroxylations catalyzed by enzymes such as a P450 oxidoreductase (AsaD) and a desaturase/hydroxylase, lead to the formation of deoxythis compound and finally this compound.[2][3]

Aspergillic_Acid_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Leucine L-Leucine AsaC AsaC (NRPS-like) L-Leucine->AsaC L-Isoleucine L-Isoleucine L-Isoleucine->AsaC Intermediate Pyrazinone Intermediate AsaC->Intermediate AsaD AsaD (P450 oxidoreductase) Intermediate->AsaD Deoxyaspergillic_Acid Deoxythis compound AsaD->Deoxyaspergillic_Acid Hydroxylase Desaturase/Hydroxylase Deoxyaspergillic_Acid->Hydroxylase Aspergillic_Acid This compound Hydroxylase->Aspergillic_Acid

Figure 1: Simplified biosynthetic pathway of this compound.

Biological Roles of this compound

Iron Chelation and Siderophore Function

The defining characteristic of this compound is its ability to bind ferric iron with high affinity. The hydroxamic acid group acts as a bidentate ligand, and three molecules of this compound can coordinate a single Fe³⁺ ion to form a stable, reddish-brown complex known as ferriaspergillin.[2][4] This complex is then taken up by the fungal cell through specific transporters, providing a source of iron for essential metabolic processes. The role of this compound as a siderophore is crucial for fungal growth in iron-limited environments, such as within a host organism.

Antimicrobial and Antifungal Activity

The iron-scavenging capability of this compound also underpins its antimicrobial and antifungal properties. By sequestering available iron, this compound creates an iron-deficient environment that is inhibitory to the growth of competing microorganisms. This competitive advantage is a key aspect of its ecological role. While extensive quantitative data is still somewhat limited in the publicly available literature, some studies have reported its activity against various bacteria and fungi.

Table 1: Reported Antimicrobial and Antifungal Activity of this compound (MIC Values)

OrganismMIC (µg/mL)Reference
Staphylococcus aureus3.125 - 12.5[6]
Escherichia coli>5000[7]
Candida albicans15.62[8]
Aspergillus fumigatus31.25[8]
Aspergillus niger62.50[8]
Aspergillus flavus31.25[8]

Note: The presented MIC values are indicative and may vary depending on the specific strain and experimental conditions.

Role in Fungal Virulence

The ability to acquire iron is a critical determinant of pathogenicity for many fungi. By acting as a siderophore, this compound directly contributes to the virulence of pathogenic Aspergillus species. Studies using gene knockout mutants of A. flavus that are unable to produce this compound have shown reduced fungal growth and decreased production of other mycotoxins, such as aflatoxin B1, during infection of maize kernels.[2][3] This suggests that this compound is a significant virulence factor, aiding in the colonization and proliferation of the fungus within the host.

Potential Interactions with Fungal Signaling Pathways

While direct molecular interactions have yet to be fully elucidated, the role of this compound in iron homeostasis suggests potential links to key fungal signaling pathways that respond to nutrient availability and stress.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are central to how fungi respond to a wide range of environmental stresses, including nutrient limitation and oxidative stress. Iron starvation is a significant stressor, and it is plausible that the production and activity of this compound are regulated by, or in turn influence, MAPK signaling cascades. For instance, the High Osmolarity Glycerol (HOG) pathway, a well-characterized MAPK pathway, is involved in the response to various stresses. While direct evidence is lacking, it is hypothesized that iron deprivation sensed by the fungus could trigger MAPK signaling to upregulate the expression of the asa gene cluster.

MAPK_Signaling Iron_Deprivation Iron Deprivation Stress_Sensor Stress Sensor Iron_Deprivation->Stress_Sensor MAPKKK MAPKKK Stress_Sensor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., Hog1) MAPKK->MAPK Transcription_Factor Transcription Factor MAPK->Transcription_Factor Asa_Gene_Expression asa Gene Expression Transcription_Factor->Asa_Gene_Expression Aspergillic_Acid_Production This compound Production Asa_Gene_Expression->Aspergillic_Acid_Production

Figure 2: Hypothetical involvement of a MAPK pathway in this compound production.
Ras Signaling Pathway

The Ras signaling pathway is a crucial regulator of fungal morphogenesis, growth, and virulence.[9][10] Ras proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Given that iron is essential for cellular proliferation, which is controlled by the Ras pathway, there is likely to be a complex interplay between iron availability, this compound production, and Ras signaling. For example, successful iron acquisition via this compound could be a prerequisite for the proper functioning of the Ras pathway, thereby enabling polarized growth and invasion of host tissues.

Ras_Signaling Aspergillic_Acid This compound Iron_Acquisition Iron Acquisition Aspergillic_Acid->Iron_Acquisition Iron_Homeostasis Cellular Iron Homeostasis Iron_Acquisition->Iron_Homeostasis Ras_Activation Ras Activation (GTP-bound) Iron_Homeostasis->Ras_Activation Permissive signal Downstream_Effectors Downstream Effectors Ras_Activation->Downstream_Effectors Morphogenesis_Virulence Morphogenesis & Virulence Downstream_Effectors->Morphogenesis_Virulence

Figure 3: Postulated link between this compound-mediated iron acquisition and the Ras signaling pathway.

Experimental Protocols

Extraction and Purification of this compound

This protocol provides a general framework for the isolation of this compound from Aspergillus flavus cultures.

Extraction_Workflow A 1. Fungal Culture (e.g., A. flavus on PDA) B 2. Mycelial Harvest & Extraction (e.g., with ethyl acetate) A->B C 3. Solvent Evaporation B->C D 4. Crude Extract C->D E 5. Column Chromatography (Silica gel, gradient elution) D->E F 6. Fraction Collection & TLC Analysis E->F G 7. HPLC Purification (Reversed-phase C18) F->G H 8. Pure this compound G->H

Figure 4: General workflow for the extraction and purification of this compound.

Methodology:

  • Fungal Culture: Grow Aspergillus flavus on a suitable medium, such as Potato Dextrose Agar (PDA), for 7-10 days at 28°C.

  • Extraction: Harvest the fungal mycelium and the agar medium. Homogenize and extract with an organic solvent like ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components. Monitor the fractions by thin-layer chromatography (TLC).

  • Final Purification: Pool the fractions containing this compound and further purify using High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Methodology:

  • Prepare Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Chrome Azurol S (CAS) Assay for Iron Chelation

The CAS assay is a colorimetric method used to detect and quantify siderophores based on their ability to remove iron from a dye-iron complex.

Methodology:

  • Prepare CAS Assay Solution: A detailed protocol for preparing the blue chrome azurol S-iron(III)-hexadecyltrimethylammonium bromide complex solution can be found in the literature.[11][12]

  • Assay Procedure:

    • Mix a sample containing the putative siderophore (e.g., fungal culture supernatant) with the CAS assay solution.

    • Incubate the mixture at room temperature for a defined period.

    • Measure the change in absorbance at a specific wavelength (typically around 630 nm).

  • Interpretation: A decrease in the blue color of the CAS solution (and a shift towards orange) indicates the presence of a siderophore that has chelated the iron from the dye complex. The extent of the color change can be used to quantify the amount of siderophore present.

Conclusion and Future Perspectives

This compound is a fascinating fungal metabolite with a diverse and crucial role in the biology of Aspergillus species. Its function as an iron-scavenging siderophore is central to its ability to support fungal growth, act as an antimicrobial agent, and contribute to virulence. While significant progress has been made in understanding its biosynthesis and primary functions, many questions remain.

Future research should focus on:

  • Expanding the quantitative data: A comprehensive analysis of the MIC and IC50 values of this compound against a broader range of clinically relevant microorganisms and cancer cell lines is needed.

  • Elucidating signaling pathway interactions: Detailed molecular studies are required to unravel the precise mechanisms by which this compound production is regulated and how it influences key signaling pathways like MAPK and Ras.

  • Exploring therapeutic potential: The iron-chelating and antimicrobial properties of this compound make it an interesting scaffold for the development of novel therapeutic agents. Further derivatization and structure-activity relationship studies could lead to the discovery of potent and selective drugs.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the multifaceted world of this compound. Continued investigation into this enigmatic molecule holds the promise of new insights into fungal pathogenesis and the development of novel strategies to combat infectious diseases.

References

The Discovery of Aspergillic Acid and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Discovery, Characterization, and Biological Activity of a Prominent Fungal Metabolite and its Derivatives.

This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological evaluation of aspergillic acid and its analogs. Tailored for researchers, scientists, and drug development professionals, this document delves into the key scientific milestones, presents quantitative biological data in a structured format, details relevant experimental protocols, and visualizes the biosynthetic pathway of this important class of fungal secondary metabolites.

Introduction: A Serendipitous Discovery

The story of this compound begins in 1940 when Edwin C. White and Justina H. Hill observed that a strain of the fungus Aspergillus flavus, when grown in a surface culture, produced a filtrate with bactericidal properties against both Gram-positive and Gram-negative bacteria.[1] This initial observation set the stage for the isolation of the active crystalline compound in 1943, which they named "this compound" due to its fungal origin and acidic nature.[1] This discovery marked the beginning of research into a new class of antimicrobial compounds derived from fungi.

Structure Elucidation and Physicochemical Properties

The definitive structure of this compound was later identified as a cyclic hydroxamic acid derivative of pyrazine.[1] This structural feature is crucial for its biological activity, particularly its ability to chelate metal ions. This compound presents as pale yellow needles with a melting point of 98°C and a molecular formula of C₁₂H₂₀N₂O₂.[1]

Subsequent research led to the discovery of several naturally occurring analogs, each with slight structural modifications. These include:

  • Hydroxythis compound: A hydroxylated derivative of this compound.

  • Neothis compound: An isomer of this compound.

  • Neohydroxythis compound: A hydroxylated analog of neothis compound.

Quantitative Biological Activity

This compound and its analogs exhibit a range of biological activities, most notably antibacterial and antifungal properties. The following tables summarize the available quantitative data on their potency.

Table 1: Antibacterial Activity of this compound and Analogs (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliBacillus subtilisReference
This compound12% inhibition at 100 µg/mL-32[2]
Purified Compound from A. flavus58.6% inhibition at 1000 µg/mL--[2]

Note: Data for pure this compound is limited in the reviewed literature. The data from a purified compound from A. flavus is included for context but may not solely represent the activity of this compound.

Table 2: Antifungal Activity of this compound and Analogs (MIC in µg/mL)

CompoundCandida albicansReference
Neothis compoundGrowth inhibition observed[3]

Note: Specific MIC values for neothis compound against Candida albicans were not found in the reviewed literature, although inhibitory activity has been reported.

Table 3: Toxicity Data

CompoundOrganismRouteToxicity MetricValueReference
Neothis compoundMice-LD₅₀125 mg/kg

Experimental Protocols

This section details the general methodologies for the isolation, purification, and characterization of this compound from fungal cultures.

Isolation and Extraction of this compound from Aspergillus flavus

Objective: To isolate crude this compound from a surface culture of Aspergillus flavus.

Materials:

  • Culture of Aspergillus flavus

  • Tryptone-salt liquid medium

  • 2% Sodium bicarbonate solution

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., ether or chloroform)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Cultivation: Inoculate a suitable tryptone-salt liquid medium with Aspergillus flavus and incubate to allow for surface growth of the mycelium.

  • Extraction of Culture Filtrate: After a suitable incubation period, harvest the culture filtrate, which contains the secreted this compound.

  • Alkaline Extraction: Extract the filtrate with a 2% sodium bicarbonate solution. This compound, being acidic, will dissolve in the alkaline solution.

  • Acidification and Precipitation: Acidify the alkaline extract with hydrochloric acid to a pH of approximately 4.5. This will cause the this compound to precipitate out of the solution.

  • Solvent Extraction: Collect the precipitate and dissolve it in an organic solvent such as ether or chloroform.

  • Concentration: Remove the organic solvent using a rotary evaporator to yield the crude crystalline this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound from the crude extract.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A suitable reversed-phase column (e.g., C18).

Mobile Phase:

  • A gradient of methanol and water is typically used. The exact gradient profile should be optimized based on the specific column and instrument.

Protocol:

  • Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase solvent.

  • Injection: Inject the prepared sample onto the HPLC column.

  • Elution: Run the optimized gradient program to separate the components of the crude extract.

  • Detection and Fraction Collection: Monitor the elution profile using the UV detector (typically at wavelengths around 328 nm and 235 nm). Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the purified this compound.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz or higher).

Solvent:

  • Deuterated chloroform (CDCl₃) or deuterated water (D₂O).

Experiments:

  • ¹H NMR: Provides information about the different types of protons and their chemical environments.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

Data Interpretation: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are compared with established data for this compound to confirm its identity. A predicted ¹H NMR spectrum in D₂O can serve as a reference.[4]

Biosynthesis of this compound

This compound is a secondary metabolite synthesized by Aspergillus flavus from amino acid precursors. The biosynthetic pathway is governed by a dedicated gene cluster.

The key steps in the biosynthesis are:

  • Precursor Incorporation: The pathway begins with the amino acids L-leucine and L-isoleucine.

  • Dipeptide Formation and Cyclization: A non-ribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, is responsible for the condensation of L-leucine and L-isoleucine and their subsequent cyclization to form a diketopiperazine intermediate.

  • Hydroxylation: A cytochrome P450 monooxygenase, AsaD, hydroxylates one of the nitrogen atoms in the pyrazinone ring to form the characteristic hydroxamic acid moiety, yielding deoxythis compound.

  • Further Modification: A desaturase family enzyme, AsaB, is involved in the subsequent conversion to this compound and hydroxythis compound.[5]

Aspergillic_Acid_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes L_Leucine L-Leucine AsaC AsaC (NRPS-like) L_Leucine->AsaC L_Isoleucine L-Isoleucine L_Isoleucine->AsaC Diketopiperazine Diketopiperazine Intermediate AsaD AsaD (P450) Diketopiperazine->AsaD Deoxyaspergillic_Acid Deoxythis compound AsaB AsaB (Desaturase) Deoxyaspergillic_Acid->AsaB Aspergillic_Acid This compound Aspergillic_Acid->AsaB Hydroxyaspergillic_Acid Hydroxythis compound AsaC->Diketopiperazine Condensation & Cyclization AsaD->Deoxyaspergillic_Acid N-Hydroxylation AsaB->Aspergillic_Acid Modification AsaB->Hydroxyaspergillic_Acid Hydroxylation

Caption: Biosynthetic pathway of this compound.

Mechanism of Action

The primary mechanism of action for the antibacterial and antifungal effects of this compound and its analogs is believed to be their ability to chelate essential metal ions, particularly iron(III). The hydroxamic acid moiety forms a stable complex with ferric iron, resulting in the characteristic red-colored ferriaspergillin.[5] By sequestering iron, which is a vital cofactor for numerous cellular processes in microorganisms, this compound effectively disrupts microbial metabolism and growth. To date, there is limited information on specific downstream signaling pathways in microbes that are triggered by this iron chelation.

Mechanism_of_Action Aspergillic_Acid This compound Ferriaspergillin Ferriaspergillin Complex Aspergillic_Acid->Ferriaspergillin Iron Fe³⁺ (Iron) Iron->Ferriaspergillin Chelation Essential_Processes Essential Cellular Processes (e.g., Respiration, DNA synthesis) Iron->Essential_Processes Cofactor for Microbial_Cell Microbial Cell Ferriaspergillin->Microbial_Cell Deprives cell of iron Microbial_Cell->Iron Requires Inhibition Inhibition of Growth Microbial_Cell->Inhibition

Caption: Proposed mechanism of action of this compound.

Conclusion and Future Perspectives

The discovery of this compound from Aspergillus flavus opened a new avenue for the exploration of fungal secondary metabolites as potential therapeutic agents. Its unique cyclic hydroxamic acid structure and its iron-chelating mechanism of action continue to be of interest to researchers. While its clinical application has been limited, the study of this compound and its analogs provides a valuable platform for understanding fungal biosynthesis, natural product chemistry, and the development of novel antimicrobial strategies. Further research is warranted to fully elucidate the spectrum of biological activity of its various analogs, to explore potential synergistic effects with existing antimicrobial agents, and to investigate any effects on microbial signaling pathways beyond simple iron sequestration.

References

Early Studies on the Antibiotic Activity of Aspergillic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the foundational research on the antibiotic properties of aspergillic acid, a potent antibacterial agent produced by the fungus Aspergillus flavus. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the initial discovery, isolation, and characterization of this compound's antimicrobial activity. The guide meticulously summarizes quantitative data from seminal studies, details the experimental protocols employed by early investigators, and presents visual representations of the experimental workflows.

Introduction

The discovery of this compound in the early 1940s marked a significant contribution to the burgeoning field of antibiotics. Initial investigations by White and Hill in 1943, and concurrently by Jones, Rake, and Hamre, laid the groundwork for understanding the therapeutic potential of this novel compound.[1][2][3][4] this compound, a pale yellow crystalline substance, was identified as the active component in bactericidal filtrates from cultures of a specific strain of Aspergillus flavus.[3] This guide revisits these pioneering studies to provide a detailed and technical perspective on the early scientific endeavors that unveiled the antibiotic capabilities of this compound.

Quantitative Antibiotic Activity

The initial assessments of this compound's antibiotic efficacy were conducted against a range of pathogenic bacteria. The following tables summarize the quantitative data from these early studies, presenting the inhibitory and lethal concentrations of this compound.

Table 1: Antibacterial Spectrum of Crystalline this compound (Qualitative Tests)

This table presents the results of qualitative tests where a heavy inoculum of an 18-hour bacterial culture was introduced to serial dilutions of crystalline this compound. The notation "0" indicates no growth (inhibition), while "#" signifies that the bacteria were not killed upon transfer to a fresh medium (bacteriostatic effect). A "/" indicates no apparent activity.

Microorganism1:10,0001:20,0001:40,0001:80,0001:160,0001:320,000
Staphylococcus aureus0 / #0 / #0 / #0 / #//
Streptococcus pyogenes (Group A)0 / #0 / #0 / #0 / #//
Diplococcus pneumoniae Type I0 / #0 / #0 / #0 / #//
Bacillus subtilis0 / 00 / 00 / 00 / 00 / #/
Escherichia coli//////
Salmonella typhimurium//////

Data sourced from White and Hill, J Bacteriol. 1943 May;45(5):433-43.[3]

Table 2: Bactericidal Action of Crystalline this compound Against Bacillus subtilis

This table details the bactericidal effect of this compound on Bacillus subtilis over time, with a smaller initial inoculum.

Dilution of this compound0 Hours1 Hour2 Hours4 Hours6 Hours24 Hours
1:20,0001,0001,0001,0001,0001,0001,000
1:40,0001,0001,0001,0001,0001,0001,000
1:80,0001,0001,0001,0001,0001,0001,000
1:160,0001,0001,0001,0001,0001,0001,000
1:320,0001,0001,0001,0001,0001,0001,000
Control (No this compound)1,0002,0004,00016,00064,000>1,000,000

Data sourced from White and Hill, J Bacteriol. 1943 May;45(5):433-43.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early studies of this compound.

Production of this compound

Fungal Strain: A specific strain of Aspergillus flavus was utilized for the production of this compound.

Culture Medium: The optimal medium for producing the antibacterial filtrate was found to be a tryptone solution. The composition was as follows:

  • Tryptone: 2%

  • Dextrose: 1%

  • NaCl: 0.5%

  • Distilled Water

Cultivation:

  • The medium was prepared and sterilized.

  • The Aspergillus flavus strain was inoculated into the liquid medium.

  • The cultures were incubated at room temperature for approximately 10 to 14 days.

  • Optimal antibacterial activity in the filtrate was typically observed between the 10th and 14th day of growth.

Isolation and Purification of this compound

The following workflow outlines the protocol for extracting and purifying crystalline this compound from the culture filtrate.

G cluster_0 Cultivation and Filtration cluster_1 Extraction cluster_2 Purification A Aspergillus flavus Culture in Tryptone Medium B Incubation (10-14 days) A->B C Filtration to remove Mycelium B->C D Acidify Filtrate to pH 4.0 with HCl C->D Culture Filtrate E Extract with Ether D->E F Evaporate Ether E->F G Dissolve Residue in 2% Sodium Bicarbonate F->G Crude Extract H Filter to Remove Insoluble Gum G->H I Acidify Filtrate to pH 4.5 H->I J Crystallization of this compound I->J K Recrystallize from Dilute Alcohol J->K L Pure this compound K->L Crystalline this compound

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

  • Acidification and Extraction: The cell-free culture filtrate was acidified to approximately pH 4.0 with hydrochloric acid. This acidified solution was then extracted with ether.

  • Evaporation: The ether extract was evaporated, leaving a reddish, gummy residue.

  • Bicarbonate Treatment: The residue was treated with a 2% sodium bicarbonate solution. The this compound dissolves, while a significant amount of the gummy impurity does not.

  • Filtration: The sodium bicarbonate solution was filtered to remove the insoluble gum.

  • Precipitation: The clear, yellow filtrate was then acidified to about pH 4.5, causing the this compound to precipitate.

  • Crystallization: The precipitated this compound was encouraged to crystallize by stirring or standing in the cold.

  • Recrystallization: The crude crystals were further purified by recrystallization from dilute alcohol to yield pale yellow needles.

Antibiotic Activity Assay

A serial dilution method was employed to determine the bacteriostatic and bactericidal activity of the purified this compound.

Assay Medium: A solution containing 0.5% each of tryptone, glucose, and sodium chloride was used as the diluent and growth medium for the bacteria.

Inoculum: A 4 mm loopful of an undiluted 18-hour bacterial culture was used to inoculate 1 ml of each dilution of this compound.

Procedure:

  • A stock solution of the sodium salt of this compound was prepared.

  • Serial dilutions of the stock solution were made in the assay medium in test tubes.

  • Each tube was inoculated with the test bacterium.

  • The tubes were incubated for 18 hours.

  • After incubation, the tubes were observed for visible growth (turbidity).

  • To distinguish between bacteriostatic and bactericidal effects, a loopful from each tube showing no growth was transferred to an optimal growth medium. The absence of growth in the subculture indicated a bactericidal effect, while growth indicated a bacteriostatic effect.

Mechanism of Action (Early Hypotheses)

The early studies did not elucidate the precise mechanism of action of this compound. However, the researchers noted its greater efficacy against Gram-positive bacteria, a characteristic shared by other early antibiotics like penicillin. The molecular structure, later identified as a cyclic hydroxamic acid derivative of a pyrazine, was not known at the time of these initial biological studies.

Conclusion

The pioneering research conducted in the early 1940s on this compound provided a solid foundation for the field of antibiotic discovery. The meticulous experimental work of White, Hill, Jones, Rake, and Hamre successfully identified, isolated, and characterized a novel antibacterial compound from a fungal source.[1][2][3][4] Their detailed protocols for production, purification, and bioassay, along with the quantitative data on its antibiotic spectrum, remain a valuable reference for understanding the history and development of antimicrobial agents. This technical guide serves to consolidate and present this foundational knowledge in a clear and accessible format for contemporary researchers in the ongoing quest for new and effective therapeutic agents.

References

Toxicological Profile of Aspergillic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid is a mycotoxin produced by several species of the genus Aspergillus, most notably Aspergillus flavus. It belongs to the pyrazine class of compounds and is known for its antibiotic properties. However, its toxicological profile necessitates a thorough understanding for risk assessment and potential therapeutic development. This technical guide provides an in-depth overview of the known toxicological data for this compound, including its mechanism of action, acute toxicity, and available data on its genotoxicity and cytotoxicity.

Mechanism of Action

The primary mechanism of toxicity for this compound is believed to be its ability to chelate physiologically important metal ions. As a hydroxamic acid derivative, this compound can form stable complexes with divalent and trivalent cations, such as iron (Fe³⁺), zinc (Zn²⁺), and calcium (Ca²⁺). This sequestration of essential metal ions can disrupt numerous cellular processes that are dependent on these ions as cofactors for enzymes or for maintaining structural integrity.

The logical relationship for the proposed mechanism of toxicity can be visualized as follows:

This compound This compound Chelation Chelation This compound->Chelation Metal Ions (Fe, Zn, Ca) Metal Ions (Fe, Zn, Ca) Metal Ions (Fe, Zn, Ca)->Chelation Disruption of Metalloenzymes Disruption of Metalloenzymes Chelation->Disruption of Metalloenzymes Cellular Dysfunction Cellular Dysfunction Disruption of Metalloenzymes->Cellular Dysfunction Toxicity Toxicity Cellular Dysfunction->Toxicity

Mechanism of this compound Toxicity

Acute Toxicity

The acute toxicity of this compound has been evaluated in mice, with data available for both oral and intraperitoneal routes of administration. The reported values are presented in the table below.

Parameter Route of Administration Species Value Reference
LDLo (Lowest Published Lethal Dose)OralMouse200 mg/kg[1]
LDLo (Lowest Published Lethal Dose)IntraperitonealMouse150 mg/kg[1]

Genotoxicity

Currently, there is a lack of publicly available data on the genotoxicity of this compound from standardized assays such as the Ames test (bacterial reverse mutation assay), chromosomal aberration test, or in vivo micronucleus assay. While the Ames test is a common method for assessing the mutagenic potential of mycotoxins, specific results for this compound have not been reported in the reviewed literature.[2][3]

Carcinogenicity

There are no long-term carcinogenicity bioassays available for this compound. Therefore, its carcinogenic potential in humans remains unclassified.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound have been identified in the available literature.

Cytotoxicity

While this compound is known to possess cytotoxic properties, comprehensive quantitative data (e.g., IC50 values) for the pure compound across a wide range of mammalian cell lines are limited. Studies have often focused on crude extracts of Aspergillus species, which contain a mixture of metabolites.[2]

Signaling Pathways

The specific effects of this compound on mammalian signaling pathways, such as those involved in apoptosis, cell cycle regulation, or stress responses, have not been extensively investigated. Research on other Aspergillus metabolites has shown induction of apoptosis and cell cycle arrest, but these findings cannot be directly extrapolated to this compound without specific studies.[1][4]

Biosynthesis of this compound

This compound is synthesized from the amino acid precursors L-leucine and L-isoleucine. The biosynthetic pathway involves a series of enzymatic reactions, with key enzymes including a non-ribosomal peptide synthetase (NRPS). A simplified workflow of the biosynthesis is depicted below.

cluster_0 This compound Biosynthesis L-leucine L-leucine NRPS NRPS L-leucine->NRPS L-isoleucine L-isoleucine L-isoleucine->NRPS Intermediate Intermediate NRPS->Intermediate Oxidation Oxidation Intermediate->Oxidation This compound This compound Oxidation->this compound

Simplified this compound Biosynthesis

Experimental Protocols

Acute Oral Toxicity (LD50/LDLo Determination)

A general procedure for determining the acute oral toxicity in rodents, such as the Up-and-Down Procedure (UDP) or a limit test, would be followed.

Workflow for Acute Oral Toxicity Testing:

Acclimatization of Animals Acclimatization of Animals Fasting Fasting Acclimatization of Animals->Fasting Dose Administration (Oral Gavage) Dose Administration (Oral Gavage) Fasting->Dose Administration (Oral Gavage) Observation (Clinical Signs, Mortality) Observation (Clinical Signs, Mortality) Dose Administration (Oral Gavage)->Observation (Clinical Signs, Mortality) Data Analysis (e.g., Probit Analysis) Data Analysis (e.g., Probit Analysis) Observation (Clinical Signs, Mortality)->Data Analysis (e.g., Probit Analysis) LD50/LDLo Determination LD50/LDLo Determination Data Analysis (e.g., Probit Analysis)->LD50/LDLo Determination

Workflow for Acute Oral Toxicity Testing
Bacterial Reverse Mutation Assay (Ames Test)

This assay would be conducted using various strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535, TA1537) with and without metabolic activation (S9 mix) to assess the potential of this compound to induce point mutations.[5][6][7][8]

General Protocol for Ames Test:

  • Preparation of Tester Strains: Grow bacterial cultures overnight.

  • Exposure: In a test tube, combine the test compound (at various concentrations), the bacterial culture, and either S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine).

  • Data Analysis: Compare the number of revertant colonies in the treated plates to the spontaneous reversion rate in the control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

General Protocol for MTT Assay:

  • Cell Seeding: Plate mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9][10][11]

Conclusion

The toxicological profile of this compound is not yet fully characterized. While acute toxicity data in mice are available and the primary mechanism of action is thought to be chelation of metal ions, significant data gaps exist, particularly in the areas of genotoxicity, carcinogenicity, reproductive and developmental toxicity, and specific effects on cellular signaling pathways. Further research is required to provide a comprehensive understanding of the potential risks associated with exposure to this mycotoxin and to explore any potential therapeutic applications. Researchers and drug development professionals should exercise caution and conduct thorough toxicological evaluations when working with this compound.

References

Unlocking the Action of a Fungal Antibiotic: A Technical Guide to the Preliminary Studies on Aspergillic Acid's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspergillic acid, a pyrazinone-derived mycotoxin first isolated from Aspergillus flavus in the 1940s, has long been recognized for its antimicrobial properties.[1] As a member of the cyclic hydroxamic acid family, its biological activity is intrinsically linked to its chemical structure. Preliminary investigations into its mechanism of action have revealed a primary strategy centered on the chelation of essential metal ions, particularly iron. This disruption of metal homeostasis is believed to be the cornerstone of its ability to inhibit the growth of a range of gram-positive and gram-negative bacteria.[1] This technical guide synthesizes the foundational knowledge regarding this compound's mechanism, presents available quantitative data on its antimicrobial potency, details the experimental protocols used in these early studies, and provides visual representations of its biosynthetic and mechanistic pathways to support further research and development.

The Core Mechanism: Sequestration of Metal Ions

The prevailing hypothesis for this compound's mechanism of action is its function as a potent chelating agent. This capability is conferred by its cyclic hydroxamic acid functional group (-N(OH)C=O), which acts as a bidentate ligand for various metal ions.

Iron (Fe³⁺) Chelation and Ferriaspergillin Formation

The most significant interaction is with ferric iron (Fe³⁺). This compound avidly binds to Fe³⁺, forming a highly stable, reddish-colored octahedral complex known as ferriaspergillin.[2] In this complex, three molecules of this compound coordinate with a single iron ion. This sequestration of iron is critical, as microorganisms depend on this metal as a vital cofactor for numerous enzymes involved in cellular respiration, DNA synthesis, and detoxification of reactive oxygen species. By depleting the available iron in the environment, this compound effectively starves the microbial cells of this essential nutrient, leading to bacteriostasis and, ultimately, cell death. The toxicity of this compound is also attributed to this chelation of physiologically important ions.[3]

cluster_0 This compound's Primary Mechanism of Action cluster_1 Impact on Microbial Cell AA This compound (with Hydroxamic Acid Moiety) Complex Ferriaspergillin (Stable Fe³⁺ Complex) AA->Complex 3 molecules Fe3 Extracellular Ferric Iron (Fe³⁺) Fe3->Complex 1 ion Depletion Iron Depletion Complex->Depletion Sequesters Iron Enzyme Inhibition of Iron-Dependent Enzymes (e.g., in respiration, DNA repair) Depletion->Enzyme Growth Bacterial Growth Inhibition / Cell Death Enzyme->Growth

Caption: Proposed mechanism of this compound via iron (Fe³⁺) chelation.

Antimicrobial Spectrum: Quantitative Data

While early studies established the broad antibacterial activity of this compound, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not extensively reported in modern literature. The foundational papers describe its effects qualitatively. For context, a 2024 study on crude extracts from Aspergillus flavus, which contain this compound, demonstrated antimicrobial activity against Staphylococcus aureus.[4] The extract produced an inhibition zone of 13.7 mm on blood agar.[4] The table below summarizes this finding. Further research is required to establish a comprehensive MIC profile of purified this compound against a panel of clinically relevant microbes.

Compound/ExtractOrganismAssay MethodResultReference
Crude Extract of Aspergillus flavusStaphylococcus aureusAgar Disk Diffusion13.7 mm inhibition zone[4]

Biosynthesis Pathway

This compound is a secondary metabolite synthesized by a dedicated biosynthetic gene cluster (BGC), identified as asa cluster 11 in Aspergillus flavus.[2] The synthesis begins with two amino acid precursors, L-leucine and L-isoleucine.[1] The core of the pathway is governed by a nonribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, which condenses the two amino acids to form a pyrazinone intermediate, deoxythis compound.[2] Subsequent enzymatic modifications, including oxidation by a P450 oxidoreductase (AsaD), lead to the final this compound structure.[2][5]

cluster_pathway This compound Biosynthesis Leu L-Leucine AsaC AsaC (NRPS-like enzyme) Leu->AsaC Ile L-Isoleucine Ile->AsaC Deoxy Deoxythis compound (Pyrazinone intermediate) AsaC->Deoxy Condensation AsaD AsaD (P450 Oxidoreductase) Deoxy->AsaD AA This compound AsaD->AA Hydroxylation

Caption: Simplified biosynthetic pathway of this compound in A. flavus.

Key Experimental Protocols

The preliminary studies on this compound relied on a series of fundamental biochemical and microbiological techniques.

General Experimental Workflow

The overall process for studying this compound involves cultivation of the fungus, extraction and purification of the compound, structural elucidation, and functional characterization of its antimicrobial and chelating properties.

cluster_workflow General Experimental Workflow Culture 1. Fungal Cultivation (Aspergillus flavus) Extract 2. Solvent Extraction & Purification Culture->Extract Characterize 3. Structural Characterization (e.g., MS, NMR) Extract->Characterize Activity 4. Antimicrobial Assay (e.g., Agar Diffusion) Characterize->Activity Chelation 5. Chelation Assay (e.g., Spectrophotometry) Characterize->Chelation Mechanism Mechanism of Action Activity->Mechanism Chelation->Mechanism

Caption: A generalized workflow for the study of this compound.

Protocol for Extraction and Purification

This protocol is based on the methods described by Dutcher (1947).

  • Culture Filtration : Grow Aspergillus flavus in a suitable liquid medium (e.g., tryptone-salt broth). After incubation, remove the mycelium by filtration to obtain the culture filtrate.

  • Solvent Extraction : Acidify the filtrate to approximately pH 4.5. Extract the active compound from the aqueous phase using an organic solvent such as ether or chloroform.

  • Bicarbonate Wash : Extract the organic phase with a dilute sodium bicarbonate solution (e.g., 2%). This compound, being acidic, will move to the alkaline aqueous phase, leaving neutral impurities behind.

  • Precipitation : Carefully re-acidify the bicarbonate solution to pH 4.5 to precipitate the crude this compound. Avoid excess acid, as the compound is amphoteric.

  • Crystallization : Collect the precipitate and recrystallize from a suitable solvent like dilute ethanol or methanol to obtain pale yellow needles.

Protocol for Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

This is a generalized protocol adapted for testing fungal metabolites.[4]

  • Inoculum Preparation : Prepare a standardized suspension of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation : Uniformly streak the bacterial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar or Blood Agar).

  • Disk Application : Dissolve the purified this compound in a suitable solvent to a known concentration. Impregnate sterile paper disks (6 mm diameter) with a defined volume of the solution and allow the solvent to evaporate.

  • Incubation : Place the impregnated disks onto the inoculated agar surface. Incubate the plates under standard conditions (e.g., 37°C for 18-24 hours).

  • Measurement : Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Protocol for Spectrophotometric Analysis of Iron Chelation

This protocol is based on the established principle of studying iron-hydroxamate complex formation.[6][7][8]

  • Reagent Preparation : Prepare a stock solution of purified this compound in a suitable buffer (e.g., HEPES or MES, pH 7.4). Prepare a stock solution of ferric chloride (FeCl₃) in dilute HCl to prevent precipitation.

  • Reaction Mixture : In a quartz cuvette, add the buffer solution and a specific concentration of this compound.

  • Baseline Measurement : Measure the absorbance spectrum of the this compound solution (e.g., from 300-700 nm) using a UV-Vis spectrophotometer.

  • Titration : Add incremental amounts of the FeCl₃ solution to the cuvette. Mix and allow the reaction to equilibrate (typically a few minutes).

  • Spectral Scans : After each addition of iron, record the full absorbance spectrum. Observe the formation of a new absorbance peak in the visible range (typically 400-500 nm), corresponding to the colored ferriaspergillin complex.

  • Data Analysis : Plot the change in absorbance at the new peak's maximum wavelength against the molar ratio of iron to this compound to determine the stoichiometry of the complex.

Conclusion and Future Directions

Preliminary studies have firmly established that the primary mechanism of action for this compound is its ability to chelate ferric iron, thereby depriving microbial cells of an essential nutrient. While this foundational work provides a clear direction, significant opportunities for further investigation remain. A thorough characterization of its antimicrobial spectrum through standardized MIC and Minimum Bactericidal Concentration (MBC) testing is crucial. Furthermore, exploring its potential inhibitory effects on specific iron-dependent microbial enzymes could provide a more detailed molecular understanding. Finally, modern medicinal chemistry approaches could be employed to synthesize analogs with improved potency and reduced toxicity, potentially reviving this historical antibiotic as a lead compound for novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Aspergillic Acid from Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid is a pyrazine derivative with notable antibiotic and antifungal properties, first isolated from Aspergillus flavus.[1] It belongs to the hydroxamic acid class of compounds and is known for its pale yellow crystalline appearance.[1] The biosynthesis of this compound involves the condensation of L-leucine and L-isoleucine.[1] This document provides detailed protocols for the cultivation of Aspergillus species, extraction of this compound, and its subsequent purification and quantification.

Data Presentation

Table 1: Reported Yields of this compound from Aspergillus flavus Surface Culture
Medium CompositionCulture ConditionsYield of Crude Crystalline this compound (mg/mL)Reference
2% Tryptone, 0.5% Sodium Chloride23°C0.005 - 0.07[2]
2% Tryptone, 0.5% Sodium ChlorideNot specified0.1 - 0.25[2]
2% Difco Peptone, 2% LactoseNot specified0.3[2]
Yeast Extract Glycerol MediumNot specifiedUp to 1.0 (in smaller, experimental lots)[2]
Table 2: Production of Gallic Acid (a related fungal metabolite) in Submerged Fermentation of Aspergillus aculeatus DBF9
ParameterOptimal ConditionGallic Acid Yield (mg/mL)Reference
Temperature30°C6.0[3]
Initial pH5.56.21[3]
Aeration Rate4 L/minNot specified, but highest production observed[3]
Agitation Speed100 rpmNot specified, but highest tannase activity observed[3]
Tannin Concentration3%Not specified, but found suitable for highest production[3]

Note: While this data is for gallic acid, it provides insights into optimizing submerged fermentation conditions for secondary metabolite production in Aspergillus species.

Experimental Protocols

Fungal Cultivation for this compound Production

This protocol describes the surface culture method for producing this compound from Aspergillus flavus.

Materials:

  • Aspergillus flavus strain

  • Yeast Extract Peptone Dextrose (YEPD) agar plates

  • Yeast extract

  • Glycerol

  • 250 mL Erlenmeyer flasks

  • Sterile distilled water

  • Incubator

Procedure:

  • Prepare YEPD agar plates for maintaining the Aspergillus flavus culture.

  • Inoculate the YEPD agar plates with Aspergillus flavus and incubate at 26°C until sufficient sporulation is observed.

  • Prepare the liquid culture medium: 2% yeast extract and 5% glycerol in distilled water.

  • Dispense 50 mL of the medium into each 250 mL Erlenmeyer flask and sterilize by autoclaving.

  • After cooling, inoculate each flask with spores of Aspergillus flavus.

  • Incubate the flasks at 23-26°C under static conditions to allow for the formation of a mycelial mat (pellicle) on the surface of the medium.

  • After inoculation, a heavy, white, wrinkled pellicle typically forms within 48 hours.[2]

  • Continue incubation for 7 to 12 days to allow for the production and accumulation of this compound in the culture broth.

Extraction of Crude this compound

This protocol outlines the solvent extraction of this compound from the fungal culture.

Materials:

  • Fungal culture from Protocol 1

  • Methanol

  • Dichloromethane

  • Ethyl acetate (EtOAc)

  • Sonicator

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • After the incubation period, harvest the entire content of the flasks (mycelial mat and culture broth).

  • Homogenize the fungal biomass and broth.

  • Extract the homogenized culture with an equal volume of methanol with the aid of sonication for 1 hour.

  • Separate the methanol extract by filtration or centrifugation.

  • Re-extract the fungal biomass with a 1:1 (v/v) mixture of dichloromethane and methanol with sonication for another hour.

  • Combine the methanol and dichloromethane/methanol extracts.

  • Concentrate the combined extracts using a rotary evaporator to reduce the volume.

  • Perform a liquid-liquid extraction on the concentrated aqueous residue using ethyl acetate. Repeat the extraction three times with equal volumes of ethyl acetate.

  • Combine the ethyl acetate layers and evaporate to dryness under vacuum to obtain the crude this compound extract.

Purification of this compound

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography followed by recrystallization.

3.1. Silica Gel Column Chromatography

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Visualize the spots on the TLC plates under UV light.

  • Pool the fractions containing the compound of interest (this compound).

  • Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.

3.2. Recrystallization

Materials:

  • Partially purified this compound

  • Ethanol

  • Water

  • Heating plate

  • Erlenmeyer flask

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the partially purified this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration to remove the charcoal.

  • Slowly add hot water to the hot ethanol solution until a slight turbidity (cloudiness) persists, indicating the solution is saturated.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. As the solution cools, pale yellow, needle-like crystals of this compound will form.[1]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Dry the crystals under vacuum or in a desiccator to obtain pure this compound. The melting point of pure this compound is approximately 98°C.[1]

Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection.

Materials:

  • Purified this compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the purified this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

  • Sample Preparation: Dissolve a known weight of the extracted and purified this compound in methanol to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% acetic acid) is a common mobile phase for the separation of fungal secondary metabolites. The exact ratio should be optimized, for example, starting with a gradient from a lower to a higher concentration of acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at the maximum absorbance wavelength for this compound (to be determined by UV-Vis spectrophotometry, typically in the range of 320-340 nm).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the sample solution.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

This compound Biosynthesis Pathway

Aspergillic_Acid_Biosynthesis L_Leucine L-Leucine Dipeptide Dipeptide Intermediate L_Leucine->Dipeptide asaC (NRPS-like) L_Isoleucine L-Isoleucine L_Isoleucine->Dipeptide Deoxyaspergillic_Acid Deoxythis compound Dipeptide->Deoxyaspergillic_Acid Cyclization Aspergillic_Acid This compound Deoxyaspergillic_Acid->Aspergillic_Acid asaD (P450 oxidase) Hydroxyaspergillic_Acid Hydroxythis compound Aspergillic_Acid->Hydroxyaspergillic_Acid asaB (hydroxylase/desaturase)

Caption: Biosynthesis of this compound in Aspergillus flavus.

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Crude Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis Culture Aspergillus flavus Surface Culture Homogenization Homogenization Culture->Homogenization Solvent_Extraction Solvent Extraction (Methanol, Dichloromethane/Methanol) Homogenization->Solvent_Extraction LLE Liquid-Liquid Extraction (Ethyl Acetate) Solvent_Extraction->LLE Crude_Extract Crude this compound Extract LLE->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Aspergillic_Acid Pure this compound Recrystallization->Pure_Aspergillic_Acid Quantification HPLC-UV Quantification Pure_Aspergillic_Acid->Quantification

Caption: Workflow for this compound extraction and purification.

References

Application Notes & Protocols for the Purification of Aspergillic Acid from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of aspergillic acid, a bioactive secondary metabolite produced by several species of the Aspergillus genus, notably Aspergillus flavus.[1][2][3] this compound and its derivatives have garnered interest for their antibacterial and antifungal properties.[3][4]

Introduction

This compound (C₁₂H₂₀N₂O₂) is a pale yellow crystalline compound belonging to the pyrazinone family.[3] It is a hydroxamic acid derivative, a structural feature that allows it to chelate iron, forming a reddish ferriaspergillin complex.[5][6] This characteristic can be utilized as a preliminary visual indicator of its production in fungal cultures. The biosynthesis of this compound is governed by the 'asa' gene cluster.[6][7][8][9] The purification of this compound from fungal cultures is a critical step for its characterization, bioactivity screening, and potential therapeutic development. This document outlines the key steps from fungal culture to purified compound.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Purification
ParameterValueFungal Strain & ConditionsSource
Yield in Crude Broth ~ 0.8 mg/mLAspergillus flavus in surface culture (2% yeast extract, 1% glycerol)[2]
Recovery from Spiked Cultures (CPA) 98.90 ± 3.27% (at 10 µg/mL)Aspergillus species from section Flavi[10]
Recovery from Spiked Cultures (CPA) 98.89 ± 3.87% (at 100 µg/mL)Aspergillus species from section Flavi[10]
Recovery from Spiked Cultures (OMST) 95.92 ± 5.27% (at 10 µg/mL)Aspergillus species from section Flavi[10]
Recovery from Spiked Cultures (OMST) 97.65 ± 4.32% (at 100 µg/mL)Aspergillus species from section Flavi[10]
HPLC Retention Time 1.537 minAspergillus flavus extract[11]
Molecular Weight 224.304 g/mol N/A[3]
Melting Point 98 °CN/A[3]

Note: CPA (Cyclopiazonic acid) and OMST (O-methylsterigmatocystin) are other secondary metabolites, and their recovery data is included to provide a reference for extraction efficiency from similar fungal cultures.

Experimental Protocols

Protocol 1: Fungal Culture for this compound Production

This protocol describes the cultivation of Aspergillus flavus for the production of this compound.

Materials:

  • Aspergillus flavus strain

  • Potato Dextrose Agar (PDA) plates

  • Culture medium (e.g., 2% yeast extract and 1% glycerol solution, or Yeast Extract Peptone Dextrose (YEPD) medium)[2][4]

  • Sterile flasks

  • Incubator

Procedure:

  • Inoculate the Aspergillus flavus strain onto PDA plates and incubate at 25-30°C for 5-7 days to allow for sporulation.[12]

  • Prepare a spore suspension from the mature culture.

  • Inoculate a liquid culture medium in flasks with the spore suspension. A suitable medium for high yields of this compound is a solution containing 2% Difco yeast extract and 1% glycerol.[2]

  • Incubate the flasks under static conditions at 26-30°C for 5-12 days.[2][4] A heavy, wrinkled pellicle should form on the surface of the medium.

  • Monitor the production of this compound, which can be visually indicated by a reddish coloration of the medium upon the addition of ferric ammonium citrate.[5]

Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from the fungal culture.

Materials:

  • Fungal culture from Protocol 1

  • Extraction solvents: Methanol, Dichloromethane/Methanol (1:1), Ethyl Acetate, Chloroform[4][10]

  • Sonication bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Separate the fungal mycelium (pellicle) from the culture broth by filtration.

  • Extraction from Mycelium/Agar:

    • Chop the mycelium or agar containing the fungal growth into small pieces.[4]

    • Extract the pieces with methanol, followed by a mixture of dichloromethane/methanol (1:1).[4] Use sonication for 1 hour for each extraction step to enhance efficiency.[4]

  • Extraction from Culture Broth:

    • The culture broth (filtrate) can be extracted directly.

  • Solvent Partitioning:

    • Combine the extracts and evaporate the solvent in vacuo to reduce the volume.[4]

    • Perform a liquid-liquid extraction on the concentrated aqueous residue using ethyl acetate or chloroform.[4][10] Repeat the extraction three times.

    • Combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound by Chromatography

This protocol describes the purification of this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Solvents for chromatography: Hexane, Ethyl Acetate[11]

  • Thin Layer Chromatography (TLC) plates (Silica gel F254)[11]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • HPLC grade solvents

Procedure:

  • Thin Layer Chromatography (TLC):

    • Dissolve a small amount of the crude extract in a suitable solvent.

    • Spot the extract on a TLC plate.

    • Develop the TLC plate using a solvent system such as ethyl acetate and hexane (e.g., 50:50 mixture).[11]

    • Visualize the separated compounds under UV light (254 nm and 366 nm).[11] this compound should appear as a distinct spot.

  • Column Chromatography:

    • Pack a glass column with silica gel.

    • Load the crude extract onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing this compound.

    • Pool the fractions containing pure this compound and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification and analysis, use a preparative or analytical HPLC system.

    • Dissolve the partially purified sample in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Elute with a suitable mobile phase. The purity of the collected peak corresponding to this compound can be confirmed by HPLC-MS analysis.[13][14]

Protocol 4: Crystallization of this compound

This protocol provides general guidance for the crystallization of purified this compound.

Materials:

  • Purified this compound

  • Various solvents (e.g., acetone, ethanol, ethyl acetate)

  • Clean crystallization vials[15]

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent at room temperature or with gentle heating.

  • Allow the solvent to evaporate slowly in a clean, covered vial.[15] This can be done at room temperature or in a refrigerator.

  • Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent until turbidity appears. Allow the solution to stand undisturbed.

  • Once crystals form, they can be collected by filtration. This compound typically forms pale yellow needles.[3]

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product A Inoculation of Aspergillus flavus B Incubation (5-12 days, 26-30°C) A->B C Separation of Mycelium and Broth B->C D Solvent Extraction (Methanol, Ethyl Acetate) C->D E Solvent Partitioning D->E F Evaporation to Crude Extract E->F G Column Chromatography F->G H TLC Analysis of Fractions G->H I HPLC Purification H->I J Crystallization I->J K Pure this compound J->K

Caption: Experimental workflow for the purification of this compound.

aspergillic_acid_biosynthesis cluster_precursors Precursors cluster_biosynthesis Biosynthesis Pathway (asa Gene Cluster) Leucine Leucine AsaC AsaC (NRPS-like enzyme) Leucine->AsaC Isoleucine Isoleucine Isoleucine->AsaC Deoxyaspergillic_Acid Deoxythis compound AsaC->Deoxyaspergillic_Acid AsaD AsaD (P450 oxidoreductase) Deoxyaspergillic_Acid->AsaD AsaB AsaB (Hydroxylase) Deoxyaspergillic_Acid->AsaB Alternative Hydroxylation Aspergillic_Acid This compound AsaD->Aspergillic_Acid Hydroxylation AsaB->Aspergillic_Acid Alternative Hydroxylation

Caption: Simplified biosynthesis pathway of this compound.

References

Application Note: Quantitative and Qualitative Analysis of Aspergillic Acid using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspergillic acid is a mycotoxin with antibiotic properties, first isolated from the fungus Aspergillus flavus.[1] It belongs to the pyrazinone group of compounds and is known for its bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] The biological activity of this compound is linked to its hydroxamic acid functional group, which allows it to chelate physiologically important metal ions like iron.[1][2] This chelation property is also responsible for the formation of ferriaspergillin, a red pigment.[2][3] Given its antimicrobial properties and its role as a potential virulence factor in fungal infections, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for this purpose, offering high selectivity and sensitivity.[4][5] This document provides a detailed protocol for the analysis of this compound using LC-MS/MS.

Principle of the Method

This method utilizes reverse-phase Liquid Chromatography (LC) to separate this compound from other components in a sample extract. The separation is followed by detection using tandem Mass Spectrometry (MS/MS). The analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and specific product ions are monitored for highly selective quantification and confirmation. High-resolution mass spectrometry (HRMS) can also be employed for accurate mass measurements to confirm the elemental composition.[6]

Experimental Protocols

Sample Preparation (from Aspergillus flavus culture)

This protocol describes the extraction of this compound from fungal cultures for LC-MS analysis.

Materials:

  • Aspergillus flavus culture plates (e.g., grown on Wickerham medium).[6]

  • Methanol (MeOH), LC-MS grade.[6]

  • Dichloromethane (DCM), HPLC grade.[6]

  • Ethyl acetate (EtOAc), HPLC grade.[6]

  • Formic acid, LC-MS grade.[7]

  • Water, ultrapure.[6]

  • Vortex mixer.

  • Centrifuge.

  • Nitrogen evaporator.

  • Syringe filters (0.22 µm).

Procedure:

  • Grow Aspergillus flavus on a suitable solid medium (e.g., Wickerham medium) at 28°C in the dark for 7 days.[6]

  • Excise the fungal colonies from the agar plate and transfer them to a suitable flask.

  • Add an extraction solvent. A common solvent system is a mixture of Methanol:Dichloromethane:Ethyl Acetate (10:20:30, v/v/v).[6] Alternatively, a mixture of isopropanol:ethyl acetate (1:3 v/v) with 1% formic acid can be used.[7]

  • Agitate the sample for 60 minutes to ensure thorough extraction.[6] For the isopropanol:ethyl acetate method, sonication for 1 hour is recommended.[7]

  • Transfer an aliquot (e.g., 4 mL) of the extract to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[6]

  • Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of methanol or the initial mobile phase composition.[7]

  • Vortex the sample for 3 minutes to ensure the residue is fully dissolved.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for LC-MS analysis.

LC-MS/MS Instrumental Analysis

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of this compound. Parameters may need to be optimized for specific instruments and applications.

Data Presentation

Table 1: Recommended Liquid Chromatography Parameters

Parameter Condition Reference
HPLC Column Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) [8]
Mobile Phase A 0.1% Formic Acid in Water [8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile [8]
Flow Rate 0.3 mL/min [8]
Gradient 10% B to 90% B over 10 min, hold for 2 min, return to initial conditions [8]
Column Temp. 30°C [8]

| Injection Vol. | 5 µL |[8] |

Table 2: Recommended Mass Spectrometry Parameters

Parameter Condition Reference
Ionization Mode Electrospray Ionization (ESI), Positive [8]
Scan Type Multiple Reaction Monitoring (MRM) [8]
Precursor Ion ([M+H]⁺) m/z 225.16 [1][9]
Product Ions (for MRM) To be determined empirically. Plausible fragments involve losses of side chains and ring structures. [10]
Collision Energy Optimize for specific instrument and transitions.
Capillary Voltage 3.0 - 4.0 kV
Source Temp. 120 - 150°C

| Desolvation Temp. | 350 - 450°C | |

Visualizations

Experimental and Biosynthetic Workflows

The following diagrams illustrate the overall experimental process for this compound analysis and its biosynthetic pathway in Aspergillus flavus.

G Experimental Workflow for LC-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Culture Fungal Culture (Aspergillus flavus) Extraction Solvent Extraction Culture->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LCMS LC-MS/MS System Filtration->LCMS Acquisition Data Acquisition (MRM Scan) LCMS->Acquisition Processing Data Processing & Quantification Acquisition->Processing

Caption: Workflow from sample preparation to data analysis.

G Simplified Biosynthesis of this compound Leu L-Leucine AsaC AsaC (NRPS-like) Leu->AsaC Ile L-Isoleucine Ile->AsaC Precursor Deoxythis compound AsaC->Precursor Biosynthesis AsaD AsaD (P450 oxidoreductase) Product This compound AsaD->Product Oxidation AsaB AsaB (Hydroxylase) SideProduct Hydroxythis compound AsaB->SideProduct Hydroxylation Precursor->AsaD Product->AsaB

Caption: Biosynthesis of this compound from amino acid precursors.[2][11]

Expected Results

Using the described method, this compound (C₁₂H₂₀N₂O₂) will be detected as its protonated molecule [M+H]⁺ at m/z 225.16.[1][9] The identity of the compound should be confirmed by comparing its retention time with that of a reference standard and by monitoring the specific MRM transitions. LC-MS analysis of extracts from mutant fungal strains has shown that knocking out key enzymes in the biosynthetic pathway can confirm the roles of those enzymes.[2][3][11] For example, knockout of the P450 oxidoreductase gene leads to the accumulation of the precursor, deoxythis compound.[3][11]

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the analysis of this compound. This procedure is suitable for researchers in natural product discovery, mycotoxin analysis, and drug development who require accurate identification and quantification of this bioactive compound. The provided parameters serve as a strong foundation for method development and can be adapted for various sample matrices and instrumentation.

References

Application Notes and Protocols for Quantifying Aspergillic Acid in Culture Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aspergillic acid is a pyrazine derivative mycotoxin with antibiotic properties, primarily produced by fungi of the Aspergillus genus, notably Aspergillus flavus.[1][2][3][4] Its presence in food and agricultural commodities is a significant concern due to its potential toxicity.[1][3] Accurate quantification of this compound in fungal culture extracts is crucial for researchers in mycology, food safety, and drug discovery to understand its biosynthesis, production kinetics, and biological activity.

These application notes provide detailed protocols for the quantification of this compound in fungal culture extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with a supplementary spectrophotometric method.

Overview of Quantification Methods

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of this compound.[5] Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Offers higher sensitivity and selectivity compared to HPLC-UV.[1][2][3][6][7] It is particularly useful for complex matrices and for confirming the identity of the analyte.

  • UV-Visible Spectrophotometry: A simpler and more accessible method, suitable for preliminary screening or for quantifying higher concentrations of this compound.[8][9][10][11] It relies on the characteristic UV absorbance of the compound.

Experimental Protocols

Fungal Culture and Extraction

Objective: To cultivate Aspergillus species and extract this compound from the culture broth.

Materials:

  • Aspergillus flavus strain (or other this compound-producing fungus)

  • Potato Dextrose Broth (PDB) or Czapek-Dox Broth (CDB)[8][12]

  • Sterile culture flasks

  • Incubator shaker

  • Ethyl acetate or methanol[13][6][8][14]

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Inoculate 100 mL of sterile PDB or CDB in a 250 mL flask with spores of the Aspergillus strain.

  • Incubate the culture at 25-30°C for 7-14 days with shaking (150 rpm).[6][7]

  • After incubation, separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate or methanol.[13][6][8][14]

  • Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of the initial mobile phase (for HPLC or LC-MS analysis) or a suitable solvent like methanol for spectrophotometric analysis.

Quantification by HPLC-DAD

Objective: To quantify this compound using reverse-phase HPLC with DAD detection.

Instrumentation and Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection DAD at 328 nm

Protocol:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Inject the calibration standards into the HPLC system to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantification by LC-MS/MS

Objective: To achieve sensitive and selective quantification of this compound using LC-MS/MS.

Instrumentation and Conditions:

ParameterValue
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[7]
Mobile Phase A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid (gradient elution)
Flow Rate 0.3-0.5 mL/min
Injection Volume 2-5 µL
MS System Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive mode
MRM Transitions Precursor ion (m/z) → Product ion (m/z) for this compound (e.g., m/z 225.1 → appropriate fragments)[2]

Protocol:

  • Follow the same procedure for preparing calibration standards as in the HPLC method.

  • Optimize the MS parameters (e.g., cone voltage, collision energy) for this compound by infusing a standard solution.

  • Set up the Multiple Reaction Monitoring (MRM) method with the optimized transitions.

  • Inject the calibration standards and sample extracts.

  • Quantify this compound based on the peak area of the specific MRM transition.

Data Presentation

Table 1: Quantitative Data for this compound Production by Aspergillus flavus

StrainCulture MediumIncubation Time (days)This compound Titer (µg/mL)Analytical MethodReference
A. flavus PRL 9322% Yeast ExtractNot SpecifiedHigh ProducerUV Spectroscopy[15]
A. flavus2% Yeast Extract, 0% SucroseNot SpecifiedBest ProductionUV Spectroscopy[15]
A. oryzae NRRL 3483Casein Peptone Medium2-8Time-dependent increaseHPLC[2]

Note: Specific quantitative values are often study-dependent and can vary significantly based on the fungal strain, culture conditions, and analytical methodology.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis inoculation Inoculation of Aspergillus Strain incubation Incubation (7-14 days) inoculation->incubation filtration Filtration/ Centrifugation incubation->filtration extraction Solvent Extraction (Ethyl Acetate/Methanol) filtration->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC-DAD reconstitution->hplc lcms LC-MS/MS reconstitution->lcms aspergillic_acid_biosynthesis L_leucine L-leucine asaC asaC (NRPS-like) L_leucine->asaC L_isoleucine L-isoleucine L_isoleucine->asaC precursor Pyrazinone Precursor asaC->precursor P450_oxidoreductase P450 Oxidoreductase precursor->P450_oxidoreductase deoxyaspergillic_acid Deoxythis compound P450_oxidoreductase->deoxyaspergillic_acid desaturase_hydroxylase Desaturase/Hydroxylase deoxyaspergillic_acid->desaturase_hydroxylase aspergillic_acid This compound desaturase_hydroxylase->aspergillic_acid hydroxyaspergillic_acid Hydroxythis compound aspergillic_acid->hydroxyaspergillic_acid

References

Total Synthesis of Racemic Aspergillic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid, a pyrazine-derived mycotoxin first isolated from Aspergillus flavus, has garnered significant interest due to its antimicrobial properties. Structurally, it is a cyclic hydroxamic acid, specifically 2-hydroxy-3-isobutyl-6-sec-butylpyrazine 1-oxide. Its biological activity and unique structure have made it a target for total synthesis to enable further investigation of its therapeutic potential and for the development of synthetic analogs. This document provides detailed application notes and protocols for the total synthesis of racemic this compound, primarily focusing on the well-established route involving the synthesis of its precursor, racemic deoxythis compound, followed by N-oxidation.

Synthetic Strategy Overview

The most common and historically significant approach to the total synthesis of racemic this compound involves a two-stage process:

  • Synthesis of Racemic Deoxythis compound: This intermediate, 2-hydroxy-3-isobutyl-6-sec-butylpyrazine, is synthesized via the condensation of an α-amino acid amide with an α-ketoaldehyde. The key challenge in this step is the regioselective formation of the desired isomer.

  • N-Oxidation of Deoxythis compound: The final step involves the selective oxidation of one of the nitrogen atoms in the pyrazine ring to form the hydroxamic acid moiety of this compound.

This document will detail the experimental protocols for both stages, providing quantitative data where available from the literature.

Stage 1: Synthesis of Racemic Deoxythis compound (2-Hydroxy-3-isobutyl-6-sec-butylpyrazine)

The synthesis of the deoxy precursor follows the general principles of pyrazine synthesis from α-amino amides and α-dicarbonyl compounds.

Experimental Protocol

Materials:

  • L-Leucinamide hydrochloride

  • DL-Isoleucineamide hydrochloride

  • Pyruvaldehyde (Methylglyoxal)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amino Acid Amide Mixture: A mixture of L-leucinamide hydrochloride and DL-isoleucineamide hydrochloride is prepared. The use of a racemic mixture of the isoleucine derivative ensures the formation of the racemic product.

  • Condensation Reaction: The amino acid amide hydrochloride mixture is dissolved in a minimal amount of water. To this, an aqueous solution of pyruvaldehyde is added.

  • Basification and Cyclization: The reaction mixture is cooled in an ice bath, and a concentrated solution of sodium hydroxide is added dropwise with stirring. The base neutralizes the hydrochloride and catalyzes the condensation and subsequent cyclization to form the dihydropyrazinone intermediate.

  • Aromatization: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The dihydropyrazinone intermediate spontaneously oxidizes in the presence of air to the aromatic hydroxypyrazine.

  • Workup and Purification: The reaction mixture is acidified with hydrochloric acid and then extracted with diethyl ether. The ethereal extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane.

Quantitative Data
StepReactantsKey Reagents/ConditionsProductYield (%)Reference
1L-Leucinamide HCl, DL-Isoleucineamide HCl, PyruvaldehydeNaOH (aq.), Air oxidationRacemic Deoxythis compoundNot specified in available literatureNewbold & Spring, 1947

Stage 2: N-Oxidation of Racemic Deoxythis compound

The final step to achieve racemic this compound is the selective N-oxidation of the deoxy precursor. This is typically accomplished using a peroxy acid.

Experimental Protocol

Materials:

  • Racemic Deoxythis compound

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Sodium bicarbonate (NaHCO₃)

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Peroxyacetic Acid (in situ): A solution of peroxyacetic acid is prepared by carefully adding hydrogen peroxide to glacial acetic acid. The mixture is allowed to equilibrate.

  • Oxidation Reaction: The racemic deoxythis compound is dissolved in glacial acetic acid. The prepared peroxyacetic acid solution is then added dropwise to the solution of the deoxy compound, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, the excess peroxy acid is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification: The aqueous mixture is extracted with chloroform. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude racemic this compound can be purified by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate to yield pale yellow crystals.

Quantitative Data
StepReactantKey Reagents/ConditionsProductYield (%)Reference
2Racemic Deoxythis compoundH₂O₂ / Acetic AcidRacemic this compoundNot specified in available literatureGeneral method

Note: While this is a standard method for N-oxidation, specific yield data for the synthesis of racemic this compound via this route is not detailed in the readily available literature.

Visualization of the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process.

Total_Synthesis_of_Racemic_Aspergillic_Acid cluster_reactants Starting Materials cluster_step1 Step 1: Condensation & Aromatization cluster_step2 Step 2: N-Oxidation Leucinamide L-Leucinamide Deoxyaspergillic_Acid Racemic Deoxythis compound Leucinamide->Deoxyaspergillic_Acid NaOH, H₂O, Air Isoleucinamide DL-Isoleucineamide Isoleucinamide->Deoxyaspergillic_Acid NaOH, H₂O, Air Pyruvaldehyde Pyruvaldehyde Pyruvaldehyde->Deoxyaspergillic_Acid NaOH, H₂O, Air Aspergillic_Acid Racemic this compound Deoxyaspergillic_Acid->Aspergillic_Acid H₂O₂ / CH₃COOH

Caption: Overall workflow for the total synthesis of racemic this compound.

Logical Relationship of Key Moieties

The structural relationship between the precursor and the final product is the addition of an oxygen atom to one of the ring nitrogens.

Structural_Relationship Deoxy Deoxythis compound (2-Hydroxypyrazine) Oxidation N-Oxidation Deoxy->Oxidation Aspergillic This compound (2-Hydroxypyrazine 1-Oxide) Oxidation->Aspergillic

Caption: Transformation of deoxythis compound to this compound.

Concluding Remarks

The total synthesis of racemic this compound is a well-established process that provides access to this biologically active molecule for further study. The protocols outlined in this document, based on the foundational work in the field, offer a clear pathway for its preparation in a laboratory setting. While the original literature often lacks detailed quantitative data on yields, the described methods are robust and have been fundamental in confirming the structure of this compound. Further optimization of reaction conditions and purification procedures may lead to improved overall yields. Researchers and drug development professionals can utilize these protocols as a starting point for the synthesis of this compound and its analogs for antimicrobial screening and other biomedical applications.

Application Notes and Protocols for the Identification of the Aspergillic Acid Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and characterization of the aspergillic acid biosynthetic gene cluster. The protocols outlined below are based on established methodologies and are intended to assist researchers in the fields of natural product discovery, fungal genetics, and drug development.

Introduction

This compound is a pyrazinone-derived mycotoxin with notable antimicrobial properties. It is produced by several species of the genus Aspergillus, most notably Aspergillus flavus. The biosynthesis of this compound is orchestrated by a set of genes organized in a contiguous cluster on the fungal chromosome. The identification and functional characterization of this gene cluster are crucial for understanding its regulation, elucidating the biosynthetic pathway, and potentially engineering novel bioactive compounds.

Data Presentation: this compound Gene Cluster in Aspergillus flavus

The this compound gene cluster in Aspergillus flavus consists of several key genes. The following table summarizes the quantitative data for each gene within this cluster.

Gene NameLocus Tag (A. flavus NRRL3357)Putative Function
asaAAFLA_023000Ankyrin domain protein
asaBAFLA_023010Desaturase/Hydroxylase
asaCAFLA_023020Nonribosomal peptide synthetase-like (NRPS-like) enzyme
asaDAFLA_023030Cytochrome P450 oxidoreductase
asaRAFLA_023040Zinc finger transcription factor
asaEAFLA_023050Major Facilitator Superfamily (MFS) transporter

Experimental Protocols

Protocol 1: Bioinformatic Identification of the this compound Gene Cluster

This protocol describes the in silico approach to identify putative this compound gene clusters in fungal genomes.

1. Genome Sequencing and Annotation:

  • Obtain a high-quality whole-genome sequence of the fungal strain of interest.
  • Perform gene prediction and functional annotation using standard bioinformatic pipelines.

2. Homology-Based Searching:

  • Use the protein sequence of the core biosynthetic enzyme, the NRPS-like enzyme AsaC from A. flavus (Accession: AFLA_023020), as a query for a BLASTp search against the predicted proteome of the target fungus.[1][2]
  • Alternatively, use tools like antiSMASH or SMURF to automatically predict secondary metabolite gene clusters in the fungal genome.[3][4][5][6][7] These tools can identify the entire cluster based on the presence of the core biosynthetic gene and surrounding tailoring enzymes.

3. Gene Cluster Boundary Definition:

  • Analyze the genomic region surrounding the identified asaC homolog.
  • Identify adjacent genes that are likely part of the cluster, such as those encoding transporters, transcription factors, and tailoring enzymes (e.g., P450s, hydroxylases).[8][9]
  • The gene cluster is typically defined by a set of co-localized genes with functions related to secondary metabolism.

Protocol 2: Gene Knockout for Functional Validation

This protocol details the targeted deletion of a key gene in the predicted cluster to confirm its role in this compound biosynthesis.

1. Construction of the Gene Deletion Cassette:

  • Amplify the 5' and 3' flanking regions (typically 1-2 kb) of the target gene (e.g., asaC) from fungal genomic DNA using PCR.
  • Clone the amplified flanking regions on either side of a selectable marker gene (e.g., hygromycin resistance) in a suitable vector.
  • This creates a deletion cassette that can replace the target gene via homologous recombination.

2. Fungal Protoplast Transformation:

  • Prepare fungal protoplasts by enzymatic digestion of the mycelial cell walls.
  • Transform the protoplasts with the gene deletion cassette using a polyethylene glycol (PEG)-mediated method.
  • Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic (e.g., hygromycin) to select for transformants.

3. Screening and Confirmation of Mutants:

  • Isolate genomic DNA from the resulting transformants.
  • Confirm the correct integration of the deletion cassette and the absence of the target gene using PCR and Southern blot analysis.

Protocol 3: Metabolite Analysis by LC-MS

This protocol is for the chemical analysis of the wild-type and mutant fungal strains to detect the production of this compound and its intermediates.

1. Fungal Cultivation and Extraction:

  • Grow the wild-type and confirmed gene knockout strains on a suitable production medium (e.g., potato dextrose agar) for a defined period.
  • Extract the secondary metabolites from the fungal culture (both mycelium and agar) using an organic solvent such as ethyl acetate or methanol.
  • Evaporate the solvent and resuspend the crude extract in a suitable solvent for LC-MS analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Separate the chemical constituents of the crude extract using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.
  • Analyze the eluting compounds using a mass spectrometer to determine their mass-to-charge ratio (m/z).
  • Compare the metabolite profiles of the wild-type and mutant strains. The absence of the peak corresponding to this compound in the mutant extract confirms the gene's involvement in its biosynthesis.[8][9]
  • Knockout of specific tailoring enzymes can lead to the accumulation of biosynthetic intermediates, such as deoxythis compound.[1][8][9]

Visualizations

experimental_workflow cluster_bioinformatics Bioinformatic Analysis cluster_molecular Molecular Biology cluster_analytical Analytical Chemistry genome_seq Fungal Genome Sequencing gene_pred Gene Prediction & Annotation genome_seq->gene_pred blastp BLASTp with AsaC gene_pred->blastp antismash antiSMASH/SMURF Analysis gene_pred->antismash cluster_id Putative Gene Cluster Identification blastp->cluster_id antismash->cluster_id knockout_construct Gene Knockout Cassette Construction cluster_id->knockout_construct transformation Fungal Transformation knockout_construct->transformation mutant_screening Mutant Screening (PCR/Southern) transformation->mutant_screening cultivation Fungal Cultivation mutant_screening->cultivation extraction Metabolite Extraction cultivation->extraction lcms LC-MS Analysis extraction->lcms metabolite_profile Metabolite Profiling lcms->metabolite_profile

Caption: Experimental workflow for this compound gene cluster identification.

aspergillic_acid_gene_cluster asaA asaA (Ankyrin) asaB asaB (Hydroxylase) asaC asaC (NRPS-like) asaD asaD (P450) asaR asaR (TF) asaE asaE (Transporter)

Caption: Organization of the this compound biosynthetic gene cluster.

References

Application Notes and Protocols for Creating Aspergillic Acid Knockout Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid and its analogs are mycotoxins produced by several species of the genus Aspergillus, most notably Aspergillus flavus. These compounds are pyrazinones containing a hydroxamic acid functional group, which allows them to chelate iron, forming a characteristic red pigment known as ferriaspergillin.[1][2] this compound exhibits antimicrobial properties, but it is also toxic, raising concerns for food safety and animal health.[3] The biosynthesis of this compound is governed by a specific gene cluster, and the targeted disruption of these genes offers a powerful tool to study its physiological roles, its interplay with other secondary metabolite pathways (such as aflatoxins), and to develop safer fungal strains for industrial applications.

This document provides detailed protocols and application notes for the creation of this compound knockout mutants in Aspergillus species, with a focus on CRISPR-Cas9-mediated gene editing.

The this compound Biosynthetic Gene Cluster (asa)

The production of this compound is controlled by a set of genes organized in a biosynthetic gene cluster (BGC), often referred to as cluster 11 or the asa cluster.[1][2] This cluster contains genes encoding the core biosynthetic enzymes, as well as regulatory and transport proteins. Key structural genes in the pathway include:

  • asaC : A nonribosomal peptide synthetase (NRPS)-like enzyme that catalyzes the initial condensation of L-leucine and L-isoleucine, the amino acid precursors of this compound.[1][4] Knockout of asaC completely abolishes the production of this compound and its intermediates.[1][2]

  • asaD : A cytochrome P450 monooxygenase responsible for a subsequent hydroxylation step.[4] Mutants lacking asaD accumulate the precursor deoxythis compound.[2][5]

  • asaB : A desaturase/hydroxylase that further modifies the this compound molecule to produce hydroxythis compound.[1][2][4]

Impact of this compound Knockout on Fungal Metabolism

Targeted disruption of the asa cluster has been shown to have pleiotropic effects on fungal physiology and secondary metabolism. This is particularly relevant for drug development and biocontrol applications where the aim is to eliminate toxic metabolites while preserving other desirable traits.

Table 1: Quantitative Effects of asa Gene Cluster Knockout in Aspergillus flavus

MetaboliteWild-Type LevelΔasaC Mutant LevelFold ChangeReference
This compoundProducedNot Detected-[1][2]
Deoxythis compoundTraceNot Detected-[1][2]
Aflatoxin B1Reduced in maize infectionCorrelated with reduced fungal growthReduction Observed[1][2]
Cyclopiazonic AcidReduced in maize infectionCorrelated with reduced fungal growthReduction Observed[1][2]

Table 2: Production of this compound and Precursors in Different Strains and Conditions

Fungal StrainConditionMetaboliteTiterReference
Aspergillus melleusLaboratory Liquid CultureNeothis compound4 mg/L[6]
Aspergillus oryzae NRRL 3483Casein Peptone MediumDeoxythis compoundAccumulation[4][7]
Aspergillus oryzae NRRL 3483Casein Peptone MediumThis compoundTrace Amount[4][7]
Aspergillus flavus (ΔasaD)-Deoxythis compoundAccumulation[2][5]

Experimental Protocols

The following protocols provide a detailed methodology for creating this compound knockout mutants using CRISPR-Cas9 technology in Aspergillus. The primary target for complete knockout is the asaC gene.

Protocol 1: CRISPR-Cas9 Mediated Knockout of the asaC Gene

This protocol is based on the efficient CRISPR-Cas9 systems developed for Aspergillus species.[8][9] It involves the creation of a gene knockout cassette via fusion PCR and transformation into fungal protoplasts. For higher efficiency, using a recipient strain deficient in the non-homologous end-joining (NHEJ) pathway (e.g., a Δku70 or ΔligD mutant) is recommended to favor homologous recombination.[10][11]

1. Design of single-guide RNA (sgRNA)

  • Identify the asaC gene sequence in your Aspergillus strain of interest.

  • Use a CRISPR design tool (e.g., CHOPCHOP, EuPaGDT) to select one or two 20-bp sgRNA target sequences within the asaC coding region.

  • Ideal targets should be followed by a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.

  • Ensure the chosen sgRNA sequences are unique within the fungal genome to avoid off-target effects.

2. Construction of the Gene Deletion Cassette

  • The deletion cassette is constructed by fusion PCR and consists of three parts: the 5' flanking region of asaC (Upstream Homology Arm), a selectable marker, and the 3' flanking region of asaC (Downstream Homology Arm).[12][13]

  • PCR Amplification:

    • Amplify a ~1.5 kb fragment upstream of the asaC start codon using primers P1 and P2.

    • Amplify a ~1.5 kb fragment downstream of the asaC stop codon using primers P3 and P4.

    • Amplify a selectable marker gene, such as the hygromycin B resistance gene (hph). The primers for the marker should contain overhangs complementary to the asaC flanking regions.

  • Fusion PCR:

    • Combine the three purified PCR products (upstream arm, marker, downstream arm) in a subsequent PCR reaction.

    • Use nested primers (P5 and P6) that anneal to the outer ends of the upstream and downstream fragments to amplify the full-length deletion cassette.[14]

    • Purify the final fusion PCR product.

3. Protoplast Preparation

  • Inoculate Aspergillus spores into liquid Glucose Minimal Medium (GMM) and incubate for 12-16 hours at 30°C with shaking to obtain young mycelia.

  • Harvest the mycelia by filtration and wash with a sterile osmotic buffer (e.g., 0.6 M KCl).

  • Resuspend the mycelia in an osmotic buffer containing a cell wall-degrading enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, Glucanex).

  • Incubate with gentle shaking for 2-4 hours at 30°C to release protoplasts.

  • Filter the protoplast suspension through sterile cotton or Miracloth to remove mycelial debris.

  • Gently pellet the protoplasts by centrifugation, wash twice with STC buffer (Sorbitol, Tris-HCl, CaCl2), and resuspend in a final volume of STC buffer to a concentration of 10^7 to 10^8 protoplasts/mL.

4. Protoplast Transformation

  • To a sterile microfuge tube, add:

    • 100 µL of the protoplast suspension.

    • 5-10 µg of the purified asaC deletion cassette.

    • 5 µg of the Cas9/sgRNA expression plasmid or pre-assembled Cas9-sgRNA ribonucleoprotein (RNP).[15]

  • Add 50 µL of PEG solution (e.g., 60% PEG 4000 in STC buffer). Mix gently by flicking the tube.

  • Incubate on ice for 20-30 minutes.

  • Add 1 mL of PEG solution and continue incubation at room temperature for 20 minutes.

  • Add 1 mL of STC buffer and mix.

  • Plate the transformation mixture onto selective regeneration agar medium (e.g., GMM with sorbitol as an osmotic stabilizer and the appropriate selective agent, such as hygromycin B).

  • Incubate plates at 30°C for 3-5 days until transformants appear.

5. Screening and Verification of Knockout Mutants

  • Isolate individual transformant colonies onto fresh selective media.

  • Genomic DNA Extraction: Extract genomic DNA from the putative mutants and the wild-type strain.

  • PCR Verification: Perform PCR using primers that flank the asaC gene and primers internal to the asaC gene.

    • A successful knockout will show a band corresponding to the size of the deletion cassette with flanking primers and no band with internal primers.

    • The wild-type strain will show a band corresponding to the native asaC gene size with flanking primers and a band with internal primers.

  • Southern Blot (Optional but recommended): Perform a Southern blot to confirm a single, homologous integration of the deletion cassette.

  • LC-MS Analysis: Confirm the knockout at a functional level by analyzing culture extracts for the absence of this compound and its precursors.

Protocol 2: LC-MS Analysis of this compound Production

1. Fungal Culture and Extraction

  • Inoculate the wild-type and putative ΔasaC mutant strains into a suitable liquid medium for secondary metabolite production (e.g., yeast extract sucrose medium or casein peptone medium).[4]

  • Incubate cultures for 5-7 days at 28-30°C with shaking.

  • Separate the mycelia from the culture broth by filtration.

  • Extract the culture filtrate and the mycelia separately with an equal volume of an organic solvent such as ethyl acetate.

  • Evaporate the organic solvent to dryness and resuspend the residue in a known volume of methanol for LC-MS analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatography:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Monitor for the specific m/z values of this compound, deoxythis compound, and hydroxythis compound.

    • Compare the chromatograms and mass spectra of the mutant extracts to the wild-type extract and authentic standards if available. The absence of the characteristic peaks in the mutant confirms a successful knockout.[1][2]

Signaling Pathways and Logical Relationships

The production of secondary metabolites in fungi is tightly regulated and often linked to primary metabolism and stress response pathways. While the direct signaling cascade controlling this compound biosynthesis is not fully elucidated, pathways like the Mitogen-Activated Protein Kinase (MAPK) cascades are known to be crucial for regulating fungal development and secondary metabolism in response to environmental cues.[16][17] The observed reduction in aflatoxin production upon asa cluster knockout suggests a regulatory crosstalk between these distinct secondary metabolite pathways.[1][2]

Visualizations

Aspergillic_Acid_Biosynthesis cluster_precursors Amino Acid Precursors cluster_pathway Biosynthetic Pathway cluster_product Final Product Interaction L-Leucine L-Leucine Deoxythis compound Deoxythis compound L-Leucine->Deoxythis compound L-Isoleucine L-Isoleucine L-Isoleucine->Deoxythis compound asaC (NRPS-like) This compound This compound Deoxythis compound->this compound asaD (P450) Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound asaB (Desaturase) Ferriaspergillin Ferriaspergillin This compound->Ferriaspergillin + Fe(III)

Caption: this compound Biosynthesis Pathway.

CRISPR_Knockout_Workflow cluster_design Design & Construction cluster_transformation Transformation cluster_verification Verification A sgRNA Design for asaC B Deletion Cassette Construction (Fusion PCR) A->B E Co-transformation of Cassette and CRISPR components B->E C Cas9/sgRNA Plasmid or RNP Prep C->E D Aspergillus Protoplast Preparation D->E F Regeneration on Selective Media E->F G Isolate Transformants F->G H Genomic DNA Extraction G->H I PCR Screening H->I J LC-MS Analysis of Metabolites I->J K Verified ΔasaC Mutant J->K

Caption: CRISPR-Cas9 Knockout Workflow.

MAPK_Signaling_Pathway cluster_input Environmental Stimuli cluster_mapk MAPK Cascade cluster_output Cellular Response Stress Osmotic Stress, Oxidative Stress, Cell Wall Damage MAPKKK MAPKKK (e.g., Bck1) Stress->MAPKKK MAPKK MAPKK (e.g., Mkk2) MAPKKK->MAPKK P MAPK MAPK (e.g., MpkA) MAPKK->MAPK P Transcription Factors Transcription Factors MAPK->Transcription Factors Gene Expression Cell Wall Integrity, Stress Response, Secondary Metabolism Transcription Factors->Gene Expression

Caption: General Fungal MAPK Signaling Pathway.

References

Application Notes and Protocols for Studying Aspergillic Acid Biosynthesis using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to investigate the biosynthesis of aspergillic acid in Aspergillus species. This powerful gene-editing tool allows for precise and efficient manipulation of the this compound biosynthetic gene cluster, enabling a deeper understanding of its function and the potential for targeted drug development.

Introduction to this compound Biosynthesis

This compound is a pyrazinone-derived mycotoxin with notable antimicrobial properties, first identified in Aspergillus flavus. It is synthesized from L-leucine and L-isoleucine precursors.[1] The biosynthesis of this compound and its derivatives is orchestrated by a dedicated gene cluster, referred to as the 'asa' cluster. This cluster contains the genetic blueprint for the enzymes and regulatory elements required for the production of these secondary metabolites. In A. flavus, this cluster is designated as gene cluster 11 and comprises several key genes, including a nonribosomal peptide synthetase-like (NRPS-like) enzyme, a P450 oxidoreductase, and a hydroxylase.[2][3] Understanding the function of each gene within this cluster is crucial for elucidating the complete biosynthetic pathway and for harnessing its potential for therapeutic applications. The hydroxamic acid functional group of this compound enables it to bind iron, forming a red pigment known as ferriaspergillin.[2][3]

The this compound (asa) Gene Cluster

The this compound gene cluster consists of several key genes essential for the biosynthesis of this compound and its derivatives. The core genes and their putative functions are summarized below:

GenePutative Function
asaCNonribosomal peptide synthetase (NRPS)-like enzyme, central to the synthesis of the pyrazinone core.[2]
asaDCytochrome P450 oxidoreductase, involved in the modification of the pyrazinone core.[1][2]
asaBGA4 desaturase family protein/hydroxylase, responsible for the formation of hydroxythis compound.[1][2]
asaAAnkyrin domain protein.[1]
asaRC6 transcription factor, likely involved in the regulation of the gene cluster.[1]
asaEMFS transporter, potentially involved in the secretion of this compound.[1]

Application of CRISPR-Cas9 for Functional Genomics

The CRISPR-Cas9 system has emerged as a revolutionary tool for targeted genome editing in a wide range of organisms, including filamentous fungi like Aspergillus.[4][5] This system allows for the precise disruption, insertion, or modification of specific genes, making it an ideal platform for studying the function of genes within the this compound biosynthetic pathway. By systematically knocking out each gene in the asa cluster, researchers can observe the resulting metabolic phenotype and deduce the function of the disrupted gene.

Data Presentation: Impact of Gene Knockouts on this compound Biosynthesis

The following table summarizes the expected outcomes of CRISPR-Cas9 mediated gene knockouts on the production of this compound and its precursors, based on published studies.[2][6][7]

Target GeneResulting MutantDeoxythis compoundThis compoundHydroxythis compound
asaCΔasaCAbsentAbsentAbsent
asaDΔasaDPresentAbsentAbsent
asaBΔasaBPresentPresentAbsent
Wild Type-PresentPresentPresent

Experimental Protocols

Protocol 1: In Vitro Assembly of Cas9-sgRNA Ribonucleoprotein (RNP) for Transformation of Aspergillus flavus

This protocol describes the in vitro assembly of the Cas9 protein and a single guide RNA (sgRNA) to form a ribonucleoprotein (RNP) complex for efficient gene editing in Aspergillus flavus.

Materials:

  • Purified Cas9 nuclease

  • Synthetic tracrRNA and crRNA (targeting the gene of interest) or a single guide RNA (sgRNA)

  • Nuclease-free water

  • Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA)

Procedure:

  • Design and Synthesize sgRNA: Design a 20-nucleotide crRNA sequence targeting a region within the coding sequence of the target gene (e.g., asaC). The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3'). Synthesize the crRNA and tracrRNA or a single sgRNA.

  • Anneal crRNA and tracrRNA (if applicable): If using a two-part guide RNA system, resuspend the synthetic crRNA and tracrRNA in nuclease-free water to a final concentration of 100 µM. Mix equal molar amounts of crRNA and tracrRNA in annealing buffer. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Assemble the RNP Complex: In a sterile microcentrifuge tube, combine the purified Cas9 protein and the annealed crRNA:tracrRNA duplex (or the sgRNA) at a molar ratio of 1:1.2. Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of the RNP complex.

  • Protoplast Transformation: The freshly assembled RNP complex is now ready to be introduced into Aspergillus flavus protoplasts along with a repair template for homologous recombination, if desired.

Protocol 2: Protoplast Transformation of Aspergillus flavus

This protocol outlines the preparation of protoplasts from Aspergillus flavus and their transformation with the pre-assembled Cas9-RNP complex.

Materials:

  • Aspergillus flavus spores

  • Potato Dextrose Broth (PDB)

  • Protoplasting buffer (e.g., 1 M NaCl, 10 mM sodium phosphate buffer, pH 5.8)

  • Lytic enzyme solution (e.g., Glucanex or a mixture of lysing enzymes from Trichoderma harzianum)

  • STC buffer (1.2 M sorbitol, 10 mM Tris-HCl, pH 7.5, 50 mM CaCl2)

  • PEG solution (40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5)

  • Regeneration medium (e.g., Potato Dextrose Agar with 1.2 M sorbitol)

  • Selective agent (if a selection marker is used)

Procedure:

  • Spore Inoculation: Inoculate Aspergillus flavus spores into PDB and incubate at 30°C with shaking for 12-16 hours to obtain young mycelia.

  • Mycelia Harvest: Harvest the mycelia by filtration through sterile cheesecloth and wash with protoplasting buffer.

  • Protoplast Generation: Resuspend the mycelia in protoplasting buffer containing the lytic enzyme solution. Incubate at 30°C with gentle shaking for 2-4 hours, periodically checking for protoplast release under a microscope.

  • Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile glass wool. Pellet the protoplasts by centrifugation at a low speed (e.g., 500 x g) for 5 minutes.

  • Washing: Gently wash the protoplast pellet twice with ice-cold STC buffer.

  • Transformation: Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10^8 protoplasts/mL. To 100 µL of the protoplast suspension, add the assembled Cas9-RNP complex and the repair template DNA (if applicable).

  • PEG-Mediated Fusion: Add 50 µL of PEG solution and incubate at room temperature for 20 minutes. Add an additional 1 mL of PEG solution and continue to incubate for another 5 minutes.

  • Recovery and Plating: Add 2 mL of STC buffer and gently mix. Pellet the protoplasts by centrifugation and resuspend in 200 µL of STC buffer. Plate the transformed protoplasts onto the regeneration medium, with the appropriate selective agent if necessary.

  • Incubation: Incubate the plates at 30°C for 3-5 days until transformants appear.

Protocol 3: Analysis of this compound Production by HPLC-MS

This protocol provides a general method for the extraction and analysis of this compound and its derivatives from fungal cultures using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6][7]

Materials:

  • Fungal culture grown on a suitable medium (e.g., Yeast Extract Peptone Dextrose - YEPD agar)

  • Methanol

  • Ethyl acetate

  • Formic acid

  • HPLC-grade water and acetonitrile

  • HPLC-MS system with a C18 column

Procedure:

  • Culture and Extraction: Grow the wild-type and mutant Aspergillus strains on YEPD agar plates for 6 days at 26°C.[6][7] Cut out agar plugs from the culture plates and place them in a vial with methanol.[6][7] Sonicate the mixture for 1 hour to extract the secondary metabolites.[6][7]

  • Sample Preparation: Centrifuge the extract to pellet any debris. Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent, such as methanol or a mixture of mobile phase solvents.

  • HPLC-MS Analysis: Inject the prepared sample into the HPLC-MS system.

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A typical gradient could be water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Start with a low percentage of Solvent B and gradually increase the concentration to elute the compounds.

    • Detection: Monitor the elution of compounds using a Diode Array Detector (DAD) and a mass spectrometer in positive ion mode. This compound and its derivatives can be identified by their characteristic mass-to-charge ratios ([M+H]+). For example, deoxythis compound has an [M+H]+ of 209 m/z.[6][7]

  • Data Analysis: Compare the chromatograms and mass spectra of the extracts from the mutant strains with those of the wild-type strain to identify changes in the production of this compound and its precursors.

Mandatory Visualizations

Aspergillic_Acid_Pathway precursors L-leucine + L-isoleucine deoxy Deoxythis compound precursors->deoxy asaC (NRPS-like) aspergillic This compound deoxy->aspergillic asaD (P450 oxidoreductase) hydroxy Hydroxythis compound aspergillic->hydroxy asaB (Hydroxylase)

Caption: Biosynthetic pathway of this compound.

CRISPR_Workflow sgRNA_design sgRNA Design & Synthesis RNP_assembly In Vitro Cas9-sgRNA RNP Assembly sgRNA_design->RNP_assembly transformation Protoplast Transformation with RNP Complex RNP_assembly->transformation protoplast_prep Aspergillus flavus Protoplast Preparation protoplast_prep->transformation regeneration Regeneration & Selection of Transformants transformation->regeneration genomic_analysis Genomic DNA Extraction & PCR Verification regeneration->genomic_analysis metabolite_analysis Metabolite Extraction & HPLC-MS Analysis regeneration->metabolite_analysis phenotype Phenotypic Analysis genomic_analysis->phenotype metabolite_analysis->phenotype

Caption: CRISPR-Cas9 experimental workflow.

References

Application Notes and Protocols for Culturing Aspergillus flavus for Aspergillic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus flavus is a ubiquitous filamentous fungus known for its production of a diverse array of secondary metabolites. Among these, aspergillic acid, a pyrazinone derivative with antimicrobial properties, has garnered significant interest. This document provides detailed protocols for the cultivation of Aspergillus flavus and the subsequent extraction and analysis of this compound. The methodologies outlined are intended to serve as a comprehensive guide for researchers in natural product discovery, mycology, and drug development.

This compound is synthesized via a dedicated biosynthetic gene cluster ('asa') and its production is influenced by various environmental factors, including culture medium composition, temperature, and incubation time. The protocols below are designed to provide a reproducible framework for achieving robust fungal growth and metabolite yield.

Data Presentation

Table 1: Culture Media Composition for Aspergillus flavus
Medium NameComposition per LiterSterilizationNotes
Tryptone Medium 20 g Tryptone, 5 g NaClAutoclave at 121°C for 15 minA basic medium reported for this compound production[1].
Peptone-Lactose Medium 20 g Difco Peptone, 20 g LactoseAutoclave at 121°C for 15 minYields of crude crystalline this compound have been reported with this medium[1].
Yeast Extract Peptone Dextrose (YEPD) Agar 20 g Peptone, 10 g Yeast Extract, 20 g Glucose, 15 g AgarAutoclave at 121°C for 15 minA general-purpose medium suitable for A. flavus growth[2].
Casein Peptone (CP) Medium Specific composition may vary, but rich in amino acids.Autoclave at 121°C for 15 minStrongly induces the 'asa' gene cluster for this compound biosynthesis[3].
Aspergillus Differentiation Agar (AFPA) Base 10 g Peptic digest of animal tissue, 20 g Yeast extract, 0.5 g Ferric ammonium citrate, 0.002 g Dichloran, 15 g AgarAutoclave at 121°C for 15 minUsed for the detection of this compound-producing strains. The reaction with ferric ions produces a characteristic orange-yellow color[4].
Table 2: Optimal Incubation Conditions for this compound Production
ParameterOptimal RangeNotes
Temperature 25-30°COptimal temperature for A. flavus growth is around 30°C[5][6]. Mycotoxin production can have slightly different optima.
Incubation Time 6-15 daysThe duration can be optimized based on the specific strain and culture conditions[2][5].
Water Activity (aw) ~0.996High water activity generally favors mycotoxin production[5].
Culture Type Surface CultureSurface cultures on liquid or solid media are commonly used for this compound production[1][7].

Experimental Protocols

Protocol 1: Culturing Aspergillus flavus for this compound Production

1. Media Preparation:

  • Prepare the desired liquid or solid medium from Table 1. For high yields of this compound, a casein peptone-based medium is recommended[3].

  • Dispense the medium into appropriate culture vessels (e.g., Erlenmeyer flasks for liquid culture or Petri dishes for solid culture).

  • Sterilize the media by autoclaving at 121°C for 15 minutes.

2. Inoculation:

  • Prepare a spore suspension of Aspergillus flavus from a fresh culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Inoculate the sterilized medium with the spore suspension. For liquid cultures, a final concentration of 1 x 106 conidia/mL is a common starting point[8]. For solid cultures, a central point inoculation can be made.

3. Incubation:

  • Incubate the inoculated cultures at 25-30°C for 6 to 15 days[5][6].

  • For liquid cultures, static incubation is generally preferred for surface pellicle formation, which is often associated with secondary metabolite production[1].

Protocol 2: Extraction of this compound

1. Sample Preparation:

  • For liquid cultures, separate the fungal mycelium from the culture broth by filtration.

  • For solid cultures, the agar and fungal biomass can be extracted together.

2. Solvent Extraction:

  • Extract the fungal biomass and/or culture filtrate with methanol or a mixture of dichloromethane and methanol (1:1, v/v)[2].

  • Perform the extraction at room temperature with agitation for several hours or overnight.

  • Repeat the extraction process 2-3 times to ensure complete recovery of the metabolite.

3. Concentration:

  • Combine the solvent extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

Protocol 3: Quantification of this compound by HPLC-MS

1. Sample Preparation:

  • Re-dissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC-MS Analysis:

  • Utilize a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • A C18 reverse-phase column is typically used for separation.

  • The mobile phase can consist of a gradient of water and acetonitrile, both with a small percentage of formic acid to improve ionization.

  • This compound can be identified and quantified based on its retention time and mass-to-charge ratio (m/z) compared to a pure standard[9][10].

Visualizations

Biosynthetic Pathway of this compound

aspergillic_acid_pathway cluster_precursors Precursors cluster_biosynthesis Biosynthesis cluster_enzymes Enzymes (asa gene cluster) L_Leucine L-Leucine AsaC AsaC (NRPS-like) L_Leucine->AsaC L_Isoleucine L-Isoleucine L_Isoleucine->AsaC Deoxyaspergillic_Acid Deoxythis compound AsaD AsaD (P450 Oxidoreductase) Deoxyaspergillic_Acid->AsaD Aspergillic_Acid This compound AsaB AsaB (Hydroxylase) Aspergillic_Acid->AsaB Hydroxyaspergillic_Acid Hydroxythis compound AsaC->Deoxyaspergillic_Acid Condensation AsaD->Aspergillic_Acid Hydroxylation AsaB->Hydroxyaspergillic_Acid Hydroxylation

Caption: Biosynthesis of this compound from amino acid precursors.

Experimental Workflow for this compound Production

experimental_workflow cluster_culture 1. Fungal Cultivation cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Analysis Media_Prep Media Preparation Inoculation Inoculation with Aspergillus flavus Media_Prep->Inoculation Incubation Incubation (25-30°C, 6-15 days) Inoculation->Incubation Harvesting Harvesting of Mycelium and/or Culture Broth Incubation->Harvesting Solvent_Extraction Solvent Extraction (Methanol/DCM) Harvesting->Solvent_Extraction Concentration Concentration of Extract Solvent_Extraction->Concentration HPLC_MS HPLC-MS Analysis Concentration->HPLC_MS Quantification Quantification of This compound HPLC_MS->Quantification

Caption: Experimental workflow from fungal culture to analysis.

References

Application Notes and Protocols: In Vitro Assays for Aspergillic Acid Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid, a pyrazine derivative first isolated from the fungus Aspergillus flavus in 1943, is a pale yellow crystalline compound with known antibacterial properties.[1] It exhibits a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The antibacterial action of this compound is attributed to its cyclic hydroxamic acid functional group, which is capable of chelating physiologically important metal ions, thereby disrupting essential bacterial processes.[1] These application notes provide detailed protocols for determining the antibacterial activity of this compound using standard in vitro assays, including broth microdilution for minimum inhibitory concentration (MIC) determination and the agar disk diffusion method.

Data Presentation

The antibacterial potency of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the historical data on the antibacterial activity of this compound against a range of bacterial species.

Table 1: Antibacterial Activity of this compound Against Various Bacterial Strains

Bacterial SpeciesGram StainTest MediumInhibitory Concentration (µg/mL)Sterilization Concentration (µg/mL)
Streptococcus pyogenesGram-positiveBeef-heart-infusion broth44
Staphylococcus aureusGram-positiveBeef-heart-infusion broth10>20
Bacillus subtilisGram-positiveBeef-heart-infusion broth44
Escherichia coliGram-negativeBeef-heart-infusion broth40>40
Salmonella typhiGram-negativeBeef-heart-infusion broth20>40
Shigella dysenteriaeGram-negativeBeef-heart-infusion broth1020
Pseudomonas aeruginosaGram-negativeBeef-heart-infusion broth>40>40

Data is compiled and converted from dilution data presented in White, E. C., & Hill, J. H. (1943). Studies on Antibacterial Products Formed by Molds: I. This compound, a Product of a Strain of Aspergillus Flavus. Journal of Bacteriology, 45(5), 433–443.[2]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain in a liquid medium. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth to create a working solution at a concentration twice the highest desired final concentration in the microtiter plate.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several morphologically similar bacterial colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the this compound working solution to the first well of each row designated for testing.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a gradient of this compound concentrations.

    • The eleventh well should contain only broth and the bacterial inoculum to serve as a positive control for growth.

    • The twelfth well should contain only sterile broth to serve as a negative control (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control well), bringing the final volume in each well to 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution dilution Serial Dilution of This compound in 96-Well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum dilution->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for Broth Microdilution Assay.
Agar Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to this compound.

Materials:

  • This compound

  • Sterile paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains for testing

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator

Protocol:

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply a known volume (e.g., 20 µL) of the this compound solution onto sterile paper disks to achieve desired concentrations per disk (e.g., 10 µg, 30 µg, 50 µg).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a control disk with the solvent alone to ensure it has no antibacterial activity.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application and Incubation:

    • Using sterile forceps, place the this compound-impregnated disks and the control disk onto the surface of the inoculated agar plate, ensuring they are firmly in contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plating Plating cluster_incubation Incubation & Measurement prep_disks Prepare this compound Impregnated Disks apply_disks Apply Disks to Inoculated Plate prep_disks->apply_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) swab_plate Swab Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->swab_plate swab_plate->apply_disks incubate Incubate at 37°C for 16-20 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Workflow for Agar Disk Diffusion Assay.

Mechanism of Action

The antibacterial activity of this compound is primarily due to its hydroxamic acid functional group. This group acts as a powerful chelating agent, binding to essential metal ions such as iron (Fe³⁺) and calcium (Ca²⁺) that are crucial for bacterial enzyme function and cellular processes. By sequestering these ions, this compound disrupts vital metabolic pathways, leading to the inhibition of bacterial growth and, at higher concentrations, cell death.

Mechanism_of_Action aspergillic_acid This compound (Hydroxamic Acid) chelation Chelation aspergillic_acid->chelation metal_ions Essential Metal Ions (e.g., Fe³⁺, Ca²⁺) metal_ions->chelation enzyme_inhibition Inhibition of Metalloenzymes chelation->enzyme_inhibition disruption Disruption of Cellular Processes chelation->disruption inhibition Inhibition of Bacterial Growth / Cell Death enzyme_inhibition->inhibition disruption->inhibition

Proposed Mechanism of this compound.

References

Application Notes and Protocols for the Experimental Use of Aspergillic Acid in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid, a pyrazine derivative first isolated from the fungus Aspergillus flavus, has garnered interest in the field of microbiology due to its antimicrobial properties.[1] This document provides detailed application notes and protocols for the experimental use of this compound, summarizing its mechanism of action, antimicrobial activity, and methodologies for its evaluation. These guidelines are intended to support researchers in exploring its potential as a therapeutic agent.

Mechanism of Action: Iron Chelation

The primary mechanism underlying the antimicrobial activity of this compound is its function as an iron chelator. The hydroxamic acid moiety in its structure enables it to bind to ferric iron (Fe³⁺), thereby sequestering this essential nutrient from the microbial environment.[1][2] Iron is a critical cofactor for numerous vital enzymatic reactions in bacteria and fungi, including DNA replication, cellular respiration, and metabolism. By limiting the bioavailability of iron, this compound effectively inhibits microbial growth and proliferation.[3] This mode of action makes it a subject of interest for overcoming conventional antibiotic resistance mechanisms.

Proposed Signaling Pathway Interference

This compound's iron chelation is hypothesized to disrupt bacterial signaling pathways that are regulated by or dependent on iron. One such target could be the two-component signaling systems involved in sensing environmental iron levels. In many bacteria, sensor kinases in the cell membrane detect iron availability. Under iron-limiting conditions induced by this compound, these sensors would trigger a signaling cascade, leading to the upregulation of iron acquisition systems. However, the persistent chelation by this compound would render these efforts futile, ultimately leading to cellular stress and growth inhibition.

G cluster_membrane Bacterial Cell Membrane SensorKinase Iron Sensor Kinase ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation Cascade AspergillicAcid This compound ExtracellularIron Extracellular Fe³⁺ AspergillicAcid->ExtracellularIron Chelates GrowthInhibition Growth Inhibition AspergillicAcid->GrowthInhibition Induces ExtracellularIron->SensorKinase Sensing IronUptake Iron Uptake Systems ResponseRegulator->IronUptake Upregulates IronUptake->GrowthInhibition Leads to

This compound's proposed mechanism of action.

Antimicrobial Activity

This compound and its analogs, such as neothis compound, have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. While specific Minimum Inhibitory Concentration (MIC) values for this compound against a standardized panel of microorganisms are not consistently reported in the available literature, data for the related compound neothis compound provides insight into its potential efficacy.

Quantitative Antimicrobial Data
CompoundMicroorganismMIC Range (µg/mL)Reference
Neothis compound Gram-positive bacteria0.49 - 15.62[4]
Gram-negative bacteria0.49 - 15.62[4]
Candida albicans>15.62[4]

Note: The provided MIC values are for neothis compound. Further empirical testing is required to establish the specific MICs for this compound against a comprehensive panel of clinically relevant microorganisms.

Experimental Protocols

The following protocols are standardized methods for evaluating the antimicrobial and antibiofilm properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates (U-bottom for bacteria, flat-bottom for fungi)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Sterile diluent (e.g., saline or broth)

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth (CAMHB or RPMI-1640) directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.06 to 64 µg/mL, but may be adjusted based on expected potency.

    • Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).

  • Prepare Inoculum:

    • From a fresh culture (18-24 hours), prepare a suspension of the test microorganism in a sterile diluent to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the wells.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the this compound dilutions and the growth control well. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism as detected by the naked eye or a microplate reader.

G A Prepare serial dilutions of This compound in a 96-well plate. C Inoculate the wells with the microbial suspension. A->C B Prepare standardized microbial inoculum (0.5 McFarland). B->C D Incubate the plate at the appropriate temperature and time. C->D E Visually or spectrophotometrically determine the MIC. D->E

Workflow for MIC determination.
Protocol 2: Assessment of Biofilm Inhibition by Crystal Violet Assay

This protocol is used to quantify the effect of this compound on the formation of microbial biofilms.

Materials:

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for bacteria) or RPMI-1640 (for fungi)

  • Bacterial or fungal inoculum

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation and Dispensing:

    • Grow the test microorganism overnight in the appropriate broth.

    • Dilute the culture 1:100 in fresh, supplemented broth.

    • Dispense 100 µL of the diluted culture into the wells of a 96-well plate.

  • Addition of this compound:

    • Add 100 µL of various concentrations of this compound (prepared in the same broth) to the wells. Include a growth control (no compound).

  • Biofilm Formation:

    • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilization:

    • Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

    • Incubate for 15 minutes at room temperature.

  • Quantification:

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570-595 nm using a microplate reader. The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.[3][5]

G A Co-incubate microbial culture with This compound in a 96-well plate. B Allow biofilm to form (24-48h). A->B C Wash to remove planktonic cells. B->C D Stain biofilm with Crystal Violet. C->D E Wash to remove excess stain. D->E F Solubilize the bound stain. E->F G Measure absorbance to quantify biofilm inhibition. F->G

Workflow for biofilm inhibition assay.

Conclusion

This compound presents an intriguing avenue for antimicrobial research due to its iron-chelating mechanism of action, which offers a potential strategy to combat microbial growth. The protocols provided herein offer a standardized framework for the in vitro evaluation of its efficacy. Further research is warranted to establish a comprehensive antimicrobial profile, including specific MIC values against a broad range of pathogens, and to further elucidate its impact on bacterial signaling pathways. These efforts will be crucial in determining its potential for future drug development.

References

Troubleshooting & Optimization

Technical Support Center: Aspergillic Acid Production in Aspergillus flavus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aspergillus flavus. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize and increase the yield of aspergillic acid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the genetic basis for this compound production in Aspergillus flavus?

A1: this compound biosynthesis is governed by a specific secondary metabolite gene cluster known as the asa cluster. This cluster contains the essential genes required for the synthesis of the this compound molecule from amino acid precursors. Key genes within this cluster include asaC, which encodes a nonribosomal peptide synthetase-like (NRPS-like) enzyme, asaD, a CYP450 oxidoreductase, and asaB, a hydroxylase.[1] The cluster also includes genes for a transporter (asaE) and a transcription factor (asaR) that regulates the cluster's expression.[2]

Q2: My A. flavus culture is not producing any this compound. What are the potential causes?

A2: A complete lack of this compound production can stem from several factors:

  • Genetic Knockout: The most common reason is a disruption or deletion of a critical gene in the asa biosynthetic cluster. For instance, a knockout of the asaC (NRPS-like) gene completely abolishes the production of this compound and its precursors.[3][4]

  • Incorrect Strain: Not all strains of Aspergillus flavus are high producers of this compound; some may be weak or non-producers under standard laboratory conditions.[5] It is crucial to verify the genetic capability of your specific strain.

  • Inappropriate Culture Conditions: The expression of secondary metabolite gene clusters is often tightly regulated and dependent on specific environmental cues. The culture medium may lack necessary precursors or contain repressive substances.

Q3: How can I optimize my culture medium to increase this compound yield?

A3: Medium composition is critical for high-yield production. Consider the following factors:

  • Precursors: this compound is synthesized from L-leucine and L-isoleucine.[2][6] Ensure your medium contains adequate sources of these amino acids. Supplementation with peptone, tryptone, or yeast extract can be beneficial.

  • Carbon and Nitrogen Sources: Studies on related secondary metabolites in A. flavus show that glucose is an effective carbon source and yeast extract is a highly effective nitrogen source.[7][8] However, for this compound specifically, some research indicates that production by A. flavus is highest in a medium containing 2% yeast extract without any added sucrose.[9]

  • Iron Concentration: this compound is an iron chelator (siderophore). It binds with iron (Fe³⁺) to form a red-pigmented complex called ferriaspergillin.[3][4] While essential, excessive iron may have complex regulatory effects. The presence of ferric ions in media like Aspergillus Differentiation Agar (AFPA) is used to visually identify producing colonies by their characteristic orange/yellow reverse color.[10]

Q4: What are the optimal physical parameters (temperature, pH) for cultivation?

A4: Aspergillus flavus has an optimal growth temperature of around 37°C, but can grow in a range from 12°C to 48°C.[11][12] For secondary metabolite production, conditions may differ slightly from optimal growth. It is recommended to start with incubation at 30-37°C. The optimal pH for growth and production should be empirically determined but typically falls within the range of 5.0-7.0.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No this compound Detected 1. Non-producing strain or genetic knockout (e.g., asaC).[3][4] 2. Repressive culture medium. 3. Incorrect extraction or detection method.1. Verify the strain's genetic integrity via PCR for key asa cluster genes. 2. Switch to a known production medium, such as one containing 2% tryptone or 2% yeast extract.[13] 3. Confirm your extraction protocol and ensure your analytical method (e.g., HPLC-MS) is properly calibrated.
Low this compound Yield 1. Suboptimal medium composition (lack of precursors). 2. Non-ideal physical parameters (temperature, aeration). 3. Accumulation of inhibitory byproducts.1. Supplement the medium with L-leucine and L-isoleucine. Experiment with different nitrogen sources like yeast extract, peptone, or casein peptone.[5] 2. Perform a temperature optimization study (e.g., 28°C, 30°C, 37°C). Ensure adequate aeration for submerged cultures. 3. Consider a fed-batch culture approach or medium exchange to reduce potential feedback inhibition.
Accumulation of Deoxythis compound 1. Low activity or knockout of the asaD gene (CYP450 oxidoreductase).[3][4]1. This indicates the initial condensation step is working but the subsequent hydroxylation is impaired. Sequence the asaD gene to check for mutations. If using a heterologous expression system, ensure any required co-factors for the P450 enzyme are present.
Red/Orange Pigment in Culture but Low Free this compound 1. This compound is chelating iron to form ferriaspergillin.[3]1. This is a positive sign of production. To analyze for total this compound, you may need an extraction protocol that can break the iron complex, such as using a stronger chelating agent or pH adjustment prior to solvent extraction.
Data Presentation: Factors Influencing this compound Production

Table 1: Effect of Gene Knockouts on this compound Biosynthesis

Gene KnockoutEffect on ProductionPrecursor AccumulatedReference(s)
asaC (NRPS-like)Production abolishedNone[3][4]
asaD (P450 Oxidoreductase)This compound production abolishedDeoxythis compound[3][4]
asaB (Desaturase/Hydroxylase)Hydroxythis compound formation abolishedThis compound[3][4]
Experimental Protocols
Protocol 1: Cultivation of A. flavus for this compound Production
  • Inoculum Preparation: Grow A. flavus on Potato Dextrose Agar (PDA) plates at 30°C for 5-7 days until sporulation is abundant.

  • Spore Suspension: Harvest conidia by flooding the plate with sterile 0.01% Tween 80 solution and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Spore Counting: Count the spores using a hemocytometer and adjust the concentration to 1 x 10⁶ spores/mL.

  • Cultivation: Inoculate 100 mL of production medium (e.g., 2% Yeast Extract, 2% Glucose) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubation: Incubate the culture at 30°C with shaking at 180 rpm for 7-10 days.

Protocol 2: Extraction of this compound
  • Culture Separation: Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.

  • Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate.[5]

  • Mixing: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. Collect the upper organic (ethyl acetate) layer.

  • Repeat: Repeat the extraction process on the aqueous layer two more times to maximize recovery.

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Sample Preparation: Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.[14]

Protocol 3: Quantification by HPLC-MS
  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Injection: Inject the re-dissolved extract.

  • Detection: Monitor for the specific mass-to-charge ratio (m/z) of this compound ([M+H]⁺ ≈ 225.160).[5]

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in your sample.

Visualizations

Aspergillic_Acid_Biosynthesis cluster_precursors Leucine L-Leucine AsaC asaC (NRPS-like) Leucine->AsaC Isoleucine L-Isoleucine Isoleucine->AsaC Deoxy Deoxyaspergillic Acid AsaC->Deoxy Condensation AsaD asaD (P450) Deoxy->AsaD Aspergillic Aspergillic Acid AsaD->Aspergillic Hydroxylation AsaB asaB (Hydroxylase) Aspergillic->AsaB Ferri Ferriaspergillin (Red Pigment) Aspergillic->Ferri Chelation Hydroxy Hydroxyaspergillic Acid AsaB->Hydroxy Hydroxylation Iron Fe³⁺ Iron->Ferri Chelation

Caption: Biosynthetic pathway of this compound in A. flavus.

Experimental_Workflow Start Start: Select A. flavus Strain Culture 1. Cultivation (Liquid/Solid Medium) Start->Culture Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Analysis 3. HPLC-MS Analysis (Quantification) Extraction->Analysis Decision Yield Satisfactory? Analysis->Decision Optimize 4. Optimize Conditions (Medium, Temp, pH) Decision->Optimize No End End: High-Yield Protocol Decision->End Yes Optimize->Culture

Caption: Workflow for optimizing this compound production.

Troubleshooting_Tree Start Problem: Low/No this compound CheckStrain Is the strain a known producer? Start->CheckStrain CheckGenes Check key genes (asaC, asaD) via PCR/Sequencing CheckStrain->CheckGenes No / Unknown CheckMedium Is the medium optimized? CheckStrain->CheckMedium Yes NewStrain Action: Obtain a verified producing strain CheckGenes->NewStrain ModifyMedium Action: Change C/N source, add precursors (Leu/Ile) CheckMedium->ModifyMedium No CheckExtraction Is the extraction/analysis protocol correct? CheckMedium->CheckExtraction Yes Success Problem Resolved ModifyMedium->Success ReviseProtocol Action: Verify solvent polarity, calibrate MS detector CheckExtraction->ReviseProtocol No CheckExtraction->Success Yes ReviseProtocol->Success

References

Technical Support Center: Large-Scale Production of Aspergillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of aspergillic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale production challenging?

This compound is a pale yellow crystalline antibiotic and antifungal agent, first isolated from the fungus Aspergillus flavus. It belongs to the pyrazinone family and is biosynthesized from the amino acids L-leucine and L-isoleucine. A key feature of this compound is its hydroxamic acid functional group, which allows it to chelate iron, forming a reddish complex known as ferriaspergillin. This iron-chelating property is linked to its antimicrobial activity.

Challenges in large-scale production are multifaceted and include:

  • Low Yields: Aspergillus flavus often produces this compound in low titers.

  • Complex Biosynthesis: The production is part of the secondary metabolism of the fungus, which is often tightly regulated and can be repressed under certain culture conditions.

  • Purification Difficulties: Isolating this compound from the fermentation broth is challenging due to the presence of other secondary metabolites with similar chemical properties.

  • Product Stability: As a hydroxamic acid, this compound can be susceptible to degradation under certain pH and temperature conditions.

Q2: What are the key precursors for this compound biosynthesis?

The primary precursors for the biosynthesis of this compound are L-leucine and L-isoleucine . The biosynthetic pathway involves a nonribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, and a series of enzymatic steps, including the formation of a deoxythis compound intermediate.

Q3: Can other Aspergillus species produce this compound?

While Aspergillus flavus is the most well-known producer of this compound, other species within the Aspergillus genus, such as Aspergillus oryzae, have been shown to possess the this compound biosynthetic gene cluster and can produce the compound under specific conditions. Additionally, related compounds like neothis compound, which is derived from two L-leucine residues, are produced by other species like Aspergillus melleus.

Q4: What is the role of iron in this compound production and activity?

This compound is a siderophore, a molecule that binds and transports iron. Its ability to chelate ferric iron (Fe³⁺) is crucial for its antimicrobial activity, as it deprives competing microbes of this essential nutrient. In the producing fungus, it is also involved in iron homeostasis. This iron-chelating property results in the formation of a red pigment in the culture medium when iron is present.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Fermentation Medium 1. Carbon Source Optimization: The choice and concentration of the carbon source are critical. While glucose is commonly used, some secondary metabolite production in A. flavus is enhanced by other sugars. Experiment with different carbon sources such as sucrose or xylose. 2. Nitrogen Source Selection: Organic nitrogen sources like yeast extract, peptone, or tryptone often support higher yields of secondary metabolites compared to inorganic sources like ammonium sulfate. Vary the type and concentration of the nitrogen source.[1] 3. Precursor Supplementation: Since L-leucine and L-isoleucine are the direct precursors, consider supplementing the medium with these amino acids. A fed-batch strategy, where the precursors are added at different stages of the fermentation, may be beneficial.
Inappropriate Culture Conditions 1. pH Control: The optimal pH for secondary metabolite production in Aspergillus species is typically in the acidic to neutral range. Monitor and control the pH of the fermentation broth. Start with a pH around 6.5 and test a range to find the optimum for this compound production. 2. Temperature Optimization: The optimal temperature for growth and secondary metabolite production can differ. While A. flavus grows well at a range of temperatures, secondary metabolite production is often optimal around 28-30°C. 3. Aeration and Agitation: Adequate aeration is crucial for the growth of the aerobic fungus A. flavus and for the biosynthesis of secondary metabolites. Optimize the agitation speed and airflow rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia.
Genetic Regulation 1. Strain Selection: Different strains of Aspergillus flavus can have varying capacities for producing this compound. Screen different wild-type isolates to identify a high-producing strain. 2. Genetic Engineering: Consider targeted genetic modifications. For instance, overexpressing positive regulatory genes within the this compound biosynthetic gene cluster or deleting negative regulators of secondary metabolism could enhance production.
Silent Gene Cluster The this compound biosynthetic gene cluster may be "silent" or expressed at very low levels under standard laboratory conditions.[2][3] Try co-culturing A. flavus with other microorganisms, as this has been shown to induce the production of certain secondary metabolites.[4] Alternatively, using chemical epigenetic modifiers can sometimes activate silent gene clusters.
Issue 2: Difficulty in this compound Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of Other Metabolites Aspergillus flavus produces a wide array of secondary metabolites, some of which may have similar polarities to this compound, leading to co-elution during chromatography. 1. Solvent Partitioning: After an initial extraction from the fermentation broth (e.g., with ethyl acetate or methanol), perform liquid-liquid partitioning with solvents of varying polarities to achieve a preliminary separation. 2. Chromatographic Method Optimization: Develop a multi-step chromatography protocol. This could involve an initial separation on a silica gel column followed by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column. Experiment with different solvent gradients to achieve better resolution.
Product Degradation during Purification As a hydroxamic acid, this compound may be sensitive to pH extremes and prolonged exposure to high temperatures. 1. Maintain Moderate pH: Use buffered mobile phases during chromatography to avoid exposing the compound to harsh pH conditions. 2. Work at Lower Temperatures: Perform extraction and purification steps at reduced temperatures (e.g., 4°C) to minimize thermal degradation. 3. Minimize Exposure to Light: Protect the samples from light, as UV radiation can potentially degrade the compound.
Iron Chelation The formation of the ferriaspergillin complex can alter the chromatographic behavior of this compound. 1. Use of Chelating Agents: Consider adding a stronger chelating agent like EDTA to the extraction solvent or the initial mobile phase to dissociate the iron from the this compound. This should be done cautiously as it may affect subsequent purification steps.
Issue 3: Product Instability

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis of the Hydroxamic Acid Group Hydroxamic acids can be susceptible to hydrolysis, especially under acidic or basic conditions. 1. pH Control: Store purified this compound in a buffered solution at a neutral or slightly acidic pH. Avoid strong acids and bases. 2. Storage Conditions: For long-term storage, keep the purified compound as a dry solid at low temperatures (-20°C or -80°C) and protected from light.
Enzymatic Degradation If the this compound is in a biological matrix (e.g., plasma), esterases can degrade the hydroxamic acid moiety.[5][6] 1. Use of Enzyme Inhibitors: If working with biological fluids, the addition of general esterase inhibitors may be necessary to prevent degradation during experimental procedures.

Data Presentation

Table 1: Representative Data on the Effect of Media Composition on Secondary Metabolite Yield in Aspergillus flavus

The following data is for kojic acid, another secondary metabolite produced by A. flavus, and is provided as an illustrative example of how media components can significantly impact product yield. Similar optimization strategies should be applied for this compound production.

Carbon Source (100 g/L)Nitrogen Source (5 g/L)Yield (g/L)
GlucoseYeast Extract50.27[1]
SucroseYeast Extract48.95[1]
XyloseYeast Extract40.60[1]
GlucoseTryptone48.95[1]
GlucosePeptone38.21[1]
GlucoseAmmonium SulphateLow
GlucoseAmmonium NitrateLow

Experimental Protocols

Protocol 1: General Protocol for Fermentation and Extraction of this compound
  • Inoculum Preparation:

    • Grow Aspergillus flavus on Potato Dextrose Agar (PDA) plates for 5-7 days at 28°C until sporulation.

    • Harvest spores by adding sterile saline solution with 0.05% Tween 80 and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer.

  • Fermentation:

    • Prepare the fermentation medium. A starting point could be a medium containing glucose (50-100 g/L) and yeast extract (5-10 g/L).

    • Inoculate the sterile fermentation medium with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

    • Incubate the culture in a shaker incubator at 28-30°C with agitation (e.g., 180 rpm) for 7-10 days.

  • Extraction:

    • Separate the mycelial biomass from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate or methanol. Repeat the extraction 2-3 times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification and Analysis of this compound
  • Column Chromatography (Initial Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

    • Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane).

    • Load the dissolved crude extract onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Pool the fractions containing this compound and evaporate the solvent.

    • Dissolve the semi-purified product in the mobile phase.

    • Purify the this compound using a preparative reverse-phase HPLC system with a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile in water (with 0.1% formic acid).

    • Monitor the elution at the UV absorbance maxima of this compound (around 328 nm and 235 nm).

  • Analysis and Quantification:

    • Confirm the identity of the purified this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected [M+H]⁺ ion for this compound is m/z 225.160.

    • Quantify the amount of this compound using an analytical HPLC with a standard curve prepared from a known concentration of purified this compound.

Visualizations

Aspergillic_Acid_Biosynthesis L_Leucine L-Leucine AsaC AsaC (NRPS-like) L_Leucine->AsaC L_Isoleucine L-Isoleucine L_Isoleucine->AsaC Intermediate Diketopiperazine Intermediate AsaC->Intermediate Deoxyaspergillic_Acid Deoxythis compound Intermediate->Deoxyaspergillic_Acid AsaD AsaD (P450 Oxidoreductase) Deoxyaspergillic_Acid->AsaD Aspergillic_Acid This compound AsaD->Aspergillic_Acid

Caption: Biosynthesis pathway of this compound.

Troubleshooting_Workflow Start Low/No this compound Yield Media_Optimization Optimize Fermentation Medium (Carbon, Nitrogen, Precursors) Start->Media_Optimization Check_Yield_1 Yield Improved? Media_Optimization->Check_Yield_1 Culture_Conditions Optimize Culture Conditions (pH, Temp, Aeration) Check_Yield_2 Yield Improved? Culture_Conditions->Check_Yield_2 Strain_Selection Screen Different Strains Check_Yield_3 Yield Improved? Strain_Selection->Check_Yield_3 Genetic_Modification Genetic Engineering (Overexpression/Deletion) Success Production Optimized Genetic_Modification->Success Failure Consider Advanced Strategies (Co-culture, Epigenetic Modifiers) Genetic_Modification->Failure Check_Yield_1->Culture_Conditions No Check_Yield_1->Success Yes Check_Yield_2->Strain_Selection No Check_Yield_2->Success Yes Check_Yield_3->Genetic_Modification No Check_Yield_3->Success Yes

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Overcoming Aspergillic Acid Purification Difficulties

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of aspergillic acid. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and visualizations to aid in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles in purifying this compound?

A1: The main difficulties in this compound purification arise from its co-occurrence with structurally similar analogs, such as hydroxythis compound and neothis compound, in the fermentation broth.[1][2] These related compounds frequently co-elute during chromatographic separation, making the attainment of high purity a significant challenge. Additionally, this compound's potential sensitivity to certain conditions can lead to degradation during the purification process.

Q2: What is the standard workflow for purifying this compound?

A2: A typical purification strategy for this compound encompasses the following stages:

  • Extraction: The initial step involves the recovery of this compound from the fungal culture filtrate via liquid-liquid extraction with a suitable organic solvent.

  • Chromatography: This is a critical step for separating this compound from impurities and its analogs, commonly performed using column chromatography with a silica gel stationary phase.

  • Crystallization: The final step aims to obtain a highly purified, crystalline form of this compound.

Q3: Which solvents are recommended for the initial extraction of this compound?

A3: this compound can be effectively extracted from an acidified culture filtrate using a variety of organic solvents. While specific protocols with designated solvents are not always detailed, general chemical principles and methods for similar compounds suggest the utility of solvents such as methanol, ethyl acetate, or a mixture of dichloromethane and methanol.[3][4] The optimal solvent choice is contingent upon the composition of the fermentation medium and the desired extraction selectivity.

Q4: What chromatographic technique is most effective for this compound purification?

A4: Preparative column chromatography utilizing silica gel is a widely implied and effective method for the purification of this compound and other fungal metabolites.[5] Although detailed preparative High-Performance Liquid Chromatography (HPLC) methods for this compound are not extensively documented, analytical HPLC frequently employs C18 columns. This suggests that preparative reverse-phase HPLC could also be a highly effective purification strategy.[6]

Q5: How can I successfully crystallize the purified this compound?

A5: this compound is known to form pale yellow needles when crystallized from methanol.[7] A standard crystallization procedure involves dissolving the purified, amorphous solid in a minimal volume of hot methanol. The solution is then allowed to cool gradually to room temperature, followed by a period of cooling at a reduced temperature (e.g., 4°C) to enhance the yield of the crystalline product.[8]

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Extraction - Incomplete transfer of this compound from the aqueous to the organic phase.- Formation of a stable emulsion during liquid-liquid extraction.- Chemical degradation of this compound.- Adjust the pH of the culture filtrate to an acidic range (approximately pH 3-4) to ensure this compound is in its protonated, less polar form, thereby increasing its solubility in the organic solvent.- Experiment with different organic solvents or solvent mixtures to optimize the partition coefficient.- To disrupt emulsions, introduce a small quantity of brine or subject the mixture to centrifugation.- Minimize exposure to extreme pH values and elevated temperatures to prevent degradation.
Co-elution of Impurities During Column Chromatography - The presence of structurally similar analogs like hydroxythis compound.- A mobile phase composition that does not provide adequate resolution.- Overloading the chromatography column with the crude extract.- Employ a shallow elution gradient of the more polar solvent in the mobile phase to improve the separation of closely related compounds.- Consider utilizing a different stationary phase, such as reverse-phase C18 silica, which offers a different separation mechanism.- Implement a multi-step chromatographic purification strategy using different solvent systems for enhanced separation.- Reduce the quantity of crude extract applied to the column to prevent overloading and improve peak resolution.
Difficulty in Crystallizing the Purified Product - The presence of residual impurities that inhibit crystal lattice formation.- An inappropriate choice of solvent or an incorrect concentration.- A cooling rate that is too rapid, favoring precipitation over crystallization.- Subject the material to an additional round of purification using a different chromatographic technique.- Conduct small-scale trials with various crystallization solvents or solvent systems (e.g., methanol, ethanol, or mixtures with a less polar co-solvent).- Ensure the solution is fully saturated at the higher temperature and then allow it to cool slowly to encourage the growth of larger, higher-purity crystals.[8]- If a small amount of pure this compound is available, introduce a seed crystal to the supersaturated solution to induce crystallization.
Product is an Oil or Amorphous Solid Instead of Crystals - A high concentration of persistent impurities.- Rapid precipitation from a highly supersaturated solution.- Further purify the product using a high-resolution technique such as preparative HPLC.- Dissolve the oily product in a minimal amount of a "good" solvent and then slowly add a "poor" solvent (antisolvent) until the solution becomes turbid. Allow this mixture to stand undisturbed to facilitate slow crystallization.[9]
Low Purity of the Final Crystalline Product - Incomplete separation of this compound from its analogs.- Co-crystallization of the desired product with impurities.- Perform one or more rounds of recrystallization.- Analyze the purity of the crystalline material using HPLC-MS to identify the remaining impurities. This information can then be used to refine and optimize the preceding chromatography step.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₂H₂₀N₂O₂[7]
Molar Mass224.30 g/mol [7]
AppearancePale yellow needles[7]
Melting Point98 °C[7]
pKa~5.3(Implied from hydroxamic acid structure)

Note: Comprehensive quantitative data regarding the yield and purity at each specific stage of this compound purification is not extensively available in the current literature. The actual values will be highly dependent on the starting material, fermentation conditions, and the specific purification protocols employed.

Experimental Protocols

The following protocols are provided as recommended starting points. They are derived from the available literature on this compound and related compounds and should be optimized for your specific experimental context.

Protocol 1: Extraction of this compound from Culture Filtrate
  • Culture Preparation: Cultivate Aspergillus flavus in a liquid medium known to support the production of this compound. Following the incubation period, separate the fungal mycelia from the culture broth by filtration.

  • Acidification: Carefully adjust the pH of the culture filtrate to a range of 3-4 using a suitable acid, such as 2M HCl.

  • Solvent Extraction: Transfer the acidified filtrate to a separatory funnel and perform a liquid-liquid extraction three times, each with an equal volume of ethyl acetate.

  • Pooling and Drying: Combine the organic extracts from the three extractions and dry the pooled solution over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure with a rotary evaporator to yield the crude this compound extract.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a chromatography column with silica gel (e.g., silica gel 60, 70-230 mesh) slurried in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal volume of the initial mobile phase and carefully apply it to the top of the prepared column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. A suggested starting gradient is from 100% hexane to a mixture of hexane and ethyl acetate, with a gradual increase in the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions and monitor the progress of the separation using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling: Combine the fractions that are identified as containing pure this compound.

Protocol 3: Crystallization of this compound
  • Dissolution: Dissolve the purified this compound obtained from the chromatography step in the minimum required volume of hot methanol.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature.

  • Crystal Formation: To maximize the yield of crystals, further cool the solution by placing it in a refrigerator (e.g., at 4°C) for several hours or overnight.

  • Isolation and Washing: Collect the formed crystals by filtration and wash them with a small portion of cold methanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent and obtain the pure, crystalline this compound.

Mandatory Visualization

AspergillicAcidPurificationWorkflow cluster_0 Extraction cluster_1 Chromatography cluster_2 Crystallization Culture Aspergillus flavus Culture Filtrate Acidify Acidify to pH 3-4 Culture->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE CrudeExtract Crude this compound Extract LLE->CrudeExtract Column Silica Gel Column Chromatography CrudeExtract->Column Fractions Collect Fractions Column->Fractions Analysis TLC/HPLC Analysis Fractions->Analysis PureFractions Pooled Pure Fractions Analysis->PureFractions Identify pure fractions Dissolve Dissolve in Hot Methanol PureFractions->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Filter and Dry Crystals Cool->Crystals PureProduct Pure Crystalline This compound Crystals->PureProduct

Caption: A generalized workflow for the purification of this compound.

TroubleshootingLogic Start Low Purity after Column Chromatography Q1 Are there co-eluting peaks in the HPLC analysis? Start->Q1 A1_Yes Optimize Chromatography: - Use a shallower gradient - Try a different stationary phase (e.g., C18) - Reduce column loading Q1->A1_Yes Yes A1_No Check for other issues: - Contamination from solvents or glassware - Degradation of the compound Q1->A1_No No Q2 Is the main impurity a known -aspergillic acid analog? A1_Yes->Q2 Recrystallize Recrystallize the product A1_No->Recrystallize A2_Yes Employ multi-step chromatography with different selectivities. Q2->A2_Yes Yes A2_No Identify the impurity by MS and adjust purification strategy. Q2->A2_No No A2_Yes->Recrystallize A2_No->Recrystallize

Caption: A decision-making flowchart for troubleshooting low purity issues.

References

aspergillic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of aspergillic acid in solution. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended. It is sensitive to moisture, air, and light, so storing it under an inert gas (e.g., argon or nitrogen) and protecting it from light is best practice.

Q2: How should I prepare a stock solution of this compound?

A: Due to its sensitivities, it is crucial to prepare stock solutions fresh whenever possible. If a stock solution must be stored, it should be aliquoted into tightly sealed vials, purged with inert gas, and stored at -20°C or below, protected from light. Use high-purity solvents and consider the compatibility of the solvent with your experimental system.

Q3: Which solvents are suitable for dissolving this compound?

A: this compound is soluble in a number of organic solvents.[1] Estimated water solubility is approximately 929.3 mg/L at 25°C.[2] The choice of solvent will depend on the specific experimental requirements. Common solvents like ethanol, methanol, and DMSO are often used. It is advisable to perform a small-scale solubility test before preparing a large stock.

Q4: How do pH, temperature, and light affect the stability of this compound in solution?

A: These are critical factors influencing this compound's stability:

  • pH: As an acidic compound, its solubility and stability are pH-dependent.[3] Extreme pH values (highly acidic or highly basic) should be avoided unless required for a specific reaction, as they can promote degradation. Fungi that produce acidic compounds often have optimal pH ranges for production and stability, suggesting that deviation from a near-neutral or slightly acidic pH could impact the molecule's integrity.[4][5]

  • Temperature: Elevated temperatures can accelerate degradation. Peroxidase enzymes from Aspergillus flavus show inactivation at temperatures above 85-90°C, indicating that related metabolites may also be heat-sensitive.[6] Solutions should be kept cool and stored at low temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term).

  • Light: this compound is known to be light-sensitive. Exposure to UV light can cause decomposition.[7][8] All solutions should be prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.

Q5: My this compound solution has developed a reddish or green color. What does this mean?

A: this compound is a potent iron chelator due to its hydroxamic acid functional group.[9][10] The formation of a reddish color often indicates the presence of ferric ions, which complex with this compound to form ferriaspergillin.[11][12] A greenish color may suggest chelation with other metal ions, such as copper.[3] This color change signifies an interaction with metals, which may be present as trace contaminants in your solvent, buffer, or glassware. This can alter the compound's biological activity and effective concentration.

Troubleshooting Guide

Problem ObservedPotential CauseRecommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If using a stored stock, perform an analytical check (e.g., HPLC) to confirm concentration and purity before use. Ensure proper storage conditions (cold, dark, inert atmosphere).
Precipitate forms in the solution upon storage or after mixing with buffer. pH shift, solvent incompatibility, or exceeding solubility limit.Check the pH of the final solution. Ensure the solvent used for the stock is compatible with the aqueous buffer system. Consider using a co-solvent or reducing the final concentration of this compound.
Loss of biological activity over time. Chemical degradation of the compound.This is a direct indicator of instability. Review all handling and storage procedures. Key factors to re-evaluate are exposure to light, elevated temperature, non-optimal pH, and presence of reactive species (oxidizers, metals).
Solution changes color (e.g., turns red). Chelation with trace metals (e.g., iron) from glassware, water, or buffer components.Use metal-free labware or rinse glassware with an appropriate chelating agent (e.g., EDTA) followed by high-purity water. Use high-purity, metal-free water and reagents for all solutions and buffers.

Summary of Stability Factors

FactorInfluence on StabilityRecommendation
Temperature High temperatures accelerate degradation.Store solid at 2-8°C. Store solutions at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.
Light UV and ambient light can cause decomposition.[7][8]Always store solid and solutions in amber glass vials or wrapped in foil to protect from light.
pH Extreme acidic or basic conditions can lead to hydrolysis or other degradation pathways.Maintain solutions at a pH as close to neutral as the experiment allows. Avoid strong acids and bases.
Oxygen/Air This compound is noted to be air-sensitive. Oxidative degradation is possible.Store solid under an inert gas (Ar, N₂). Purge the headspace of solution vials with inert gas before sealing.
Moisture The compound is hygroscopic and moisture can promote degradation.Store solid in a desiccator. Use anhydrous solvents when preparing stock solutions if possible.
Metals Forms stable chelates with metals like iron(III), which alters its properties.[9][10][11]Use high-purity solvents and reagents. Use metal-free plasticware or acid-washed glassware.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution by HPLC

This protocol outlines a method to determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer or solvent at a set temperature).

1. Objective: To quantify the concentration of this compound over time to assess its degradation rate under defined conditions.

2. Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade buffers and additives (e.g., formic acid, ammonium acetate)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with UV or MS detector[13][14][15][16]

  • Environmental chamber or incubator set to the desired temperature

3. Methodology:

  • Step 1: Preparation of Standard Curve

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a primary stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the primary stock to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard into the HPLC system and record the peak area.

    • Plot peak area versus concentration and perform a linear regression to generate a standard curve.

  • Step 2: Preparation of Stability Samples

    • Prepare a solution of this compound in the solvent or buffer system of interest at the desired concentration.

    • Dispense this solution into several amber HPLC vials, leaving minimal headspace.

    • Designate a "Time 0" sample and immediately analyze it via HPLC.

    • Place the remaining vials under the desired storage conditions (e.g., 25°C, protected from light).

  • Step 3: Sample Analysis Over Time

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the storage condition.

    • Allow the sample to return to room temperature if stored under cold conditions.

    • Analyze the sample by HPLC using the same method as for the standard curve.

    • Record the peak area for this compound and note the appearance of any new peaks, which may be degradation products.

  • Step 4: Data Analysis

    • Using the standard curve, calculate the concentration of this compound remaining at each time point.

    • Plot the percentage of this compound remaining versus time.

    • This plot will provide a visual representation of the compound's stability under the tested conditions. From this data, degradation kinetics (e.g., half-life) can be calculated if desired.

4. Suggested HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., ~330 nm).[1]

  • Injection Volume: 10 µL. (Note: This is a starting point; the method must be optimized for your specific system and requirements.)

Visualizations

experimental_workflow prep Prepare this compound Stock Solution choose_solvent Choose Appropriate Solvent/Buffer prep->choose_solvent check_ph Adjust to Desired pH (Avoid Extremes) choose_solvent->check_ph storage Store Solution check_ph->storage use Use in Experiment storage->use protect_light Protect from Light (Amber Vials) protect_air Inert Atmosphere (Purge with N2/Ar) protect_temp Store at Low Temp (e.g., -20°C)

Workflow for preparing and storing this compound solutions.

troubleshooting_logic start Inconsistent Results or Suspected Degradation obs_color Is there a color change? start->obs_color obs_precipitate Is there precipitation? obs_color->obs_precipitate No res_metal Potential Metal Chelation - Use metal-free reagents/glassware obs_color->res_metal Yes obs_activity Is there a loss of activity? obs_precipitate->obs_activity No res_ph pH/Solubility Issue - Check pH and solvent compatibility obs_precipitate->res_ph Yes res_degradation Likely Chemical Degradation - Prepare fresh solution - Check storage (light, temp, air) obs_activity->res_degradation Yes res_ok Proceed with caution Consider analytical check (HPLC) obs_activity->res_ok No

Troubleshooting logic for this compound stability issues.

degradation_pathway cluster_factors Instability Factors aspergillic_acid This compound (Active Compound) degradation Degradation Products (Reduced or No Activity) aspergillic_acid->degradation complex Metal-Aspergillic Acid Complex (e.g., Ferriaspergillin) (Altered Activity/Properties) aspergillic_acid->complex light UV/Light light->degradation temp High Temperature temp->degradation ph Extreme pH ph->degradation metals Metal Ions (Fe³⁺, Cu²⁺) metals->complex

References

Technical Support Center: Aspergillic Acid Extraction from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of aspergillic acid from fungal biomass.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

FAQ 1: Low Yield of this compound in the Crude Extract

Question: I am experiencing a very low yield of this compound in my crude extract. What are the potential causes and how can I improve it?

Answer: Low yields of this compound can stem from several factors, ranging from suboptimal fermentation conditions to inefficient extraction procedures. Here is a troubleshooting guide to help you identify and address the issue:

  • Fungal Strain and Culture Conditions:

    • Strain Specificity: Not all strains of Aspergillus flavus produce high levels of this compound. Some strains may predominantly produce related compounds like hydroxythis compound or neothis compound.[1] It is crucial to use a known high-producing strain.

    • Culture Medium Composition: The production of this compound is highly dependent on the nutrient composition of the culture medium. Media rich in amino acid precursors, such as leucine and isoleucine, can significantly enhance yield.[2] Consider supplementing your medium with these amino acids.

    • Harvesting Time: The concentration of secondary metabolites like this compound varies throughout the fungal growth cycle. Harvesting the biomass too early or too late can result in lower yields. It is recommended to perform a time-course experiment to determine the optimal harvesting time for your specific strain and culture conditions. Generally, secondary metabolite production begins after the initial growth phase.[3][4]

  • Extraction Efficiency:

    • Solvent Selection: this compound is soluble in several organic solvents.[5] Methanol and ethyl acetate are commonly used for extraction.[6][7] A combination of solvents can also be effective. For instance, a mixture of methanol, dichloromethane, and ethyl acetate has been used for extracting related fungal metabolites.

    • Biomass Pre-treatment: Proper pre-treatment of the fungal biomass is essential for efficient extraction. Lyophilizing (freeze-drying) and grinding the mycelium increases the surface area for solvent penetration.

    • Solid-to-Liquid Ratio: The ratio of biomass to solvent can impact extraction efficiency. A common starting point is a 1:10 to 1:30 (w/v) biomass-to-solvent ratio.[8]

    • Extraction Time and Temperature: Prolonged extraction times and elevated temperatures can increase yield, but also risk degradation of the target compound. Optimization is key. An extraction time of 1 to 3 hours at a moderately elevated temperature (e.g., 40-60°C) is a reasonable starting point.[8][9]

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting logic for addressing low this compound yield.

FAQ 2: Presence of Impurities and Co-eluting Compounds

Question: My purified fractions still show the presence of impurities, particularly compounds with similar properties to this compound. How can I improve the purification?

Answer: The co-production of structurally related analogs, such as hydroxythis compound and neothis compound, is a common challenge in this compound purification.[1][6] These compounds often have similar polarities and chromatographic behavior, making their separation difficult.

  • Chromatographic Techniques:

    • Silica Gel Column Chromatography: This is a standard first step for purification. A gradient elution starting with a non-polar solvent (e.g., dichloromethane or hexane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate) is typically effective.[6] Fractions should be collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the highest concentration of this compound.

    • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity this compound, preparative HPLC is often necessary. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.[6]

    • Counter-current Distribution: This technique has been successfully used to separate this compound from hydroxythis compound based on their differential solubility between two immiscible liquid phases (e.g., ether and aqueous sulfuric acid).

Purification Strategy

ExperimentalWorkflow cluster_Biomass Biomass Preparation cluster_Extraction Extraction cluster_Purification Purification & Analysis A Fungal Culture B Harvesting A->B C Lyophilization B->C D Grinding C->D E Solid-Liquid Extraction D->E F Filtration E->F G Solvent Evaporation F->G H Crude Extract G->H I Column Chromatography H->I M HPLC Quantification H->M J Fraction Analysis I->J K Preparative HPLC J->K L Pure this compound K->L L->M

References

Technical Support Center: Genetic Engineering of Aspergillus for Enhanced Aspergillic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the genetic engineering of Aspergillus species to increase aspergillic acid yield.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process, offering step-by-step solutions.

Issue 1: Low or No this compound Production in Wild-Type Strain

  • Question: My wild-type Aspergillus strain is producing very low or undetectable levels of this compound. What are the possible reasons and how can I address this?

  • Answer: Low production of this compound in wild-type strains can be attributed to several factors, including suboptimal culture conditions and tight regulation of the biosynthetic gene cluster. Here’s a troubleshooting workflow:

    • Optimize Culture Conditions: this compound production is sensitive to the growth medium. It has been observed that amino acid-rich media, such as those containing casein peptone, can induce the expression of the this compound (asa) gene cluster.[1] Experiment with different media compositions and fermentation parameters (e.g., temperature, pH, aeration) to identify optimal production conditions for your specific strain.

    • Verify Strain Identity: Confirm the species and strain of your Aspergillus isolate. Not all Aspergillus species or even all strains within a species produce this compound.[2]

    • Activate Silent Gene Clusters: Secondary metabolite gene clusters are often silent under standard laboratory conditions. Consider strategies to activate the asa gene cluster, such as co-cultivation with other microorganisms or chemical induction.[3]

Issue 2: Inefficient Gene Knockout or Overexpression

  • Question: I am having trouble with the genetic modification of my Aspergillus strain, specifically with gene knockouts and overexpressions. What could be going wrong?

  • Answer: Genetic manipulation in filamentous fungi like Aspergillus can be challenging due to low transformation efficiency and high rates of non-homologous end joining (NHEJ).[4] Here are some troubleshooting steps:

    • Transformation Method: The choice of transformation method is critical. Polyethylene glycol (PEG)-mediated transformation of protoplasts and Agrobacterium-mediated transformation (AMT) are commonly used for Aspergillus spp.[5][6][7] If one method yields poor results, trying the other may be beneficial.

    • Selection Markers: Ensure you are using an appropriate selection marker for your Aspergillus strain. Commonly used markers include those for hygromycin, phleomycin, and pyrithiamine resistance, as well as auxotrophic markers like pyrG.[5][6]

    • Homologous Recombination Efficiency: To increase the frequency of homologous recombination for gene targeting, consider using a host strain deficient in the NHEJ pathway (e.g., a ku70 or ku80 deletion mutant).[5]

    • CRISPR-Cas9 System: The CRISPR-Cas9 system has been successfully adapted for efficient gene editing in Aspergillus.[8][9][10][11] If you are not already using it, consider implementing a CRISPR-based approach. Ensure your guide RNA is specific and efficiently targets the gene of interest. The use of in vitro assembled Cas9 ribonucleoproteins (RNPs) can also improve editing efficiency.[3][12]

Issue 3: Unexpected Phenotypes or Metabolite Profiles in Engineered Strains

  • Question: My genetically engineered Aspergillus strain shows unexpected phenotypes (e.g., reduced growth, altered morphology) or produces unexpected metabolites. How can I troubleshoot this?

  • Answer: Unintended effects following genetic modification can arise from off-target effects of gene editing, disruption of essential genes, or pleiotropic effects of the targeted gene.

    • Off-Target Analysis: If using CRISPR-Cas9, perform bioinformatic analysis to identify potential off-target sites for your guide RNA. Sequence the top potential off-target loci in your engineered strain to check for unintended mutations.

    • Gene Function: The gene you have modified may have functions beyond this compound biosynthesis. For instance, global regulators like laeA and veA control a wide range of secondary metabolite clusters and developmental processes.[13][14][15][16][17][18] Modifying these genes can have broad effects on the fungus's physiology.

    • Metabolomic Analysis: Perform a comprehensive metabolomic analysis (e.g., using LC-MS) of your engineered strain to identify the unexpected compounds being produced. This can provide clues about the metabolic pathways that have been affected.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions researchers may have regarding the genetic engineering of Aspergillus for higher this compound production.

  • Question 1: What is the biosynthetic pathway of this compound?

  • Answer: this compound is a pyrazinone derivative synthesized from L-leucine and L-isoleucine.[1] The biosynthesis is governed by the asa gene cluster.[19][20] The core enzyme is a nonribosomal peptide synthetase-like (NRPS-like) enzyme, AsaC, which condenses the two amino acid precursors.[19][20] Subsequent steps involve tailoring enzymes, including a P450 monooxygenase (AsaD), which hydroxylates the precursor to form this compound.[3][19][20]

  • Question 2: Which genes are the best targets for overexpression to increase this compound yield?

  • Answer: Key targets for overexpression to potentially boost this compound production include:

    • AsaC: The core NRPS-like enzyme of the pathway. Increasing its expression could enhance the initial condensation step.

    • Pathway-Specific Transcription Factors: The asa gene cluster contains a putative transcription factor that can be overexpressed to upregulate the entire cluster.

    • Global Regulators: Overexpression of positive global regulators of secondary metabolism, such as laeA, has been shown to increase the production of other secondary metabolites and could be effective for this compound.[14][17][18] The Velvet complex proteins, like VeA, also play a crucial role in regulating secondary metabolism.[13][15][16][21][22][23]

  • Question 3: Are there any negative regulators that can be knocked out to increase production?

  • Answer: Yes, knocking out negative regulators can be an effective strategy. In a study on the related compound neothis compound, deletion of a negative transcriptional factor, mcrA, was performed to improve production.[3][12] Identifying and deleting homologous negative regulators in your Aspergillus strain could similarly increase this compound yield.

  • Question 4: What are the key considerations for using CRISPR-Cas9 in Aspergillus?

  • Answer: When using CRISPR-Cas9 in Aspergillus, consider the following:

    • Cas9 and gRNA Expression: Ensure robust expression of both the Cas9 nuclease and the guide RNA. Codon-optimized Cas9 for Aspergillus and strong promoters (e.g., gpdA) are recommended.[8][10]

    • Delivery Method: The CRISPR components can be delivered via plasmids or as pre-assembled ribonucleoproteins (RNPs). RNP delivery can reduce the likelihood of off-target effects and avoids the integration of plasmid DNA into the fungal genome.[3][12]

    • Repair Template: For gene replacement or insertion, a repair template with homologous arms flanking the target site is required. The efficiency of homologous recombination can be increased in NHEJ-deficient strains.[5]

Quantitative Data on this compound Production

The following table summarizes publicly available data on the production of this compound and related compounds in engineered Aspergillus strains. Note that much of the detailed quantitative data comes from studies on the closely related compound, neothis compound.

StrainGenetic ModificationCompoundTiter (mg/L)Fold IncreaseReference
Aspergillus melleusWild-TypeNeothis compound4-[3]
Aspergillus melleusΔmcrA (negative regulator)Neothis compoundData not quantified, but reported to improve production.-[3][12]

Experimental Protocols

1. Protoplast Transformation of Aspergillus

This protocol is a generalized method for PEG-mediated protoplast transformation, which is a widely used technique for introducing DNA into Aspergillus.[5][6][7]

  • Spore Suspension: Harvest spores from a mature Aspergillus culture grown on a suitable agar medium. Resuspend the spores in a sterile saline solution with a surfactant (e.g., 0.05% Tween 80).

  • Germination: Inoculate a liquid medium with the spore suspension and incubate with shaking to obtain young mycelia or germlings.

  • Protoplast Formation: Harvest the mycelia by filtration and resuspend them in an osmotic stabilizer solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase). Incubate until a sufficient number of protoplasts are formed.

  • Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a similar material.

  • Transformation:

    • Pellet the protoplasts by gentle centrifugation and resuspend them in an STC buffer (Sorbitol, Tris-HCl, CaCl2).

    • Add the transforming DNA (e.g., plasmid, CRISPR-RNP complex) to the protoplast suspension.

    • Add PEG solution and incubate to facilitate DNA uptake.

  • Regeneration and Selection:

    • Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selection agent (e.g., hygromycin).

    • Incubate the plates until transformant colonies appear.

  • Verification: Isolate genomic DNA from putative transformants and verify the genetic modification by PCR and/or Southern blotting.

2. CRISPR-Cas9 Mediated Gene Deletion using RNPs

This protocol describes a plasmid-free CRISPR-Cas9 approach using in vitro assembled ribonucleoproteins (RNPs) for gene deletion in Aspergillus.[3][12]

  • Guide RNA Design and Synthesis: Design one or more guide RNAs (gRNAs) targeting the gene of interest. Synthesize the gRNAs in vitro.

  • RNP Assembly: Incubate the purified Cas9 protein with the synthesized gRNA(s) to form the RNP complex.

  • Repair Template Preparation: Prepare a DNA repair template consisting of the upstream and downstream flanking regions of the target gene.

  • Protoplast Transformation:

    • Prepare Aspergillus protoplasts as described in the protocol above.

    • Co-transform the protoplasts with the assembled RNP complex and the repair template using the PEG-mediated method.

  • Selection and Screening:

    • Plate the transformants on a selective medium.

    • Screen the resulting colonies by PCR using primers that flank the target gene to identify successful deletions.

Visualizations

Aspergillic_Acid_Biosynthesis L_Leucine L-Leucine AsaC AsaC (NRPS-like) L_Leucine->AsaC L_Isoleucine L-Isoleucine L_Isoleucine->AsaC Precursor Deoxythis compound Precursor AsaC->Precursor Condensation AsaD AsaD (P450 Monooxygenase) Precursor->AsaD Aspergillic_Acid This compound AsaD->Aspergillic_Acid Hydroxylation

Caption: Biosynthetic pathway of this compound in Aspergillus.

Genetic_Engineering_Workflow cluster_0 Strain Development cluster_1 Production & Analysis Start Select Aspergillus Strain Design Design gRNA & Repair Template Start->Design Transform Protoplast Transformation with CRISPR RNP Design->Transform Select Selection of Transformants Transform->Select Verify Verify Gene Deletion/Insertion (PCR, Sequencing) Select->Verify Cultivate Cultivate Engineered Strain Verify->Cultivate Extract Extract Metabolites Cultivate->Extract Analyze LC-MS Analysis Extract->Analyze Quantify Quantify this compound Analyze->Quantify

Caption: Workflow for genetic engineering of Aspergillus for this compound production.

Troubleshooting_Tree Start Low this compound Titer Check_Culture Optimize Culture Conditions? Start->Check_Culture Check_Genetics Genetic Modification Performed? Check_Culture->Check_Genetics Yes Overexpress_Regulator Overexpress Positive Regulator (e.g., laeA) Check_Genetics->Overexpress_Regulator No Successful_Modification Successful Genetic Modification? Check_Genetics->Successful_Modification Yes Knockout_Repressor Knockout Negative Regulator Overexpress_Regulator->Knockout_Repressor Overexpress_Regulator->Successful_Modification Overexpress_Pathway Overexpress Pathway Genes (e.g., asaC) Knockout_Repressor->Overexpress_Pathway Overexpress_Pathway->Successful_Modification Troubleshoot_Transformation Troubleshoot Transformation Protocol Successful_Modification->Troubleshoot_Transformation No Analyze_Metabolites Analyze Metabolite Profile Successful_Modification->Analyze_Metabolites Yes Troubleshoot_Transformation->Check_Genetics

Caption: Troubleshooting decision tree for low this compound production.

References

degradation of aspergillic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of aspergillic acid during storage. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific public data on the degradation of isolated this compound is limited, this guide is based on general principles of chemical stability and established analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of pharmaceutical and chemical products is generally influenced by environmental factors.[1] For this compound, a pale yellow crystalline compound, potential degradation can be caused by:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[2][3]

  • Light: this compound's colored nature suggests it may absorb light, potentially leading to photodegradation. Many organic molecules are susceptible to degradation upon exposure to UV or even visible light.[4][5]

  • pH: As an acidic compound, the pH of any solution it is in can significantly impact its stability. Extreme pH values, both acidic and alkaline, can catalyze hydrolysis or other degradation reactions.[6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of organic molecules.[7]

  • Humidity: Moisture can facilitate hydrolytic degradation, especially for a compound in solid form.[2]

Q2: What are the general recommended storage conditions for this compound?

A2: Based on general guidelines for chemical storage, this compound should be stored in a cool, dark, and dry place.[8][9] It is advisable to store it in a tightly sealed container to protect it from moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: Are there known degradation products of this compound?

A3: Specific degradation products of this compound from storage are not well-documented in publicly available literature. However, it is known that this compound can be reduced to deoxythis compound.[10] A comprehensive stability study would involve identifying and characterizing any new peaks that appear during analysis by techniques such as HPLC-MS.[11][12][13]

Q4: How can I monitor the stability of my this compound sample?

A4: Stability can be monitored by periodically testing the sample for purity and content. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a suitable method for identifying and quantifying this compound and its potential degradation products.[11][12] A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color of the sample (e.g., darkening) Photodegradation or oxidationStore the sample in an amber vial or a container protected from light. Consider storing under an inert atmosphere (e.g., nitrogen or argon).
Decreased biological activity Degradation of the active compoundQuantify the concentration of this compound using a validated analytical method like HPLC-MS to confirm degradation.[11][12] If degradation is confirmed, acquire a new batch and ensure proper storage conditions.
Unexpected peaks in HPLC or LC-MS analysis Formation of degradation productsCharacterize the new peaks using mass spectrometry to identify potential degradation products. Review storage conditions to identify the likely cause (e.g., exposure to light, high temperature).
Poor solubility of the sample Formation of insoluble degradation products or polymersAttempt to dissolve the sample in a different solvent. If solubility issues persist, this may be a strong indicator of degradation.

Data Presentation

Table 1: General Recommended Storage Conditions for this compound

Condition Parameter Recommendation Rationale
Short-term TemperatureRoom Temperature (15-25°C)For routine lab use.
LightProtected from light (amber vials)To prevent potential photodegradation.
AtmosphereTightly sealed containerTo minimize exposure to oxygen and humidity.
Long-term TemperatureRefrigerated (2-8°C)To minimize the rate of chemical degradation.[1]
LightProtected from light (amber vials)To prevent potential photodegradation.
AtmosphereTightly sealed container, consider inert gasTo minimize oxidative and hydrolytic degradation.

Table 2: Example Data Collection Sheet for an this compound Stability Study

Time Point Storage Condition Appearance This compound Assay (%) Degradation Product 1 Area (%) Degradation Product 2 Area (%) Total Degradants (%)
0-Pale yellow solid99.80.050.020.07
1 month25°C / 60% RH-----
3 months25°C / 60% RH-----
6 months25°C / 60% RH-----
1 month40°C / 75% RH-----
3 months40°C / 75% RH-----
6 months40°C / 75% RH-----

Experimental Protocols

Protocol: Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various environmental conditions, based on established guidelines for pharmaceutical stability testing.[1][14][15][16]

1. Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions and to identify potential degradation products.

2. Materials and Equipment:

  • This compound (solid form)

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

  • Amber and clear glass vials

  • HPLC-MS system[11][12]

  • Analytical balance

  • Solvents (HPLC grade)

3. Experimental Design:

  • Sample Preparation: Prepare multiple aliquots of this compound in the chosen packaging (e.g., amber glass vials).

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Expose samples to light conditions as per ICH Q1B guidelines.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months

4. Analytical Method:

  • Use a validated stability-indicating HPLC-MS method to analyze the samples. The method should be able to separate this compound from its potential degradation products.

  • Mobile Phase: As described in relevant literature for this compound analysis.[11][12]

  • Column: C18 reverse-phase column.

  • Detection: UV-Vis detector and Mass Spectrometer.

  • Quantification: Determine the percentage of this compound remaining and the percentage of each degradation product.

5. Data Analysis:

  • Plot the percentage of this compound remaining against time for each storage condition.

  • Calculate the degradation rate constant and shelf-life if sufficient degradation is observed.

  • Identify any significant degradation products using their mass-to-charge ratio from the MS data.

Visualizations

troubleshooting_workflow start Observed Issue with this compound Sample issue1 Change in Physical Appearance (e.g., color, solubility) start->issue1 issue2 Decrease in Biological Activity start->issue2 issue3 Unexpected Analytical Results (e.g., new HPLC peaks) start->issue3 cause1 Potential Cause: Photodegradation or Oxidation issue1->cause1 cause2 Potential Cause: Chemical Degradation issue2->cause2 issue3->cause2 action1 Action: Store in amber vials, consider inert atmosphere cause1->action1 action2 Action: Perform quantitative analysis (HPLC-MS) to confirm degradation cause2->action2 action3 Action: Characterize new peaks using MS. Review storage conditions. cause2->action3 end Resolution: Implement improved storage or replace sample action1->end action2->end action3->end

Caption: Troubleshooting workflow for this compound degradation.

stability_study_workflow start Initiate Stability Study prep Prepare this compound Samples in Final Packaging start->prep storage Place Samples in Stability Chambers prep->storage long_term Long-Term: 25°C / 60% RH storage->long_term accelerated Accelerated: 40°C / 75% RH storage->accelerated sampling Pull Samples at Scheduled Time Points long_term->sampling accelerated->sampling analysis Analyze Samples using Stability-Indicating HPLC-MS Method sampling->analysis data Evaluate Data: - Assay of this compound - Degradation Products - Physical Properties analysis->data conclusion Establish Shelf-Life and Recommended Storage Conditions data->conclusion

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Troubleshooting Low Aspergillic Acid Yields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of aspergillic acid in laboratory cultures of Aspergillus flavus.

Frequently Asked Questions (FAQs)

Q1: My Aspergillus flavus culture is growing well, but the yield of this compound is very low. What are the potential causes?

Low yields of this compound despite good fungal growth can be attributed to several factors. As a secondary metabolite, its production is highly sensitive to specific environmental and nutritional cues. Key areas to investigate include:

  • Suboptimal Culture Media: The composition of the growth medium, particularly the carbon and nitrogen sources, is critical.[1][2][3][4]

  • Inadequate Precursor Availability: this compound is synthesized from L-leucine and L-isoleucine.[5] Insufficient levels of these precursor amino acids in the medium can limit production.

  • Improper Culture Conditions: Parameters such as pH, temperature, and aeration play a significant role in triggering secondary metabolism.[3][4]

  • Strain Viability and Genetics: The specific strain of Aspergillus flavus and its genetic stability can impact its ability to produce this compound.[6]

  • Suboptimal Extraction and Purification: The methods used to extract and purify this compound from the culture can also affect the final yield.

Q2: How does the composition of the culture medium affect this compound production?

The composition of the culture medium is one of the most influential factors in secondary metabolite production.[1] For this compound, consider the following:

  • Carbon Source: While glucose is a common carbon source, its concentration can be optimized. Some studies on related secondary metabolites have shown that different sugars or concentrations can alter yields.[7][8]

  • Nitrogen Source: The type and concentration of the nitrogen source are crucial. Yeast extract has been shown to be effective for the production of this compound and other secondary metabolites.[7][8][9] The choice between nitrate and ammonium-based media can also influence mycotoxin production.[2]

  • Precursor Amino Acids: Direct supplementation of the medium with L-leucine and L-isoleucine, the biosynthetic precursors of this compound, may enhance yields.[5]

  • Trace Elements and Metal Ions: Metal ions can act as cofactors for enzymes in the biosynthetic pathway. Iron, in particular, is known to interact with this compound.[10][11]

Q3: What are the optimal pH and temperature for this compound production?

Optimal pH and temperature can be strain-specific. However, for many Aspergillus species, secondary metabolite production is often favored under slightly acidic conditions and at temperatures slightly below the optimum for vegetative growth. It is recommended to perform a pH and temperature optimization experiment for your specific strain. A starting point for optimization could be a pH range of 4.0 to 7.0 and a temperature range of 25°C to 30°C.[3][4]

Q4: Can aeration and agitation of my liquid culture impact the yield?

Yes, aeration and agitation are critical, especially for submerged cultures. These factors influence the dissolved oxygen concentration in the medium, which can affect fungal physiology and secondary metabolite production. Insufficient aeration can limit growth and metabolism, while excessive agitation can cause shear stress on the mycelia. Optimization of shaking speed (rpm) in an incubator shaker is a key step in maximizing yield.

Q5: My extraction protocol seems inefficient. What are some recommended methods for this compound extraction?

This compound is a pale yellow, crystalline compound.[5] Efficient extraction is key to obtaining a good yield. A common approach involves:

  • Separation of Mycelia: The fungal biomass is first separated from the liquid culture medium by filtration or centrifugation.

  • Solvent Extraction: The culture filtrate is then extracted with an organic solvent. Due to its acidic properties, adjusting the pH of the filtrate before extraction may improve partitioning into the organic phase. Common solvents for extracting secondary metabolites include ethyl acetate.[12]

  • Concentration: The organic extract is then concentrated under reduced pressure to obtain the crude this compound.

  • Purification: Further purification can be achieved through techniques like column chromatography or crystallization.

It is important to note that this compound can form a red pigment, ferriaspergillin, in the presence of iron, which might be observed during extraction.[10][11]

Troubleshooting Guides

Table 1: Troubleshooting Low this compound Yields
Issue Potential Cause Recommended Action
Good Growth, Low Yield Suboptimal media composition.Test different carbon and nitrogen sources (see Table 2). Supplement media with L-leucine and L-isoleucine.
Inappropriate culture conditions.Optimize pH, temperature, and aeration (shaking speed) through systematic experiments.
Strain degradation.Re-culture from a fresh stock or a single spore isolate. Verify the strain's identity and production capability.
Inconsistent Yields Variability in media preparation.Ensure consistent preparation of media, including pH adjustment and sterilization.
Inoculum variability.Standardize the inoculum size and age.
No this compound Detected Incorrect strain or loss of production.Confirm the identity of your Aspergillus flavus strain. Some strains may not produce this compound.[6]
Problems with analytical methods.Verify your analytical method (e.g., HPLC, LC-MS) with a known standard of this compound.
Inefficient extraction.Optimize your extraction protocol, including solvent choice and pH adjustment of the culture filtrate.

Data on Culture Conditions for Secondary Metabolite Production

Table 2: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production in Aspergillus Species

Note: This table provides a general guide based on studies of secondary metabolite production in Aspergillus. Optimal conditions for this compound may vary.

Nutrient Source Concentration (g/L) Effect on Secondary Metabolite Yield Reference
Carbon Glucose50 - 150Generally effective, but high concentrations can sometimes be inhibitory.[7][12]
Sucrose50 - 100Can be a good alternative to glucose.[7][8]
Nitrogen Yeast Extract5 - 20Often promotes high yields of various secondary metabolites.[7][8][9][12]
Peptone5 - 10Another effective complex nitrogen source.[4]
Ammonium Salts2 - 5Can be used, but the effect can be repressive for some mycotoxins compared to other sources.[2][7]
Nitrate Salts2 - 5Can enhance the production of some secondary metabolites while repressing others.[2]

Experimental Protocols

Protocol 1: Optimization of Culture Conditions for this compound Production
  • Prepare a Basal Medium: Start with a known medium formulation that supports Aspergillus flavus growth, for example, a yeast extract-sucrose (YES) medium.

  • Vary One Parameter at a Time:

    • pH: Prepare several flasks of the basal medium and adjust the pH of each to a different value (e.g., 4.0, 5.0, 6.0, 7.0) using HCl or NaOH before autoclaving.

    • Temperature: Inoculate several flasks of the basal medium and incubate them at different temperatures (e.g., 25°C, 28°C, 30°C).

    • Carbon Source: Prepare media with different carbon sources (e.g., glucose, sucrose, maltose) at the same molar concentration of carbon.

    • Nitrogen Source: Prepare media with different nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) at the same molar concentration of nitrogen.

  • Inoculation: Inoculate each flask with a standardized amount of Aspergillus flavus spores or mycelial suspension.

  • Incubation: Incubate the cultures under consistent agitation (e.g., 150-180 rpm) for a set period (e.g., 7-14 days).[8]

  • Extraction and Analysis: At the end of the incubation period, harvest the cultures, extract the this compound, and quantify the yield using a suitable analytical method like HPLC.

  • Data Analysis: Compare the yields obtained under the different conditions to identify the optimal parameters.

Protocol 2: Extraction of this compound
  • Harvesting: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Acidification: Adjust the pH of the culture filtrate to approximately 3.0-4.0 with a suitable acid (e.g., 2M HCl).

  • Solvent Partitioning: Transfer the acidified filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Drying: Pool the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the sodium sulfate and evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Visualizations

Aspergillic_Acid_Biosynthesis This compound Biosynthetic Pathway Leu L-Leucine AsaC AsaC (NRPS-like) Leu->AsaC Ile L-Isoleucine Ile->AsaC Precursor Cyclic Dipeptide Precursor AsaC->Precursor Deoxyaspergillic_Acid Deoxythis compound Precursor->Deoxyaspergillic_Acid Oxidation AsaD AsaD (P450 Oxidase) AsaD->Deoxyaspergillic_Acid Aspergillic_Acid This compound Deoxyaspergillic_Acid->Aspergillic_Acid Hydroxylation AsaB AsaB (Hydrolase/Hydroxylase) AsaB->Aspergillic_Acid

Caption: Biosynthesis of this compound from precursor amino acids.

Yield_Optimization_Workflow Experimental Workflow for Yield Optimization Start Start: Low this compound Yield Strain Strain Verification & Revival Start->Strain Media Media Optimization (Carbon, Nitrogen, Precursors) Strain->Media Conditions Culture Condition Optimization (pH, Temp, Aeration) Media->Conditions Extraction Extraction Protocol Optimization Conditions->Extraction Analysis Analytical Method Validation Extraction->Analysis ScaleUp Scale-up Culture Analysis->ScaleUp Troubleshooting_Decision_Tree Troubleshooting Decision Tree Start Low/No this compound Yield Growth Is Fungal Growth Normal? Start->Growth Media Optimize Media Composition (C/N sources, precursors) Growth->Media Yes Strain Check Strain Viability/Purity Growth->Strain No Conditions Optimize Culture Conditions (pH, Temp, Aeration) Media->Conditions Extraction Is Extraction Protocol Validated? Conditions->Extraction Strain->Media OptimizeExtraction Optimize Extraction Protocol Extraction->OptimizeExtraction No Analysis Is Analytical Method Validated? Extraction->Analysis Yes Success Improved Yield OptimizeExtraction->Success OptimizeAnalysis Validate Analytical Method Analysis->OptimizeAnalysis No Analysis->Success Yes OptimizeAnalysis->Success

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Aspergillic Acid and Neoaspergillic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillic acid and neothis compound are pyrazine-derived mycotoxins produced by several species of the genus Aspergillus. Structurally, they are cyclic hydroxamic acids that differ in the substitution pattern of their side chains. Both compounds have garnered interest in the scientific community for their significant biological activities, including antimicrobial and cytotoxic effects. This guide provides a comparative overview of the bioactivity of this compound and neothis compound, supported by available experimental data, to aid researchers in their potential applications in drug discovery and development.

Comparative Bioactivity Data

While both this compound and neothis compound are recognized for their biological activities, direct comparative studies under identical experimental conditions are limited in the currently available literature. However, individual studies provide valuable insights into their potency.

BioactivityCompoundOrganism/Cell LineMetricValueReference
Antibacterial Neothis compoundGram-positive and Gram-negative bacteriaMIC0.49 - 15.62 µg/mL
This compoundGram-positive and Gram-negative bacteria-Potent inhibitory activity reported
Antifungal Neothis compoundCandida albicans-Potent inhibitory activity reported
This compoundCandida albicans-More potent than neohydroxythis compound
Cytotoxicity Neothis compoundSPC-A-1, BEL-7402, SGC-7901, K562IC507.99 - 24.90 µg/mL
This compoundU937IC50Mild cytotoxicity reported for derivatives

Note: The provided data for this compound is largely qualitative from the available search results. A direct quantitative comparison with neothis compound requires further experimental investigation. One study noted that this compound demonstrated more potent inhibitory activities than neohydroxythis compound and hydroxythis compound against B. subtilis, E. coli, S. aureus, and Candida albicans.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of bioactivity studies. Below are generalized, yet comprehensive, methodologies for assessing the antibacterial and cytotoxic effects of this compound and neothis compound.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of this compound and neothis compound are prepared in a suitable solvent (e.g., DMSO). A series of twofold serial dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment with Test Compounds: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or neothis compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of absorbance versus compound concentration.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both this compound and neothis compound is believed to be their ability to chelate metal ions, particularly iron, due to the presence of the hydroxamic acid functional group. This sequestration of essential metal ions can disrupt various cellular processes that are dependent on these ions as cofactors for enzymes.

Iron_Chelation_Mechanism cluster_0 Cellular Environment Aspergillic_Acid This compound / Neothis compound Fe3_ion Fe³⁺ (Iron) Aspergillic_Acid->Fe3_ion Chelation Cellular_Processes Essential Cellular Processes Aspergillic_Acid->Cellular_Processes Inhibition Essential_Enzymes Iron-Dependent Enzymes Fe3_ion->Essential_Enzymes Cofactor for Essential_Enzymes->Cellular_Processes Catalyzes

Caption: Proposed mechanism of action via iron chelation.

The chelation of iron by these compounds can lead to the inhibition of iron-dependent enzymes that are critical for cellular respiration, DNA synthesis, and other vital metabolic pathways. This disruption of essential cellular functions ultimately results in the observed antibacterial, antifungal, and cytotoxic effects. While specific signaling pathway modulations are not extensively detailed in the available literature, the downstream effects of iron deprivation are likely to involve stress-response pathways and pathways regulating cell proliferation and death.

Conclusion

This compound and neothis compound are potent bioactive compounds with demonstrated antimicrobial and cytotoxic activities. Neothis compound has shown significant efficacy against a range of bacteria and cancer cell lines, with specific MIC and IC50 values reported. While quantitative data for a direct comparison with this compound is sparse, historical and qualitative data suggest it possesses a similar and potent bioactivity profile. The primary mechanism of action for both compounds is attributed to their iron-chelating properties. Further research, particularly direct comparative studies and elucidation of their effects on specific cellular signaling pathways, is warranted to fully understand their therapeutic potential.

Comparative Toxicity of Aspergillic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative analysis of the toxicity of aspergillic acid and its derivatives, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of directly comparable experimental data in existing literature, this document synthesizes available toxicity values, presents detailed experimental protocols for key assays, and includes a workflow for the systematic evaluation of these compounds.

Quantitative Data Summary

The table below summarizes the available quantitative toxicity data for this compound analogs. It is important to note that these values were obtained from different experimental assays, which should be taken into consideration when comparing the toxicity of these compounds. A significant gap in the literature is the absence of a reported LC50 value for this compound in the brine shrimp lethality assay, which would allow for a more direct comparison with its analogs.

CompoundChemical ClassAssay TypeTest Organism/Cell LineToxicity Value (unit)
Neothis compound PyrazinoneLethal Dose 50 (LD50)Mice125 mg/kg[1]
Aluminiumneoaspergillin Pyrazinone Metal ComplexBrine Shrimp Lethality Assay (LC50)Artemia salina2.59 µM[2]
Zirconiumneoaspergillin Pyrazinone Metal ComplexBrine Shrimp Lethality Assay (LC50)Artemia salina205.67 µM[2]
Aspergilliamide Pyrazinone DerivativeBrine Shrimp Lethality Assay (LC50)Artemia salina10.35 µM[2]
Ferrineoaspergillin Pyrazinone Metal ComplexBrine Shrimp Lethality Assay (LC50)Artemia salina16.32 µM[2]
Flavacol Pyrazinone PrecursorBrine Shrimp Lethality Assay (LC50)Artemia salina12.61 µM[2]
Neothis compound PyrazinoneBrine Shrimp Lethality Assay (LC50)Artemia salina5.86 µM[2]

A lower LD50 or LC50 value is indicative of higher toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the toxicity of this compound and its analogs. These protocols are generalized and may need to be adapted for specific experimental conditions.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Culture: Plate human cancer cells (e.g., HeLa) in 96-well plates at a density of 1 × 10⁴ cells per well in 100 µL of DMEM medium supplemented with 10% fetal bovine serum and antibiotics. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]

  • Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent like DMSO. Serially dilute the compounds in the culture medium to achieve the desired final concentrations. Replace the existing medium with 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the cells with the test compounds for a period of 48 hours.[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/ml) to each well and incubate for an additional 2 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 595 nm using a microplate reader.[3]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that causes a 50% reduction in cell viability.

Brine Shrimp Lethality Assay

This is a simple and cost-effective preliminary toxicity screening method.

Principle: This assay determines the concentration of a substance that is lethal to 50% of brine shrimp (Artemia salina) larvae (nauplii) over a 24-hour period.

Protocol:

  • Hatching of Brine Shrimp: Hatch brine shrimp eggs in artificial seawater under illumination for 24-48 hours.

  • Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent and create a series of dilutions in seawater, for example, at concentrations of 1, 10, 100, and 1000 ppm.[4]

  • Exposure of Nauplii: Transfer ten nauplii into each vial containing the test solutions.[4]

  • Incubation and Observation: After 24 hours of exposure, count the number of surviving nauplii.[4]

  • LC50 Determination: The median lethal concentration (LC50) is determined using probit analysis.[4]

Acute Oral Toxicity (LD50) in Mice

This in vivo assay is used to determine the median lethal dose of a substance.

Principle: The LD50 is the statistically estimated dose of a substance that is expected to be lethal to 50% of the test animals.

Protocol:

  • Animal Acclimatization: Use a single sex of healthy, young adult mice that have been acclimatized to the laboratory environment.

  • Dose Formulation: Prepare various concentrations of the test substance in a suitable vehicle.

  • Administration: Administer a single dose of the substance to different groups of mice via oral gavage.

  • Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.

  • LD50 Calculation: The LD50 value is calculated using established statistical methods, such as the Reed and Muench formula.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comparative toxicity assessment of this compound and its analogs, from initial screening to mechanistic studies.

cluster_screening In Vitro & In Vivo Screening cluster_mechanistic Mechanistic Investigation cluster_analysis Comparative Analysis Compound This compound & Analogs BSLA Brine Shrimp Lethality Assay (LC50) Compound->BSLA MTT Cytotoxicity Assay (IC50) Compound->MTT STR Structure-Toxicity Relationship BSLA->STR LD50 Acute Oral Toxicity in Mice (LD50) MTT->LD50 Prioritize based on potency Apoptosis Apoptosis vs. Necrosis Assays MTT->Apoptosis MTT->STR Ion_Chelation Ion Chelation Studies LD50->Ion_Chelation LD50->STR Signaling Signaling Pathway Analysis Apoptosis->Signaling

References

A Comparative Analysis of Aspergillus flavus Mycotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse toxicological profiles of mycotoxins produced by Aspergillus flavus is critical for risk assessment and the development of therapeutic interventions. This guide provides a comprehensive comparison of the major mycotoxins produced by this fungus, with a focus on their toxicity, mechanisms of action, and the experimental methodologies used for their characterization.

Aspergillus flavus is a common mold that contaminates a wide range of agricultural commodities, producing a variety of mycotoxins that pose a significant threat to human and animal health.[1][2] The most notorious of these are the aflatoxins, but other toxic compounds, including cyclopiazonic acid, aflatrem, and 3-nitropropionic acid, are also produced and contribute to the overall toxicity of A. flavus contaminated sources.[3] This guide will delve into a comparative analysis of these mycotoxins.

Quantitative Toxicity Comparison

The acute toxicity of Aspergillus flavus mycotoxins varies significantly. Aflatoxin B1 is widely recognized as the most potent of the group.[4] The following tables summarize the available quantitative toxicity data (LD50 values) for the major mycotoxins produced by A. flavus.

MycotoxinAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
Aflatoxin B1 Male RatOral7.2[4][5]
Female RatOral17.9[4][5]
Male RatIntraperitoneal6.0[4][5]
Male Rat (Fisher)Intraperitoneal1.2[6]
Male Mouse (C57BL/6)Intraperitoneal>60[6]
Cyclopiazonic Acid RatOral36[7]
Rat-13[8]
MouseOral12[9]
ChickenOral36-63[9]
Dog-0.5 (repeated exposure)[9]
3-Nitropropionic Acid RatIntraperitoneal67[10]
RatSubcutaneous22[10]
MouseOral68.1[10][11]
MouseIntravenous50[10]
Aflatrem RatIntraperitoneal3[12][13]

Table 1: Comparative Acute Toxicity (LD50) of Aspergillus flavus Mycotoxins. This table provides a summary of the median lethal dose (LD50) values for the major mycotoxins produced by A. flavus in various animal models and routes of administration.

Mechanisms of Action and Signaling Pathways

The toxic effects of Aspergillus flavus mycotoxins are mediated by diverse molecular mechanisms, targeting different cellular components and signaling pathways.

Aflatoxin B1: Genotoxicity and Cellular Stress

Aflatoxin B1 (AFB1) is a potent hepatocarcinogen.[14] Its toxicity is primarily attributed to its metabolic activation in the liver by cytochrome P450 enzymes to a reactive epoxide intermediate, AFB1-8,9-epoxide. This epoxide readily binds to DNA, forming adducts that can lead to mutations and cancer.[15] Beyond its genotoxicity, AFB1 induces oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage, apoptosis, and cell cycle arrest.[16] Several signaling pathways are implicated in AFB1-induced neurotoxicity, including the activation of gasdermin D, Toll-like receptors (TLR2, TLR4), and the modulation of Akt, NF-κB, ERK/MAPK, and protein kinase C (PKC) pathways.[17]

Aflatoxin_B1_Signaling AFB1 Aflatoxin B1 CYP450 Cytochrome P450 (in Liver) AFB1->CYP450 Metabolic Activation ROS Reactive Oxygen Species (ROS) AFB1->ROS Induces Signaling_Pathways Signaling Pathways (Akt, NF-κB, MAPK) AFB1->Signaling_Pathways Modulates AFB1_epoxide AFB1-8,9-epoxide CYP450->AFB1_epoxide DNA DNA AFB1_epoxide->DNA Binds to DNA_adducts DNA Adducts DNA->DNA_adducts Mutations Mutations DNA_adducts->Mutations Cancer Hepatocellular Carcinoma Mutations->Cancer Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neurotoxicity Neurotoxicity Signaling_Pathways->Neurotoxicity

Caption: Aflatoxin B1 mechanism of action.

Cyclopiazonic Acid: Disruption of Calcium Homeostasis

Cyclopiazonic acid (CPA) is a neurotoxin that specifically inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[9] These pumps are crucial for maintaining low cytosolic calcium concentrations by sequestering calcium ions into the endoplasmic and sarcoplasmic reticulum. By inhibiting SERCA, CPA leads to an increase in cytosolic calcium levels, disrupting calcium signaling pathways that regulate a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[18][19][20]

Cyclopiazonic_Acid_Signaling CPA Cyclopiazonic Acid (CPA) SERCA SERCA Pump (in ER/SR membrane) CPA->SERCA Inhibits Ca_ER Ca²⁺ in ER/SR SERCA->Ca_ER Pumps Ca²⁺ into Ca_Cytosol Cytosolic Ca²⁺ Ca_ER->Ca_Cytosol Release Ca_Signaling Altered Ca²⁺ Signaling Ca_Cytosol->Ca_Signaling Cellular_Dysfunction Cellular Dysfunction (e.g., impaired muscle function, neurotoxicity) Ca_Signaling->Cellular_Dysfunction

Caption: Cyclopiazonic acid mechanism of action.

Aflatrem: Modulation of GABAergic Neurotransmission

Aflatrem is a potent tremorgenic mycotoxin that exerts its neurotoxic effects by modulating the activity of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[21] Aflatrem potentiates the GABA-induced chloride current, enhancing the inhibitory effects of GABA.[21] This disruption of the delicate balance between excitatory and inhibitory neurotransmission can lead to the characteristic tremors and convulsions associated with aflatrem intoxication.[12][13]

Aflatrem_Signaling Aflatrem Aflatrem GABA_A_Receptor GABA-A Receptor Aflatrem->GABA_A_Receptor Potentiates Cl_channel Chloride (Cl⁻) Channel GABA_A_Receptor->Cl_channel Opens GABA GABA GABA->GABA_A_Receptor Binds to Cl_influx Increased Cl⁻ Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Neurotoxicity Neurotoxicity (Tremors, Convulsions) Hyperpolarization->Neurotoxicity

Caption: Aflatrem mechanism of action.

3-Nitropropionic Acid: Mitochondrial Dysfunction

3-Nitropropionic acid (3-NPA) is a potent mitochondrial toxin that causes neurodegeneration.[20] Its primary mechanism of action is the irreversible inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[22][23][24] This inhibition disrupts cellular energy metabolism, leading to ATP depletion, oxidative stress, and ultimately, cell death, particularly in highly metabolic tissues like the brain.[20]

Caption: 3-Nitropropionic acid mechanism of action.

Experimental Protocols

Accurate detection and quantification of Aspergillus flavus mycotoxins are essential for research and regulatory purposes. The following outlines a general workflow for mycotoxin analysis.

General Experimental Workflow for Mycotoxin Analysis

Mycotoxin_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Cleanup cluster_2 Analysis cluster_3 Data Analysis Sample Sample Collection (e.g., grains, nuts) Grinding Grinding & Homogenization Sample->Grinding Extraction Solvent Extraction (e.g., Methanol/Water) Grinding->Extraction Cleanup Immunoaffinity Column Cleanup Extraction->Cleanup Derivatization Derivatization (for some mycotoxins) Cleanup->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) Derivatization->HPLC Detection Fluorescence Detection (FLD) HPLC->Detection Quantification Quantification (using standard curves) Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for mycotoxin analysis.

1. Sample Preparation:

  • Homogenization: The laboratory sample is finely ground and mixed thoroughly to ensure a representative sample.[25]

  • Extraction: A known weight of the homogenized sample is extracted with a suitable solvent mixture, commonly methanol/water or acetonitrile/water.[26][27] Sodium chloride is often added to improve extraction efficiency.[26] The mixture is shaken or blended to ensure thorough extraction of the mycotoxins.

  • Filtration: The extract is filtered to remove solid particles.

2. Cleanup:

  • Immunoaffinity Chromatography: The filtered extract is passed through an immunoaffinity column containing antibodies specific to the mycotoxin of interest. This step is highly selective and removes many interfering compounds.[27]

  • Washing: The column is washed to remove any remaining impurities.

  • Elution: The mycotoxin is eluted from the column using a solvent such as methanol.

3. Derivatization (for Aflatoxins B1 and G1):

  • To enhance the fluorescence of aflatoxins B1 and G1 for detection, a post-column derivatization step is often employed. This can be achieved using photochemical reactors (UVE™) or by reaction with reagents like trifluoroacetic acid.[26][27]

4. HPLC-FLD Analysis:

  • Chromatographic Separation: The cleaned and derivatized extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column. The mycotoxins are separated based on their affinity for the column and the mobile phase.[27][28]

  • Fluorescence Detection: As the separated mycotoxins elute from the column, they are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths.[27][28]

5. Quantification:

  • The concentration of each mycotoxin in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified mycotoxin standards.[27][28]

This guide provides a foundational understanding of the comparative toxicology of major Aspergillus flavus mycotoxins. For more in-depth information, researchers are encouraged to consult the cited literature.

References

Co-occurrence of Aspergillic Acid and Aflatoxins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the co-occurrence, toxicological pathways, and analytical methodologies for aspergillic acid and aflatoxins, two significant mycotoxins produced by Aspergillus flavus. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Aspergillus flavus is a ubiquitous fungus capable of contaminating a wide range of agricultural commodities, including maize, peanuts, and cottonseed. This mold is notorious for its production of aflatoxins, a group of highly carcinogenic secondary metabolites that pose a significant threat to food safety and public health. However, A. flavus also produces a diverse array of other secondary metabolites, including this compound, a pyrazinone with antimicrobial properties. The co-occurrence of these mycotoxins is of increasing interest due to the potential for synergistic toxic effects and the need for comprehensive analytical methods to ensure food and feed safety. This guide provides a comparative overview of this compound and aflatoxins, focusing on their co-occurrence, toxicological pathways, and the analytical methods for their simultaneous detection.

Co-occurrence of this compound and Aflatoxins

While extensive research has focused on the prevalence of aflatoxins in various commodities, data on the simultaneous quantitative occurrence of this compound is less abundant. However, studies on the metabolic profiling of Aspergillus species provide strong evidence for their co-production. For instance, a study on Aspergillus isolates from peanuts revealed that while 58.6% produced aflatoxins, 100% of the same isolates were capable of producing this compound. This suggests a high potential for the co-contamination of food and feed with both mycotoxins.

Table 1: In Vitro Mycotoxin Production by Aspergillus flavus Isolates from Peanuts

MycotoxinPercentage of Producing Isolates (%)
This compound100%
Cyclopiazonic Acid68.5%
Aflatoxins58.6%

Note: This table is based on in vitro production capabilities of fungal isolates and highlights the potential for co-occurrence. Quantitative data on the natural co-occurrence in food and feed samples is currently limited in published literature.

Comparative Toxicology and Signaling Pathways

Aflatoxins and this compound elicit their toxic effects through distinct molecular mechanisms. Aflatoxin B1 (AFB1), the most potent of the aflatoxins, is a genotoxic carcinogen that primarily targets the liver. In contrast, the toxicity of this compound is primarily attributed to its ability to chelate metal ions, which can disrupt various cellular processes.

Aflatoxin Signaling Pathways

Aflatoxin B1 requires metabolic activation by cytochrome P450 enzymes in the liver to form the highly reactive AFB1-8,9-epoxide. This epoxide can bind to DNA and proteins, leading to mutations and cellular damage. The toxic effects of aflatoxins are mediated through several key signaling pathways:

  • p53 Pathway: AFB1-induced DNA damage can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.

  • Oxidative Stress Pathways (Nrf2/ARE): Aflatoxin metabolism generates reactive oxygen species (ROS), leading to oxidative stress. The Nrf2-ARE pathway, a major regulator of the antioxidant response, is often modulated in response to aflatoxin exposure.

  • Inflammatory Pathways (NF-κB): Aflatoxins can induce an inflammatory response by activating the NF-κB signaling pathway, contributing to liver injury.

  • PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, can be dysregulated by aflatoxins, contributing to their carcinogenic effects.

This compound Toxicity Pathway

The primary mechanism of this compound's toxicity is its function as a hydroxamic acid, which allows it to chelate essential metal ions, particularly iron. This chelation can disrupt the function of metalloenzymes and other iron-dependent cellular processes. While detailed signaling pathway studies comparable to those for aflatoxins are limited, the ion chelation activity is the key toxicological feature.

Diagram 1: Comparative Signaling Pathways of Aflatoxin B1 and this compound

G cluster_aflatoxin Aflatoxin B1 Toxicity cluster_aspergillic_acid This compound Toxicity AFB1 Aflatoxin B1 CYP450 CYP450 Activation AFB1->CYP450 PI3K PI3K/Akt/mTOR Pathway AFB1->PI3K AFB1_epoxide AFB1-8,9-epoxide CYP450->AFB1_epoxide DNA_damage DNA Adducts / Damage AFB1_epoxide->DNA_damage ROS Reactive Oxygen Species (ROS) AFB1_epoxide->ROS p53 p53 Activation DNA_damage->p53 apoptosis Apoptosis p53->apoptosis Nrf2 Nrf2/ARE Pathway ROS->Nrf2 NFkB NF-κB Activation ROS->NFkB antioxidant_response Antioxidant Response Nrf2->antioxidant_response inflammation Inflammation NFkB->inflammation cell_proliferation Cell Proliferation PI3K->cell_proliferation AA This compound ion_chelation Metal Ion Chelation (e.g., Fe³⁺) AA->ion_chelation enzyme_inhibition Metalloenzyme Inhibition ion_chelation->enzyme_inhibition cellular_disruption Disruption of Cellular Processes enzyme_inhibition->cellular_disruption

Caption: Comparative signaling pathways of aflatoxin B1 and this compound.

Experimental Protocols for Simultaneous Analysis

Proposed Experimental Workflow

Diagram 2: Experimental Workflow for Simultaneous Analysis

G sample_prep 1. Sample Preparation (Homogenization) extraction 2. Extraction (Acetonitrile/Water/Formic Acid) sample_prep->extraction cleanup 3. Clean-up (dSPE with MgSO₄, NaCl, C18) extraction->cleanup filtration 4. Filtration (0.22 µm PTFE filter) cleanup->filtration lcms_analysis 5. LC-MS/MS Analysis (C18 column, Gradient Elution) filtration->lcms_analysis data_processing 6. Data Processing (Quantification and Confirmation) lcms_analysis->data_processing

Caption: A typical experimental workflow for the analysis of mycotoxins.

Detailed Methodological Steps

1. Sample Preparation:

  • Homogenize a representative sample of the food or feed commodity (e.g., maize, peanuts) to a fine powder.

2. Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of an extraction solvent mixture, typically acetonitrile/water/formic acid (e.g., 80:19:1, v/v/v).

  • Vortex vigorously for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

3. Clean-up (Dispersive Solid-Phase Extraction - dSPE):

  • Transfer a 10 mL aliquot of the supernatant to a 15 mL centrifuge tube containing a dSPE salt mixture (e.g., 1.5 g MgSO₄, 0.5 g NaCl, and 0.5 g C18 sorbent).

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

4. Filtration and Dilution:

  • Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm PTFE syringe filter.

  • Dilute the filtered extract with the initial mobile phase (e.g., 1:1) to minimize matrix effects.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid and 5 mM ammonium formate (B).

    • Gradient Program: A typical gradient might start at 10% B, increase to 95% B over 10 minutes, hold for 3 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization in positive mode (ESI+) is generally suitable for both aflatoxins and this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) should be used for quantification and confirmation of the target analytes. Specific precursor and product ion transitions need to be optimized for each compound.

Table 2: Proposed LC-MS/MS Parameters for this compound and Aflatoxins

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound225.2153.1125.120
Aflatoxin B1313.1285.1241.135
Aflatoxin B2315.1287.1259.135
Aflatoxin G1329.1311.1243.130
Aflatoxin G2331.1313.1245.130

Note: These parameters are proposed based on the chemical structures and may require optimization on the specific instrument used.

Conclusion

The co-occurrence of this compound and aflatoxins in agricultural commodities is a plausible and potentially significant food safety concern that warrants further investigation. While quantitative data on their simultaneous presence in food and feed are currently scarce, the high frequency of this compound production by aflatoxigenic fungi underscores the need for comprehensive monitoring. The distinct toxicological pathways of these mycotoxins—genotoxicity for aflatoxins and ion chelation for this compound—suggest the possibility of complex toxicological interactions. The development and validation of robust analytical methods, such as the proposed LC-MS/MS protocol, are crucial for gathering the necessary data to assess the risks associated with their co-exposure and to ensure the safety of the global food supply. Future research should focus on conducting surveys of various commodities to quantify the co-occurrence of these mycotoxins and on investigating their potential synergistic or additive toxic effects.

Unraveling the Cross-Reactivity Profiles of Aspergillic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount for assessing their specificity and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of aspergillic acid derivatives, focusing on their antimicrobial and anticancer activities. The information is presented with supporting experimental data and detailed methodologies to aid in the evaluation and potential development of these natural products.

This compound and its derivatives are a class of pyrazinone-containing secondary metabolites produced by various species of the fungus Aspergillus. These compounds have garnered interest for their diverse biological activities, including antibacterial, antifungal, and antitumoral properties. However, a critical aspect of their potential therapeutic application lies in their selectivity and cross-reactivity with different biological targets. This guide aims to consolidate the available quantitative data to facilitate a clearer understanding of their activity spectrum.

Comparative Analysis of Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound derivatives against a panel of bacterial strains and human cancer cell lines.

Antibacterial Activity

Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent. The data presented below for neothis compound, a prominent derivative of this compound, demonstrates its activity against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Neothis compound Against Various Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive0.98
Bacillus subtilisGram-positive0.49
Bacillus cereusGram-positive1.95
Micrococcus luteusGram-positive15.62
Escherichia coliGram-negative3.90
Pseudomonas aeruginosaGram-negative7.81
Salmonella entericaGram-negative3.90

Data sourced from "Biological Evaluation of Neothis compound, a Pyrazine Hydroxamic Acid Produced by Mixed Cultures of two Marine-derived Mangrove Epiphytic Fungi".

Anticancer Activity

The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for neothis compound are presented below, indicating its potential as an anticancer agent.

Table 2: Cytotoxic Activity (IC50) of Neothis compound Against Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µg/mL)
SPC-A-1Lung Adenocarcinoma7.99
BEL-7402Hepatocellular Carcinoma9.88
SGC-7901Gastric Adenocarcinoma24.90
K562Chronic Myelogenous Leukemia15.70

Data sourced from "Biological Evaluation of Neothis compound, a Pyrazine Hydroxamic Acid Produced by Mixed Cultures of two Marine-derived Mangrove Epiphytic Fungi".

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of neothis compound was determined using a broth microdilution method.

  • Bacterial Strains and Culture Conditions: The tested bacterial strains were cultured in Mueller-Hinton broth (MHB) at 37°C.

  • Preparation of Inoculum: Bacterial suspensions were prepared and adjusted to a concentration of 1 × 10⁶ colony-forming units (CFU)/mL.

  • Assay Procedure:

    • The compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in MHB in a 96-well microtiter plate.

    • An equal volume of the bacterial inoculum was added to each well.

    • The final concentrations of the compound ranged from 0.24 to 500 µg/mL.

    • The plates were incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of neothis compound on human cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines and Culture Conditions: Human cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

    • The cells were then treated with various concentrations of neothis compound (dissolved in DMSO) for 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the MIC and MTT assays.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture in MHB start->bacterial_culture compound_prep Compound Serial Dilution in 96-well plate start->compound_prep inoculum_prep Inoculum Preparation (1x10^6 CFU/mL) bacterial_culture->inoculum_prep inoculation Inoculate plates with bacterial suspension compound_prep->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 24 hours inoculation->incubation read_results Visually assess for bacterial growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end_mic End determine_mic->end_mic

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

MTT_Workflow cluster_prep_mtt Preparation cluster_incubation_mtt Incubation cluster_measurement Measurement cluster_analysis_mtt Analysis start_mtt Start cell_seeding Seed cells in 96-well plate start_mtt->cell_seeding compound_treatment Treat cells with compound dilutions cell_seeding->compound_treatment incubation_48h Incubate for 48 hours compound_treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h dissolve_formazan Dissolve formazan crystals with DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 490 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_mtt End calculate_ic50->end_mtt

Workflow for the MTT Cytotoxicity Assay.

Concluding Remarks

The presented data provides a foundational understanding of the cross-reactivity of neothis compound. Its broad-spectrum antibacterial activity and notable cytotoxicity against various cancer cell lines highlight its potential as a lead compound for drug discovery. However, this guide also underscores the need for further research. To build a comprehensive cross-reactivity profile, it is essential to:

  • Expand the panel of derivatives: Conduct comparative studies with other this compound derivatives, such as this compound and hydroxythis compound, to understand the structure-activity relationships.

  • Broaden the target scope: Test these compounds against a wider range of bacterial and fungal pathogens, as well as a more diverse panel of cancer cell lines and normal cell lines to assess selectivity.

  • Elucidate mechanisms of action: Investigate the specific molecular targets and signaling pathways affected by these compounds to understand the basis of their biological activity and potential off-target effects.

This comparative guide serves as a valuable resource for researchers in the field, providing a clear summary of the current knowledge and a roadmap for future investigations into the therapeutic potential of this compound derivatives.

A Comparative Guide to the In Vivo Efficacy of Antifungal Agents: Evaluating Aspergillic Acid in Context

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in vivo efficacy studies of antifungal agents. Due to a lack of available in vivo research on aspergillic acid, this document establishes a framework for evaluation by presenting data on established and novel antifungal compounds. This allows for an objective comparison of performance and provides a roadmap for potential future studies of this compound.

This compound, a mycotoxin produced by certain strains of Aspergillus flavus, has been recognized for its antibiotic and antifungal properties[1][2]. It is a pale yellow crystalline compound with the molecular formula C₁₂H₂₀N₂O₂[1]. Its antimicrobial activity is attributed to its cyclic hydroxamic acid structure[1][3]. While in vitro studies have demonstrated its potential, there is a notable absence of publicly available data on the in vivo efficacy of this compound against fungal infections.

This guide will first summarize the known in vitro activity and toxicity of this compound and its analogs. It will then present a detailed comparison of the in vivo efficacy of representative antifungal agents, providing the necessary context to evaluate the potential of new candidates like this compound.

This compound: In Vitro Activity and Toxicity Profile

In vitro studies have confirmed the antibacterial and antifungal properties of this compound[1][2]. For instance, its inhibitory activity has been noted against various bacteria[1]. The related compound, neothis compound, has also demonstrated antibacterial, antifungal, and antitumoral effects[4].

The toxicity of this compound is linked to its hydroxamic acid functional group, which can chelate physiologically important ions[1]. A study on analogues of this compound reported the lethal dose (LD50) of neothis compound in mice to be 125 mg/kg, indicating significant toxicity[4]. This toxicological profile is a critical consideration for any potential therapeutic application and necessitates further investigation.

Benchmarking In Vivo Antifungal Efficacy: Comparator Studies

To understand the requirements for a viable antifungal drug, it is essential to examine the in vivo performance of established and emerging therapies. The following sections detail the experimental protocols and efficacy data for representative antifungal agents against Aspergillus fumigatus, a common and often drug-resistant fungal pathogen.

The evaluation of antifungal agents in vivo typically involves infecting immunocompromised animal models with a pathogenic fungus and then administering the test compound. Key parameters measured include survival rates, fungal burden in target organs, and inflammatory markers.

A common experimental workflow is as follows:

experimental_workflow cluster_setup Animal Model Preparation cluster_infection Infection cluster_treatment Treatment Regimen cluster_endpoints Efficacy Endpoints A Selection of Animal Model (e.g., Mice, Rats) B Immunosuppression (e.g., Cyclophosphamide, Corticosteroids) A->B D Intranasal or Intravenous Inoculation B->D C Preparation of Fungal Inoculum (e.g., Aspergillus fumigatus conidia) C->D E Administration of Test Compound (e.g., this compound) D->E F Administration of Comparator Drug (e.g., Voriconazole) D->F G Administration of Vehicle Control D->G H Survival Monitoring E->H I Fungal Burden Analysis (e.g., CFU counts in lungs, kidneys) E->I F->H F->I G->H G->I J Histopathological Examination I->J K Biomarker Analysis (e.g., Galactomannan) I->K signaling_pathway cluster_azoles Azole Antifungals (e.g., Voriconazole) cluster_aspergillic_acid Potential Mechanism of this compound A Azole Drug B CYP51 (Lanosterol 14α-demethylase) A->B Inhibits C Ergosterol Biosynthesis B->C Catalyzes D Disrupted Fungal Cell Membrane C->D Leads to E This compound (Hydroxamic Acid) F Essential Metal Ions (e.g., Fe³⁺, Ca²⁺) E->F Chelates H Inhibition of Fungal Growth E->H Leads to G Fungal Metabolic Enzymes F->G Required by

References

Validating the Role of Aspergillic Acid in Fungal Virulence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the virulence of aspergillic acid-producing fungal strains versus non-producing alternatives, supported by experimental data. We delve into the methodologies of key experiments and visualize the underlying biological pathways to offer a clear perspective on the role of this secondary metabolite in fungal pathogenicity.

Unveiling the Virulence Factor: this compound

This compound is a pyrazinone-based secondary metabolite produced by several species of the genus Aspergillus, most notably Aspergillus flavus. Its role in fungal virulence has been a subject of increasing interest, particularly due to its iron-chelating properties. Iron is an essential nutrient for both pathogenic fungi and their hosts, leading to a competitive struggle for this vital element during infection. By sequestering iron from the host environment, this compound is believed to contribute significantly to the fungus's ability to establish and maintain an infection.

Performance Comparison: Wild-Type vs. Knockout Mutants

Experimental evidence derived from studies on Aspergillus flavus highlights the importance of this compound in fungal virulence. The primary approach to validating its role involves the generation of knockout mutants where the genetic machinery for this compound synthesis is disabled. These mutants are then compared to the wild-type, this compound-producing strains in various virulence assays.

A key study by Lebar et al. (2018) identified the biosynthetic gene cluster responsible for this compound production, termed the asa cluster.[1] Deletion of the nonribosomal peptide synthetase-like gene, asaC, a critical component of this cluster, resulted in a mutant strain incapable of producing this compound.[1] This allows for a direct comparison of virulence attributes.

Quantitative Data Summary

The following tables summarize the key findings from comparative studies between wild-type A. flavus and its this compound-deficient mutant (ΔasaC).

Table 1: Fungal Growth and Mycotoxin Production in Maize Kernel Infection Assay

ParameterWild-Type A. flavusΔasaC Mutant (this compound Deficient)Percentage Reduction in ΔasaC Mutant
Fungal Growth (measured as fungal biomass)Correlated with this compound productionReducedData not explicitly quantified in available literature
Aflatoxin B1 ProductionPresentReducedData not explicitly quantified in available literature
Cyclopiazonic Acid ProductionPresentReducedData not explicitly quantified in available literature

Data based on findings reported by Lebar et al. (2018).[1] Specific quantitative values for the percentage reduction are not detailed in the available literature, indicating a qualitative correlation.

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for the key experiments are provided below.

Maize Kernel Infection Assay

This assay is crucial for assessing the virulence of A. flavus in a relevant agricultural context.

Objective: To evaluate the ability of fungal strains to colonize and produce mycotoxins in maize kernels.

Methodology:

  • Fungal Inoculum Preparation: A. flavus strains (wild-type and ΔasaC mutant) are cultured on potato dextrose agar (PDA) to induce sporulation. Spores are harvested and suspended in a sterile solution (e.g., 0.01% Tween 20) to a concentration of 1 x 10⁶ spores/mL.

  • Kernel Sterilization and Inoculation: Surface-sterilized maize kernels are wounded to facilitate fungal entry. A defined volume of the spore suspension is then inoculated onto each kernel.

  • Incubation: Inoculated kernels are incubated in a controlled environment with high humidity and a temperature of 30°C for a period of 7 to 10 days to allow for fungal growth and mycotoxin production.

  • Assessment of Fungal Growth: Fungal biomass is quantified by measuring the ergosterol content, a sterol specific to fungal cell membranes, using high-performance liquid chromatography (HPLC).

  • Mycotoxin Quantification: Mycotoxins such as aflatoxin B1 and cyclopiazonic acid are extracted from the kernels and quantified using analytical techniques like HPLC or enzyme-linked immunosorbent assay (ELISA).

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of fungal metabolites on host cells.

Objective: To determine the concentration at which a substance (e.g., purified this compound) causes a 50% reduction in the viability of a cell population (IC50).

Methodology:

  • Cell Culture: A suitable host cell line (e.g., human lung epithelial cells A549) is cultured in 96-well plates.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., purified this compound) and incubated for a defined period (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, is added to each well.

  • Incubation and Solubilization: The plates are incubated to allow metabolically active cells to reduce the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or acidified isopropanol) is then added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz.

aspergillic_acid_biosynthesis cluster_0 Asa Gene Cluster asaC asaC (NRPS-like) asaD asaD (P450 oxidoreductase) asaB asaB (Hydroxylase) Leucine_Isoleucine Leucine + Isoleucine Deoxyaspergillic_Acid Deoxythis compound Leucine_Isoleucine->Deoxyaspergillic_Acid asaC Aspergillic_Acid This compound Deoxyaspergillic_Acid->Aspergillic_Acid asaD Hydroxyaspergillic_Acid Hydroxythis compound Aspergillic_Acid->Hydroxyaspergillic_Acid asaB Ferriaspergillin Ferriaspergillin Complex Aspergillic_Acid->Ferriaspergillin Iron Host Iron (Fe³⁺) Iron->Ferriaspergillin

This compound biosynthesis and iron chelation.

experimental_workflow Start Start: Comparative Virulence Study Strains Fungal Strains: - Wild-Type (this compound Producer) - ΔasaC Mutant (Non-producer) Start->Strains Infection_Assay Maize Kernel Infection Assay Strains->Infection_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Strains->Cytotoxicity_Assay Fungal_Growth Quantify Fungal Growth (Ergosterol Assay) Infection_Assay->Fungal_Growth Mycotoxin_Analysis Quantify Mycotoxins (Aflatoxin, CPA) Infection_Assay->Mycotoxin_Analysis Cell_Viability Measure Host Cell Viability (IC50 Determination) Cytotoxicity_Assay->Cell_Viability Data_Analysis Comparative Data Analysis Fungal_Growth->Data_Analysis Mycotoxin_Analysis->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion on Virulence Role Data_Analysis->Conclusion

Workflow for validating this compound's virulence role.

Proposed Host-Pathogen Interaction and Signaling

While direct experimental evidence for the specific signaling pathways in host cells modulated by this compound is currently limited, we can propose a hypothetical model based on its iron-chelating function and the known immune responses to fungal pathogens. Iron deprivation is a significant stressor for host cells and can trigger specific signaling cascades.

host_signaling_pathway cluster_fungus Aspergillus flavus cluster_host Host Immune Cell (e.g., Macrophage) Aspergillic_Acid This compound Iron_Deprivation Intracellular Iron Deprivation Aspergillic_Acid->Iron_Deprivation Iron Chelation ROS_Production Reactive Oxygen Species (ROS) Production Iron_Deprivation->ROS_Production MAPK_Pathway MAPK Signaling (p38, JNK, ERK) Iron_Deprivation->MAPK_Pathway NFkB_Pathway NF-κB Signaling Iron_Deprivation->NFkB_Pathway Apoptosis Apoptosis ROS_Production->Apoptosis Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) MAPK_Pathway->Cytokine_Production MAPK_Pathway->Apoptosis NFkB_Pathway->Cytokine_Production NFkB_Pathway->Apoptosis context-dependent

References

A Comparative Genomic Guide to Aspergillic Acid and its Analogs in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the genomics of fungi that produce aspergillic acid and its structural isomer, neothis compound. These pyrazinone-derived secondary metabolites, known for their antimicrobial and bioactive properties, are synthesized by a variety of species within the genus Aspergillus. Understanding the genetic architecture, regulation, and evolution of their biosynthetic pathways is crucial for harnessing their potential in drug development and for mitigating their impact as mycotoxins.

Comparative Analysis of Biosynthetic Gene Clusters

The biosynthesis of this compound and neothis compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as asa and nea respectively. While homologous, these clusters exhibit key differences in gene content and organization, leading to the production of distinct chemical entities.

Gene Cluster Composition and Organization

The core of the this compound (asa) BGC in Aspergillus flavus and the neothis compound (nea) BGC in Aspergillus melleus share a conserved set of genes essential for pyrazinone ring formation and modification. However, variations exist in the number and arrangement of ancillary genes.[1][2]

Table 1: Comparison of the this compound (asa) and Neothis compound (nea) Gene Clusters

GeneProposed Function in A. flavus (asa cluster)Homolog in A. melleus (nea cluster)Proposed Function in A. melleus (nea cluster)
asaC / neaCNon-ribosomal peptide synthetase (NRPS)-like enzyme, core for precursor synthesisneaCNRPS-like enzyme, core for precursor synthesis
asaD / neaDCytochrome P450 monooxygenase, involved in N-oxidationneaDCytochrome P450 monooxygenase, involved in N-oxidation
asaB / neaBDesaturase/hydroxylase, responsible for hydroxylationneaBHydrolase
asaR / neaRZn(II)2Cys6 transcription factor, putative cluster-specific regulatorneaRPutative transcription factor
asaE / neaEMajor Facilitator Superfamily (MFS) transporterneaEMFS transporter
asaAAnkyrin repeat-containing proteinneaAAnkyrin repeat-containing protein
asaFHypothetical proteinneaFHypothetical protein

Source: Data compiled from multiple studies.[1][2][3]

Genomic Location and Synteny

The asa and nea gene clusters are typically located in subtelomeric regions of the fungal chromosomes, which are known for their high rates of recombination and genetic diversity. Comparative genomic analyses of various Aspergillus species from sections Flavi and Circumdati reveal that while the core genes of the cluster are generally conserved, the surrounding genomic context can vary significantly, suggesting a dynamic evolutionary history.[4]

Biosynthetic Pathways

The biosynthesis of aspergillic and neoaspergillic acids proceeds through a series of enzymatic reactions, beginning with the condensation of two amino acid precursors. The key difference in the final product arises from the initial choice of these precursors.

This compound Biosynthesis in A. flavus

The production of this compound in A. flavus utilizes L-leucine and L-isoleucine as its building blocks. The proposed pathway is as follows:

aspergillic_acid_pathway cluster_precursors Precursors cluster_pathway Biosynthetic Steps L-Leucine L-Leucine Deoxyaspergillic_acid Deoxythis compound L-Leucine->Deoxyaspergillic_acid asaC (NRPS-like) L-Isoleucine L-Isoleucine L-Isoleucine->Deoxyaspergillic_acid Aspergillic_acid This compound Deoxyaspergillic_acid->Aspergillic_acid asaD (P450) Hydroxyaspergillic_acid Hydroxythis compound Aspergillic_acid->Hydroxyaspergillic_acid asaB (Desaturase) neoaspergillic_acid_pathway cluster_precursors Precursors cluster_pathway Biosynthetic Steps L-Leucine_1 L-Leucine Neodeoxyaspergillic_acid Neodeoxythis compound L-Leucine_1->Neodeoxyaspergillic_acid neaC (NRPS-like) L-Leucine_2 L-Leucine L-Leucine_2->Neodeoxyaspergillic_acid Neoaspergillic_acid Neothis compound Neodeoxyaspergillic_acid->Neoaspergillic_acid neaD (P450) regulation_pathway cluster_signals Environmental Signals cluster_regulators Regulatory Network cluster_output Output Nutrient_status Nutrient_status Global_TFs Global TFs (e.g., PacC, AreA) Nutrient_status->Global_TFs pH pH pH->Global_TFs Oxidative_stress Oxidative_stress Oxidative_stress->Global_TFs Velvet_complex Velvet Complex (VeA, VelB, LaeA) asaR AsaR (Cluster-specific TF) Velvet_complex->asaR Global_TFs->Velvet_complex asa_genes asa Gene Cluster Expression asaR->asa_genes Aspergillic_acid This compound Production asa_genes->Aspergillic_acid sequencing_workflow gDNA Genomic DNA Extraction Library Library Preparation (e.g., Illumina, PacBio) gDNA->Library Sequencing High-Throughput Sequencing Library->Sequencing QC Read Quality Control (e.g., FastQC, Trimmomatic) Sequencing->QC Assembly De Novo Genome Assembly (e.g., SPAdes, Canu) QC->Assembly Annotation Genome Annotation (e.g., AUGUSTUS, MAKER) Assembly->Annotation Comparative_Genomics Comparative Genomics Analysis Annotation->Comparative_Genomics

References

Structure-Activity Relationship of Aspergillic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspergillic acid, a pyrazinone-based hydroxamic acid first isolated from Aspergillus flavus, and its analogs have long been recognized for their antimicrobial and antifungal properties. The core structure, a 1-hydroxy-2(1H)-pyrazinone ring substituted at the 3 and 6 positions, offers a versatile scaffold for medicinal chemistry exploration. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by available experimental data, to inform the design of novel therapeutic agents.

Core Structure and Mechanism of Action

This compound and its derivatives belong to the class of cyclic hydroxamic acids. The biological activity of these compounds is intrinsically linked to the hydroxamic acid moiety (-N(OH)C=O), which acts as a potent chelator of metal ions, particularly ferric iron (Fe³⁺). This iron-chelating capability is believed to be a primary mechanism of their antimicrobial action, as iron is an essential nutrient for microbial growth and virulence. By sequestering iron from the environment, these compounds effectively starve the microbes, leading to growth inhibition.

While the primary mechanism is attributed to iron chelation, the specific substituents at the 3 and 6 positions of the pyrazinone ring play a crucial role in modulating the potency, spectrum of activity, and pharmacokinetic properties of these analogs.

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus species originates from amino acid precursors. Specifically, this compound is formed from one molecule of L-leucine and one molecule of L-isoleucine. A key enzyme in this pathway is a nonribosomal peptide synthetase (NRPS)-like enzyme, AsaC, which is responsible for the condensation of the two amino acid precursors to form the pyrazinone ring. Subsequent enzymatic modifications, including N-hydroxylation, lead to the final this compound structure. Understanding this pathway provides opportunities for biosynthetic engineering to generate novel analogs.

This compound Biosynthesis Simplified Biosynthesis of this compound Leu L-Leucine NRPS NRPS-like enzyme (AsaC) Leu->NRPS Ile L-Isoleucine Ile->NRPS Pyrazinone Deoxythis compound (Pyrazinone precursor) NRPS->Pyrazinone Hydroxylation Hydroxylation Pyrazinone->Hydroxylation Aspergillic_Acid This compound Hydroxylation->Aspergillic_Acid

Caption: Simplified biosynthetic pathway of this compound.

Structure-Activity Relationship Analysis

1. The Hydroxamic Acid Moiety is Essential: The 1-hydroxy group is critical for the biological activity. Deoxythis compound, which lacks this hydroxyl group, is inactive as an antibiotic. This underscores the importance of the iron-chelating hydroxamic acid functionality.

2. Influence of Substituents at C3 and C6: The nature of the alkyl or aryl substituents at the 3 and 6 positions of the pyrazinone ring significantly influences the biological activity.

  • Lipophilicity: Increasing the lipophilicity of the side chains can enhance antimicrobial activity, likely by improving the compound's ability to penetrate microbial cell membranes. However, there is likely an optimal range, as excessive lipophilicity can lead to decreased solubility and bioavailability.

  • Steric Hindrance: The size and branching of the substituents can affect the binding of the molecule to its target or its ability to chelate iron.

  • Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on aryl substituents can modulate the acidity of the hydroxamic acid and its chelating properties, thereby influencing biological activity.

3. The Pyrazinone Scaffold: The pyrazinone ring itself serves as a rigid scaffold to correctly position the hydroxamic acid and the C3/C6 substituents for optimal interaction with their biological targets.

Experimental Protocols

The evaluation of the antimicrobial and antifungal activity of this compound analogs typically involves standardized methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Broth Microdilution Method for MIC Determination

This is a widely used method to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth Microdilution Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Test Compounds Compound->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Broth microdilution method workflow.

Future Directions

The development of potent and selective this compound analogs as therapeutic agents requires a more systematic approach to SAR studies. The synthesis of a focused library of analogs with diverse substituents at the C3 and C6 positions and their subsequent evaluation against a broad panel of clinically relevant bacteria and fungi would provide the much-needed quantitative data to build robust QSAR models. Such models would be invaluable for the rational design of new derivatives with improved efficacy and reduced toxicity. Furthermore, detailed mechanistic studies are needed to elucidate the specific cellular pathways, beyond iron chelation, that are affected by these compounds.

Safety Operating Guide

Personal protective equipment for handling Aspergillic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Aspergillic acid, a known antibiotic and antifungal agent.[1] Adherence to these procedures is vital to ensure a safe laboratory environment.

Hazard Identification and Safety Data

This compound and its analogs, such as Neohydroxythis compound, present several hazards. Neohydroxythis compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] The toxicity of this compound is primarily due to its hydroxamic acid functionality, which can chelate important physiological ions.[1]

GHS Hazard Statements for Related Compounds:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long lasting effects.[2]

Physical and Chemical Properties of this compound
Molecular Formula C12H20N2O2[1]
Molar Mass 224.304 g·mol−1[1]
Appearance Pale yellow needles[1]
Melting Point 98 °C (208 °F; 371 K)[1]
Density 1.163 g/cm3 [1]
Occupational Exposure Limits
OSHA PEL No data available
ACGIH TLV No data available
NIOSH REL No data available

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side-shields.[2] In situations with a high risk of splashing, a face shield should be worn in addition to goggles.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or butyl rubber gloves.[4][5] Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the acid.[3]Prevents skin contact, which can cause irritation.
Body Protection A complete chemical-resistant suit or, at a minimum, a lab coat and a chemical-resistant apron.[3][6] Impervious clothing is recommended.[2] For higher risk activities, consider flame-retardant and antistatic protective clothing.[3]Protects the skin from accidental spills and splashes.
Respiratory Protection For low-level exposure to dust, a P95 (US) or P1 (EU) particulate respirator is advised.[3] For higher potential exposures, use respirator cartridges rated for organic vapors and acid gases (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU).[3]Prevents inhalation of dust or aerosols, which may cause respiratory irritation.
Footwear Chemical-resistant boots. Pant legs should be worn outside the boots to prevent chemicals from entering.[7]Protects feet from spills. Leather and canvas shoes are not suitable as they can absorb and retain the chemical.[7]

Operational Plan: Handling and Storage Protocols

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Pre-Handling Check: Before starting any work, ensure that an eyewash station and safety shower are accessible and operational.[2][8] Inspect all PPE for damage.

  • Handling: Avoid direct contact with skin and eyes.[3][8] Do not breathe in dust or aerosols.[2][3] Prohibit eating, drinking, and smoking in the handling area.[2]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][8]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2]

  • Keep away from direct sunlight and all sources of ignition.[2]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_start Start verify_ventilation Verify Fume Hood Operation prep_start->verify_ventilation check_safety_equip Check Eyewash & Safety Shower verify_ventilation->check_safety_equip don_ppe Don Appropriate PPE check_safety_equip->don_ppe handle_acid Handle this compound don_ppe->handle_acid wash_hands Wash Hands After Handling handle_acid->wash_hands spill Spill Occurs handle_acid->spill Potential Hazard decontaminate Decontaminate Work Surface wash_hands->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe cleanup_end End doff_ppe->cleanup_end evacuate Evacuate Area spill->evacuate notify Notify Safety Officer evacuate->notify cleanup_spill Spill Cleanup (Trained Personnel) notify->cleanup_spill

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.